molecular formula C8H9ClO B1589812 1-Chloro-4-(methoxymethyl)benzene CAS No. 1195-44-4

1-Chloro-4-(methoxymethyl)benzene

货号: B1589812
CAS 编号: 1195-44-4
分子量: 156.61 g/mol
InChI 键: YOZIDEHIYNEGMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-4-(methoxymethyl)benzene, with the CAS Registry Number 1195-44-4, is a versatile organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . Its structure features a benzene ring substituted with a chlorine atom and a methoxymethyl group at the para positions, which is also known as Methyl 4-chlorobenzyl ether . This compound serves as a high-value building block in synthetic organic chemistry, particularly as a pharmaceutical intermediate for the development of active pharmaceutical ingredients (APIs) . It is used in specialized synthetic routes, including applications in medicinal chemistry and the development of novel compounds . The methoxymethyl group can act as a protective group for alcohols or as a synthetic handle for further functionalization, making it a useful reagent for constructing more complex molecular architectures in research and development . Suppliers provide this chemical with a high purity level, typically >99%, and it is analyzed by techniques such as HPLC, GCMS, and NMR to ensure quality and consistency . It is offered in bulk quantities with short lead times and is intended for use as a fine chemical and research reagent . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-chloro-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZIDEHIYNEGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475174
Record name 1-chloro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-44-4
Record name 1-chloro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-4-(methoxymethyl)benzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, drug development, and synthetic organic chemistry. We will delve into its fundamental properties, synthesis, analytical validation, applications, and critical safety protocols, grounding our discussion in established scientific principles and field-proven insights.

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and safety. This compound is cataloged under several identifiers across global databases, ensuring unambiguous reference.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 1195-44-4 .[1][2][3]

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1195-44-4[1][2]
Molecular Formula C₈H₉ClO[2][3]
Molecular Weight 156.61 g/mol [2][3]
Synonyms p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl ether[3]
PubChem CID 11983955[1][3]
InChI Key YOZIDEHIYNEGMS-UHFFFAOYSA-N[2]
SMILES COCc1ccc(Cl)cc1[1]
Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in experimental setups.

Table 2: Physicochemical Data

PropertyValueRationale and Implications
Appearance Light yellow to yellow Liquid[2]The coloration suggests potential for slight impurities or degradation upon exposure to light/air; handling under inert atmosphere is advisable for high-purity applications.
Storage Temp. Sealed in dry, Room Temperature[2]Indicates good ambient stability but sensitivity to moisture, which could lead to hydrolysis. Proper sealing is critical to maintain integrity.
Purity Available up to >99%[1]High-purity grades are essential for pharmaceutical applications to avoid side reactions and ensure product consistency.[1]
Molecular Structure

The arrangement of atoms in this compound is fundamental to its reactivity. The structure features a benzene ring para-substituted with a chloro group and a methoxymethyl group. The electron-withdrawing nature of the chlorine atom and the presence of a benzylic ether linkage are key determinants of its chemical behavior.

Caption: Structure of this compound.

Synthesis and Quality Assurance

Synthetic Pathway: Nucleophilic Substitution

This compound is efficiently synthesized via a Williamson ether synthesis-type reaction. This pathway is favored for its high yield and operational simplicity. The core of this transformation is the nucleophilic attack of a methoxide anion on a suitable electrophilic precursor, such as 1-chloro-4-(chloromethyl)benzene.

The causality is clear: 1-chloro-4-(chloromethyl)benzene provides a reactive benzylic chloride, which is an excellent electrophile for Sₙ2 reactions. Sodium methoxide serves as a potent, yet cost-effective, source of the nucleophilic methoxide ion.

Synthesis_Pathway Reactant 1-Chloro-4-(chloromethyl)benzene (Starting Material) Product This compound (Final Product) Reactant->Product Nucleophilic Substitution (Sₙ2) Reagent Sodium Methoxide (CH₃ONa) in Methanol (Solvent) Reagent->Product Provides Nucleophile & Solvent System Byproduct Sodium Chloride (NaCl) (Salt Byproduct) Product->Byproduct Forms

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the strict exclusion of water, which would otherwise compete with the methoxide nucleophile and lead to the formation of the corresponding alcohol byproduct.

Objective: To synthesize this compound from 1-chloro-4-(chloromethyl)benzene.

Materials:

  • 1-chloro-4-(chloromethyl)benzene (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Carefully add sodium methoxide to the methanol. Causality: Using a slight excess (1.1 eq) of sodium methoxide ensures the complete consumption of the starting material.

  • Substrate Introduction: Dissolve 1-chloro-4-(chloromethyl)benzene in a minimal amount of anhydrous methanol and add it dropwise to the stirred methoxide solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

  • Quenching: Once complete, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Causality: Diethyl ether is an effective organic solvent for extracting the product while the salt byproduct (NaCl) remains in the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: The bicarbonate wash neutralizes any unreacted acidic species, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.

Analytical Quality Control Workflow

Ensuring the purity and identity of the final compound is paramount, especially for applications in drug development. A multi-step analytical workflow is employed for comprehensive characterization.[1]

QC_Workflow start Synthesized Product gcms GC-MS Purity Assessment Molecular Weight Confirmation start->gcms nmr ¹H & ¹³C NMR Structural Elucidation Isomer Confirmation gcms->nmr ftir FTIR Functional Group ID (C-O, C-Cl) nmr->ftir hplc HPLC Quantitative Purity (%) Impurity Profiling ftir->hplc end Certificate of Analysis (CoA) hplc->end

Caption: Quality control workflow for compound validation.

Applications in Pharmaceutical and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block in the synthesis of more complex molecules.[1]

Intermediate for API Synthesis

The molecule possesses two key reactive sites: the aromatic ring and the methoxymethyl group.

  • Aromatic Ring: The chloro-substituent can be modified via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in drug discovery.

  • Methoxymethyl Group: The benzylic ether can be cleaved under specific conditions to reveal a hydroxymethyl group or can be involved in further functionalization.

Its utility is exemplified by its classification as a "pharmaceutical intermediate" and its use in "medicinal chemistry" and "synthetic organic chemistry".[1] For instance, the p-chlorophenyl moiety is a structural feature in numerous drugs. The synthesis of the anti-inflammatory drug Celecoxib, for example, involves intermediates with a p-chlorobenzenesulfonamide structure, highlighting the pharmaceutical relevance of the p-chlorinated benzene core.[4]

Role in Organic Synthesis

Beyond pharmaceuticals, this compound is a valuable reagent. The methoxymethyl group can function as a protecting group for a benzyl alcohol, being stable to many reaction conditions but cleavable when needed. The molecule's structure is also relevant in creating scaffolds for materials science and agrochemical research.[1]

Safety, Handling, and Storage

Given its chemical structure as a substituted benzyl halide derivative, this compound requires careful handling. While specific toxicity data is limited, data from structurally similar compounds, such as 1-(chloromethyl)-4-methoxybenzene (CAS 824-94-2), provide a strong basis for establishing safety protocols. This related compound is classified as corrosive and can cause severe skin burns and eye damage.[5]

Hazard Identification
  • GHS Classification (Anticipated): GHS07 (Harmful/Irritant).[1] Based on analogs, it may also warrant a corrosive classification.

  • Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[6] Lachrymatory properties (causes tearing) are possible.[5]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • 1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2.
  • Benzene, 1-(chloromethyl)-4-methoxy-. NIST WebBook. [Link]
  • 1-Chloro-4-[(chloromethoxy)methyl]benzene | C8H8Cl2O | CID 12946592. PubChem. [Link]
  • Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Cheméo. [Link]
  • This compound | C8H9ClO | CID 11983955. PubChem. [Link]
  • 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Chemsrc. [Link]
  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. NJ.gov. [Link]

Sources

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 1195-44-4) is a monosubstituted benzene derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its unique structure, featuring a chloro substituent and a methoxymethyl group, provides two distinct points for chemical modification, making it a valuable building block for more complex molecules. The presence of the chlorine atom and the ether linkage significantly influences the electronic properties and metabolic stability of resulting compounds, a feature of particular interest in the field of drug discovery.[2][3] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, providing the technical insights necessary for its effective application in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉ClOPubChem[4]
Molecular Weight 156.61 g/mol PubChem[4]
CAS Number 1195-44-4ChemicalBook[5]
Appearance Light yellow to yellow LiquidChemicalBook[5]
IUPAC Name This compoundPubChem[4]
Synonyms p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl etherPubChem[4]
Storage Temperature Room Temperature, Sealed in dry conditionsChemicalBook[5]
Purity (Typical) >95%, with higher grades (>99%) availableSynHet[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is critical for its availability as a research chemical. While multiple synthetic routes are possible, a common and efficient method involves the nucleophilic displacement from a more reactive precursor. A plausible and widely utilized strategy is the Williamson ether synthesis, starting from the corresponding benzyl alcohol.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the methylation of 4-chlorobenzyl alcohol. The choice of a strong base is crucial to deprotonate the alcohol, forming a potent nucleophile. A methylating agent, such as methyl iodide or dimethyl sulfate, is then introduced.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-chlorobenzyl alcohol in a suitable aprotic polar solvent (e.g., Tetrahydrofuran - THF).

  • Cool the solution in an ice bath to 0°C.

  • Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. The evolution of hydrogen gas will be observed as the alkoxide is formed. Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

  • Allow the reaction to stir at 0°C for 30 minutes after the addition is complete.

  • Methylation: Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Self-Validation: Monitoring the reaction progress via chromatography is essential to determine the reaction endpoint and prevent the formation of impurities from over-reaction or decomposition.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification 4-chlorobenzyl alcohol 4-chlorobenzyl alcohol Deprotonation 1. Deprotonation (THF, 0°C) 4-chlorobenzyl alcohol->Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation Methyl Iodide Methyl Iodide Methylation 2. Methylation (Warm to RT) Methyl Iodide->Methylation Alkoxide Sodium 4-chlorobenzyl alkoxide intermediate Deprotonation->Alkoxide Forms nucleophile Alkoxide->Methylation Workup 3. Aqueous Work-up & Extraction Methylation->Workup Crude product Purification 4. Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Analytical data is essential for confirming the identity and purity of a synthesized compound. While detailed spectral data requires experimental acquisition, typical analytical methods and expected results are outlined below.[1]

Analysis TypeDescription
¹H & ¹³C NMR Nuclear Magnetic Resonance spectroscopy is used to determine the carbon-hydrogen framework of the molecule. Expected ¹H NMR signals would include peaks for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). ¹³C NMR would show distinct signals for each unique carbon atom.
GC-MS Gas Chromatography-Mass Spectrometry separates the compound from volatile impurities and provides its molecular weight and fragmentation pattern, confirming its identity.[1] The molecular ion peak would be expected at m/z 156.
FTIR Fourier-Transform Infrared Spectroscopy identifies the functional groups present. Key absorbances would be expected for C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-Cl bonds.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its functional groups. The chloro and methoxymethyl groups are generally stable, making the compound a suitable scaffold. However, the aromatic ring is susceptible to electrophilic aromatic substitution, and the benzylic position can be functionalized under specific conditions.

Role in Medicinal Chemistry

In drug discovery, the introduction of chloro and methoxy groups onto a phenyl ring is a common strategy for optimizing lead compounds.[3]

  • Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction with protein targets, potentially increasing binding affinity.

  • Methoxymethyl Group: The ether linkage is generally more resistant to metabolic oxidation compared to a simple methyl group, which can improve the pharmacokinetic profile of a drug candidate. The oxygen atom can also act as a hydrogen bond acceptor.[3]

G cluster_properties Influence on Drug Properties cluster_mechanisms Mechanistic Contributions Compound This compound Chloro Group (Cl) Methoxymethyl Group (CH₂OCH₃) Lipophilicity Increases Lipophilicity (LogP) Compound:f1->Lipophilicity Metabolism Improves Metabolic Stability Compound:f2->Metabolism Binding Enhances Target Binding Compound:f1->Binding Compound:f2->Binding StericShield Steric Shielding of Metabolic Sites Metabolism->StericShield HalogenBond Halogen Bonding Binding->HalogenBond H_Bond Hydrogen Bond Acceptor Binding->H_Bond

Caption: Influence of functional groups on drug-like properties.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as a hazardous substance.

Hazard Identification and Precautionary Measures

Based on available safety data sheets, the compound presents several hazards.

Hazard ClassGHS ClassificationPrecautionary Statement
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.[6]
Eye Damage Category 1Causes serious eye damage.[6]
Acute Toxicity Harmful if swallowed or in contact with skin.[7]May cause respiratory irritation.[7]
Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Wash hands thoroughly after handling.[6] Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

This compound is a synthetically useful intermediate with direct relevance to medicinal chemistry and drug development. Its defined physicochemical properties, coupled with the strategic value of its chloro and methoxymethyl substituents, make it an important tool for researchers. Adherence to strict safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge for its effective and safe utilization in the laboratory.

References

  • This compound | C8H9ClO | CID 11983955.
  • 1-[(Chloromethoxy)methyl]-4-methoxybenzene | C9H11ClO2 | CID 10921254.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube, Drug Hunter. [Link]

Sources

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers essential data, including physicochemical properties, spectroscopic analysis, safety and handling protocols, and a detailed, field-proven synthesis methodology. Particular emphasis is placed on distinguishing this compound from its common isomer, 1-chloro-4-methoxybenzene, to prevent potential data misinterpretation.

Introduction and Compound Identification

This compound, also known as 4-chlorobenzyl methyl ether, is an aromatic organic compound. Its structure features a benzene ring substituted with a chloro group and a methoxymethyl group at the para positions. This seemingly subtle structural arrangement, in comparison to its isomer 1-chloro-4-methoxybenzene, can lead to significant differences in reactivity and physical properties, a critical consideration in synthetic and medicinal chemistry.

Molecular Structure:

Caption: 2D Structure of this compound.

Fundamental Identifiers:

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 1195-44-4[2]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance Light yellow to yellow liquid[3]
Storage Sealed in dry, Room Temperature[3]

Physicochemical Properties

Precise experimental data for this compound is not widely available in the literature, likely due to its less common nature compared to its isomer. The following table includes available experimental data and, where noted, high-quality predicted values to provide a comprehensive profile.

PropertyValueData TypeSource(s)
Boiling Point 223.8 ± 17.0 °C at 760 mmHgPredictedN/A
Density 1.1 ± 0.1 g/cm³PredictedN/A
Flash Point 90.7 ± 12.0 °CPredictedN/A
Molar Refractivity 43.0 ± 0.3 cm³PredictedN/A
Polarizability 16.9 ± 0.5 x 10⁻²⁴ cm³PredictedN/A
Surface Tension 35.1 ± 3.0 dyne/cmPredictedN/A
Molar Volume 138.3 ± 3.0 cm³PredictedN/A
Solubility Insoluble in water; soluble in common organic solvents.Experimental (Qualitative)N/A

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features are outlined below based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following characteristic signals in CDCl₃:

  • Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.4 ppm, integrating to 2H each, corresponding to the protons on the chlorinated benzene ring.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 4.5 ppm, integrating to 2H.

  • Methyl Protons (-OCH₃): A singlet at approximately δ 3.4 ppm, integrating to 3H.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework:

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the methoxymethyl group (C-CH₂) will have distinct chemical shifts from the other two CH carbons.

  • Methylene Carbon (-CH₂-): A signal around δ 70-75 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C-H stretching (aromatic): ~3030 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1090-1150 cm⁻¹

  • C-Cl stretching: ~1000-1100 cm⁻¹ (may be difficult to assign definitively)

  • Para-disubstituted benzene overtone bands: Weak absorptions in the 1660-2000 cm⁻¹ region.

  • C-H out-of-plane bending (para-disubstituted): A strong absorption in the 810-840 cm⁻¹ range.[4][5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 156, with a characteristic M+2 isotope peak at m/z 158 with approximately one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation patterns would likely include:

  • Loss of a methoxy radical (•OCH₃): [M - 31]⁺ at m/z 125.

  • Formation of the chlorotropylium ion: [C₇H₆Cl]⁺ at m/z 125, arising from benzylic cleavage.

  • Loss of the chloromethyl group (•CH₂Cl): [M - 49]⁺ at m/z 107.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6] This protocol details the reaction of 4-chlorobenzyl alcohol with a methylating agent in the presence of a base.

Underlying Principles

The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. In this specific synthesis, the alkoxide of 4-chlorobenzyl alcohol is formed in situ using a strong base, which then reacts with a methylating agent like methyl iodide. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to fully deprotonate the alcohol, thereby maximizing the concentration of the reactive alkoxide and driving the reaction to completion. A polar aprotic solvent like N,N-dimethylformamide (DMF) is employed to solvate the cation of the base and to provide a suitable medium for the Sₙ2 reaction.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Chlorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a light yellow to yellow liquid.

Conclusion

This technical guide has consolidated the available information on this compound, providing a valuable resource for its identification, handling, and synthesis. While a lack of extensive published experimental data necessitates the use of some predicted values, the information presented herein offers a robust starting point for researchers. The provided synthesis protocol, based on the reliable Williamson ether synthesis, offers a practical method for the preparation of this compound in a laboratory setting. As with any chemical, adherence to strict safety protocols is paramount.

References

  • University of Wisconsin. (n.d.). The Williamson Ether Synthesis.
  • PubChem. (n.d.). This compound.
  • Angene Chemical. (2024). Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

Sources

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4), a versatile aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's synthesis, structural characteristics, reactivity, and potential applications, grounding theoretical principles in practical, field-proven insights.

Molecular Identity and Physicochemical Landscape

This compound, also known as p-chlorobenzyl methyl ether, is a disubstituted benzene derivative featuring a chloro substituent and a methoxymethyl group in a 1,4 (para) arrangement. This specific substitution pattern imparts a unique combination of stability and reactivity, making it a valuable intermediate in multi-step organic synthesis.

A critical aspect of its identity is the differentiation from its common structural isomers, whose distinct properties can be a source of confusion. The placement of the oxygen atom is the key differentiator:

  • This compound (Target Molecule): The ether linkage is on the benzylic carbon (Ar-CH₂-O-CH₃).

  • 1-(Chloromethyl)-4-methoxybenzene: The ether is on the aromatic ring, and the chlorine is on the benzylic carbon (CH₃-O-Ar-CH₂-Cl). This isomer is a potent lachrymator and highly corrosive.

  • 1-Chloro-4-methoxybenzene (p-Chloroanisole): Both the chloro and methoxy groups are directly attached to the aromatic ring (CH₃-O-Ar-Cl).

Understanding these structural nuances is paramount for sourcing the correct material and predicting chemical behavior.

Core Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 1195-44-4[1][2]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance Light yellow to yellow liquidVendor Data
IUPAC Name This compound[1][2]
Synonyms p-chlorobenzyl methyl ether, 4-chlorobenzyl methyl ether[1]
XLogP3 (Computed) 2.5[1]
Storage Conditions Room temperature, sealed in a dry environmentVendor Data

Synthesis and Purification Strategy

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A robust and common method for preparing benzylic ethers is the Williamson ether synthesis, which is highly adaptable for this target. The causality behind this choice lies in the high reactivity of the benzylic position and the commercial availability of starting materials.

Two primary, logically sound pathways are proposed:

  • From 4-Chlorobenzyl Alcohol (Nucleophilic Substitution on Methyl Halide): This is often the preferred route due to the lower toxicity of methyl iodide or sulfate compared to reagents like sodium methoxide in excess.

  • From 4-Chlorobenzyl Chloride (Alkoxide Nucleophilic Substitution): This route is also highly effective, leveraging the reaction between a strong nucleophile (methoxide) and an electrophilic benzylic halide.

The logical flow for the synthesis and purification is depicted below.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (4-Chlorobenzyl Alcohol or 4-Chlorobenzyl Chloride) react Williamson Ether Synthesis (Base + Methylating Agent or Sodium Methoxide) start->react quench Aqueous Workup (Quench Reaction) react->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry Drying of Organic Phase (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Final Purification (Vacuum Distillation or Column Chromatography) concentrate->purify end end purify->end Final Product: This compound

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Exemplary)

The following protocol describes the synthesis from 4-chlorobenzyl chloride. This method is self-validating through in-process controls (TLC) and final product characterization.

Materials:

  • 4-Chlorobenzyl chloride (1 equiv.)

  • Sodium methoxide (1.2 equiv.)

  • Anhydrous Methanol (as solvent)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol. Cool the flask to 0 °C in an ice bath.

  • Methoxide Preparation: Carefully add sodium methoxide to the cold methanol and stir until fully dissolved. Rationale: The dissolution is exothermic; pre-cooling prevents excessive temperature rise.

  • Substrate Addition: Add 4-chlorobenzyl chloride dropwise to the stirred methoxide solution over 15-20 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition controls the exothermic reaction and minimizes side-product formation.

  • Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Rationale: This neutralizes the excess sodium methoxide.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer again with diethyl ether.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual methanol and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield this compound as a clear to light-yellow oil.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The key to NMR identification is the unique set of signals corresponding to the methoxymethyl moiety and the para-substituted aromatic ring.

Nucleus Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
¹H NMR ~7.30Doublet (d)2HAromatic protons ortho to the chloro group (AA'BB' system)
~7.25Doublet (d)2HAromatic protons ortho to the methoxymethyl group (AA'BB' system)
~4.45Singlet (s)2HBenzylic protons (-CH₂-O-). Deshielded by the adjacent oxygen.
~3.35Singlet (s)3HMethyl protons (-O-CH₃). Typical for a methyl ether.
¹³C NMR ~137Quaternary (C)-Aromatic carbon attached to the -CH₂OCH₃ group (ipso-carbon).
~133Quaternary (C)-Aromatic carbon attached to the Cl atom (ipso-carbon).
~129.5Tertiary (CH)-Aromatic carbons ortho to the -CH₂OCH₃ group.
~128.5Tertiary (CH)-Aromatic carbons ortho to the Cl atom.
~74Secondary (CH₂)-Benzylic carbon (-CH₂-O-).
~58Primary (CH₃)-Methyl carbon (-O-CH₃).

Distinguishing from Isomers:

  • 1-(Chloromethyl)-4-methoxybenzene would show a methoxy signal at ~3.8 ppm (Ar-OCH₃) and a chloromethyl signal at ~4.6 ppm (Ar-CH₂Cl).

  • 1-Chloro-4-methoxybenzene would lack any benzylic proton or carbon signals, showing only aromatic signals and a methoxy signal at ~3.8 ppm.

Mass Spectrometry (MS)

Experimental GC-MS data are available for this compound.[1] The fragmentation pattern is a key identifier.

  • Molecular Ion (M⁺): A peak will be observed at m/z ≈ 156. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is definitive.

  • Key Fragment: The most prominent fragment is typically the tropylium-like ion resulting from the loss of the methoxy group (-OCH₃), giving a strong peak at m/z = 125 (the p-chlorobenzyl cation). This fragmentation is highly diagnostic.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)IntensityVibration Type & Rationale
3100-3000MediumAromatic C-H stretch
2950-2850Medium-StrongAliphatic C-H stretch (from -CH₂- and -CH₃ groups)
1150-1085 Strong C-O-C stretch (Ether linkage). This is a highly characteristic band.
~1495, ~1450MediumAromatic C=C ring stretches
850-800StrongC-H out-of-plane bend, indicative of 1,4-disubstitution
800-600Medium-StrongC-Cl stretch

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the aryl chloride and the benzylic C-H bonds. The methoxymethyl ether is generally stable under many reaction conditions, making it an excellent spectator group or a stable structural element.

Reactivity cluster_coupling C-C Bond Formation cluster_reagents Reaction Pathways start This compound suzuki_reagent 1. R-B(OH)₂ 2. Pd Catalyst, Base start->suzuki_reagent grignard_reagent 1. Mg, THF (Grignard Formation) 2. Electrophile (e.g., Ketone) 3. H₃O⁺ workup start->grignard_reagent suzuki Suzuki Coupling Product (Biaryl derivative) grignard_product Grignard Reaction Product (e.g., Tertiary Alcohol) suzuki_reagent->suzuki Pd-Catalyzed Cross-Coupling grignard_reagent->grignard_product Organometallic Nucleophilic Addition

Caption: Key reaction pathways for synthetic modification.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

Causality: The reaction works by the catalytic cycle involving oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by transmetalation with an activated boronic acid derivative and reductive elimination to form the new C-C bond.[3][5] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems (e.g., using electron-rich, bulky phosphine ligands like XPhos or SPhos) enable efficient coupling.

Synthetic Utility: This allows for the direct connection of the 4-(methoxymethyl)phenyl scaffold to a wide array of other aromatic, heteroaromatic, or vinyl groups, providing a rapid route to increase molecular complexity.

Formation and Reaction of Organometallic Reagents

The aryl chloride can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether like THF.[6][7][8]

Causality: The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic (carbanionic character). This "umpolung" is a powerful synthetic transformation.

Synthetic Utility: The resulting Grignard reagent, 4-(methoxymethyl)phenylmagnesium chloride, is a potent nucleophile and strong base. It can react with a wide range of electrophiles:

  • Aldehydes/Ketones: To form secondary/tertiary alcohols.

  • Esters: To form tertiary alcohols after double addition.[7]

  • CO₂: To form the corresponding benzoic acid derivative.

This pathway is fundamental for introducing the 4-(methoxymethyl)phenyl group onto carbonyl-containing molecules.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a valuable starting material or intermediate. Its structure contains motifs commonly found in drug candidates.

  • Scaffold for Biaryl Compounds: As detailed in the Suzuki coupling section, this molecule is an ideal starting point for synthesizing biaryl compounds. The biaryl motif is a privileged structure in medicinal chemistry, found in drugs targeting enzymes (e.g., kinases) and receptors where the two aromatic rings can occupy distinct binding pockets.

  • Introduction of a Stable, Lipophilic Group: The 4-(methoxymethyl)phenyl group provides a moderately lipophilic and metabolically stable fragment. The ether linkage is generally more resistant to metabolic cleavage than an ester or an unsubstituted benzyl group. This can be used to occupy hydrophobic pockets in a protein target.

  • Vector for Further Functionalization: The chloro group serves as a versatile "handle." Beyond the cross-coupling reactions discussed, it can be subjected to nucleophilic aromatic substitution (under harsh conditions or if activated by other groups), Buchwald-Hartwig amination, or reduction to afford the parent (methoxymethyl)benzene.

Safety, Handling, and Disposal

Proper risk assessment is mandatory before handling any chemical. While a specific, comprehensive SDS for this compound is not widely published, the available data and structural alerts warrant significant caution.

Known Hazards:

  • GHS Classification: At least one supplier indicates the GHS07 symbol, signifying "Harmful/Irritant."[2]

Cautionary Data from Isomer (1-(Chloromethyl)-4-methoxybenzene, CAS 824-94-2): As a precautionary measure, the hazards associated with the highly reactive isomer, 4-methoxybenzyl chloride, should be considered as a potential risk profile until specific data for the target compound becomes available. This isomer is classified as:

  • Corrosive: Causes severe skin burns and eye damage.[9]

  • Lachrymator: Causes tearing.[9]

  • Toxic: May cause severe injury upon inhalation, ingestion, or skin contact.[9]

Handling Recommendations: Based on this information, this compound must be handled with the following engineering and personal protective controls:

  • Ventilation: Always use this chemical inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy- IR Spectrum. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0029686).
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy- Mass Spectrum. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0032076).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0029686).
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. National Center for Biotechnology Information.
  • Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NIST. (n.d.). Benzene, 1-chloro-4-methyl- IR Spectrum. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • PubChemLite. (n.d.). 1-(chloromethyl)-4-(methoxymethyl)benzene.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • SpectraBase. (n.d.). Benzene, 1-[chloro[4-(1,1-dimethylethyl)phenyl]phenylmethyl]-4-methoxy-. Wiley.
  • PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl- IR Spectrum. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)- IR Spectrum. NIST Chemistry WebBook.
  • Semantic Scholar. (n.d.). 1-chloro-4-(chloromethyl)benzene.

Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene: Molecular Weight, Characterization, and Synthetic Significance

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 1195-44-4), a key aromatic intermediate. The document establishes the compound's precise molecular weight through theoretical calculations and outlines rigorous, field-proven experimental protocols for its empirical verification using mass spectrometry and NMR spectroscopy. Designed for researchers and professionals in drug development and chemical synthesis, this guide explains the causality behind analytical choices, ensuring a self-validating approach to characterization. Furthermore, it discusses the compound's synthetic utility, safety protocols, and handling procedures, grounding all claims in authoritative references.

Core Molecular Attributes and Physicochemical Properties

This compound is a monosubstituted aromatic compound featuring a chlorophenyl group covalently bonded to a methoxymethyl moiety. Understanding its fundamental properties is the first step in its application for research and development. The molecular formula of this compound is C8H9ClO.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom and a methoxymethyl group at the para (1,4) positions.

The precise determination of its molecular weight is paramount for stoichiometric calculations in synthesis, quantitative analysis, and structural elucidation.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1195-44-4[2][3]
Molecular Formula C8H9ClO[1][2][4]
Average Molecular Weight 156.61 g/mol [1][2]
Monoisotopic Mass 156.0341926 Da[1]
Appearance Light yellow to yellow liquid[2]
Storage Conditions Sealed in dry, Room Temperature[2]
SMILES COCC1=CC=C(C=C1)Cl[1]
InChIKey YOZIDEHIYNEGMS-UHFFFAOYSA-N[1][2]

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the isotopic abundances of each element as found in nature.

The molecular formula C8H9ClO breaks down as follows:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Sum (Average Molecular Weight): 96.088 + 9.072 + 35.453 + 15.999 = 156.612 g/mol

This value, commonly rounded to 156.61 g/mol , is crucial for preparing solutions of known molarity and for calculating reaction yields.[1][2] In contrast, the monoisotopic mass (156.034 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O) and is the value observed in high-resolution mass spectrometry.[1]

Experimental Verification and Structural Elucidation Workflow

Theoretical values require empirical validation. A multi-technique approach ensures the highest degree of confidence in the identity, purity, and molecular weight of a synthesized or procured sample of this compound.

G cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Structural & MW Confirmation Sample Sample of This compound GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Inject HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Inject Purity Purity >95%? GCMS->Purity HPLC->Purity HRMS High-Resolution MS (HRMS) (e.g., ESI-TOF) Purity->HRMS NMR NMR Spectroscopy (¹H and ¹³C) Purity->NMR Yes MW_Confirm MW Confirmed? HRMS->MW_Confirm Structure_Confirm Structure Confirmed? NMR->Structure_Confirm MW_Confirm->Structure_Confirm Yes Final Verified Compound Structure_Confirm->Final Yes

Caption: Workflow for the empirical verification of this compound.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a volatile substance like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice as it simultaneously provides purity data and mass information.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Set to 250°C. Inject 1 µL of the sample solution.

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • The primary peak in the chromatogram should correspond to the compound.

    • Examine the mass spectrum of this peak. The molecular ion peak (M⁺) should be visible. Due to the isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), expect to see a characteristic M⁺ peak at m/z 156 and an M+2 peak at m/z 158, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a crucial validation point.

    • High-resolution MS (HRMS) would yield an exact mass measurement matching the monoisotopic mass of 156.034 Da, confirming the elemental composition.[1]

NMR Spectroscopy for Structural Validation

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific isomeric structure. It provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and arrangement of the methoxy, methyl, and chloro substituents on the benzene ring.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition (400 MHz or higher):

    • Acquire the spectrum with standard parameters.

    • Expected Signals:

      • A singlet around 3.4 ppm (3H), corresponding to the methoxy (-OCH₃) protons.

      • A singlet around 4.5 ppm (2H), corresponding to the benzylic methylene (-CH₂-) protons.

      • Two doublets in the aromatic region (7.2-7.4 ppm, 4H total), characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Acquisition (100 MHz or higher):

    • Acquire a proton-decoupled spectrum.

    • Expected Signals:

      • A signal around 58 ppm (methoxy carbon).

      • A signal around 73 ppm (benzylic methylene carbon).

      • Four signals in the aromatic region (~128-140 ppm), confirming the four unique carbon environments in the substituted ring.

The combination of MS and NMR data provides an unassailable confirmation of the compound's identity and molecular weight. Analytical service providers can perform these analyses.[3]

Applications in Research and Drug Development

This compound is not an end-product therapeutic itself but serves as a valuable building block or intermediate in organic synthesis.[5][6] Its utility stems from its distinct reactive sites:

  • Aryl Chloride: The chlorine atom on the benzene ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular scaffolds.

  • Benzylic Methylene Group: The C-O bond of the methoxymethyl group can be cleaved under specific conditions, or the benzylic protons can be abstracted to form a stabilized carbanion, allowing for further functionalization.

Its structure makes it a precursor for creating larger molecules with specific pharmacophores relevant to various therapeutic areas.

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for CAS 1195-44-4 should always be consulted, general precautions for related chlorinated aromatic compounds apply.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]

Conclusion

The molecular weight of this compound is a fundamental constant, theoretically established at 156.61 g/mol . This guide provides the necessary framework for its empirical validation through robust analytical techniques like mass spectrometry and NMR spectroscopy. By integrating theoretical knowledge with practical, self-validating experimental protocols, researchers can confidently ascertain the identity and purity of this versatile chemical intermediate, enabling its effective use in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • PubChem. This compound.
  • NIST. Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. [Link]
  • NIST. Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook. [Link]
  • Matrix Fine Chemicals. 1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2. [Link]
  • Thoreauchem. This compound. [Link]
  • PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene.
  • Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]
  • Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]
  • NIST. Benzene, 1-chloro-4-methoxy- Mass Spectrum. NIST Chemistry WebBook. [Link]
  • NIST. Benzene, 1-(chloromethyl)-4-methoxy- Mass Spectrum. NIST Chemistry WebBook. [Link]
  • NIST. Benzene, 1-chloro-4-methoxy- IR Spectrum. NIST Chemistry WebBook. [Link]
  • The Royal Society of Chemistry.
  • Angene Chemical.
  • NIST. Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook. [Link]
  • PubChem. 1-Chloro-4-(chloromethyl)benzene.
  • Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
  • PrepChem.com. Synthesis of 1-chloro-4-methylsulfonyl benzene. [Link]
  • Matrix Fine Chemicals. 1-[CHLORO(4-METHOXYPHENYL)PHENYLMETHYL]-4-METHOXYBENZENE | CAS 40615-36-9. [Link]
  • NIST. Benzene, 1-chloro-4-methoxy-2-methyl-. NIST Chemistry WebBook. [Link]

Sources

1-Chloro-4-(methoxymethyl)benzene synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-(methoxymethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1] Also known as p-chlorobenzyl methyl ether, this compound's synthesis is primarily achieved through nucleophilic substitution reactions, leveraging the reactivity of the benzylic position. This document, intended for researchers and drug development professionals, offers a detailed examination of the Williamson ether synthesis and related methodologies. It explains the causality behind strategic synthetic choices, provides validated step-by-step protocols, and outlines critical safety and handling procedures. The guide emphasizes scientifically sound practices to ensure reproducible, high-yield, and safe laboratory operations.

The Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing unsymmetrical ethers.[2] The reaction proceeds via an SN2 mechanism, involving the displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[2][3][4] For the synthesis of this compound, this strategy is particularly effective due to the high reactivity of the benzylic halide precursor.

Retrosynthetic Analysis and Strategic Rationale

The core of this synthesis is the formation of a C-O-C ether linkage. A retrosynthetic disconnection at this bond reveals two primary synthetic routes, both predicated on the Williamson reaction principle:

  • Route A: Reaction between a 4-chlorobenzyl halide and a methoxide source.

  • Route B: Reaction between a 4-chlorobenzyl alcohol-derived alkoxide and a methyl halide.

Route A is generally preferred in laboratory and industrial settings. The starting material, 4-chlorobenzyl chloride, is readily accessible, and sodium methoxide is a common, potent nucleophile. The primary nature of the benzylic halide substrate is ideal for the SN2 pathway, minimizing the competing E2 elimination reaction that can be problematic with secondary and tertiary halides.[5]

Pathway A: Synthesis from 4-Chlorobenzyl Chloride and Sodium Methoxide

This pathway represents the most direct and efficient method for synthesizing this compound. The reaction involves the nucleophilic attack of the methoxide ion on the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.

Mechanism and Causality: The reaction is typically conducted in a polar aprotic solvent, such as DMF or DMSO, which can solvate the cation (Na⁺) while leaving the methoxide anion highly reactive.[3] The choice of a primary benzylic halide ensures that the SN2 reaction proceeds with a high rate and yield, as steric hindrance is minimal and the competing elimination reaction is disfavored.[2]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products R1 4-Chlorobenzyl Chloride (Cl-C₆H₄-CH₂Cl) P SN2 Nucleophilic Substitution R1->P Electrophile R2 Sodium Methoxide (NaOCH₃) R2->P Nucleophile Prod This compound (Cl-C₆H₄-CH₂OCH₃) P->Prod Forms Ether Byprod Sodium Chloride (NaCl) P->Byprod Forms Salt

Caption: Williamson Ether Synthesis of the target compound.

Table 1: Reaction Parameters for Pathway A

ParameterValueRationale
Electrophile 4-Chlorobenzyl ChloridePrimary benzylic halide, highly reactive towards SN2.
Nucleophile Sodium Methoxide (NaOCH₃)Strong, unhindered nucleophile.
Stoichiometry 1.0 : 1.1 (Electrophile : Nucleophile)A slight excess of the nucleophile ensures complete conversion of the halide.
Solvent Tetrahydrofuran (THF) or DMFPolar aprotic solvent stabilizes intermediates and promotes the SN2 rate.
Reaction Temperature 25-50 °CMild conditions are sufficient due to the high reactivity of the substrates.
Reaction Time 2-4 hoursMonitored by TLC or GC until starting material is consumed.
Typical Yield >90%The reaction is generally efficient and high-yielding.
Experimental Protocol 1: Synthesis via 4-Chlorobenzyl Chloride

Materials:

  • 4-Chlorobenzyl chloride (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, addition funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Charge the flask with sodium methoxide (1.1 eq) and anhydrous THF. Begin stirring to form a suspension.

  • Dissolve 4-chlorobenzyl chloride (1.0 eq) in anhydrous THF in the addition funnel.

  • Reaction: Add the 4-chlorobenzyl chloride solution dropwise to the stirred suspension of sodium methoxide over 30 minutes. An exotherm may be observed; maintain the temperature below 50°C using a water bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis of the Key Precursor: 4-Chlorobenzyl Chloride

The availability of 4-chlorobenzyl chloride is critical for the primary synthesis route. It is typically prepared via the chloromethylation of chlorobenzene, a classic electrophilic aromatic substitution known as the Blanc reaction.[6]

The Blanc Chloromethylation Reaction

This reaction introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring using formaldehyde and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[6]

Mechanism and Selectivity: The reaction proceeds through the formation of a highly electrophilic species, potentially a chlorocarbenium cation (ClCH₂⁺), from formaldehyde and HCl in the presence of ZnCl₂.[6] This electrophile then attacks the electron-rich chlorobenzene ring. The chlorine atom on the ring is a deactivating but ortho, para-directing group. Due to steric hindrance, the substitution occurs predominantly at the para position, leading to the desired 4-chlorobenzyl chloride as the major product.

Causality and Challenges: While effective, this reaction requires careful control. A significant side reaction is the subsequent Friedel-Crafts alkylation of another chlorobenzene molecule by the highly reactive 4-chlorobenzyl chloride product, leading to the formation of di(chlorophenyl)methane impurities.[6][7] Furthermore, under certain conditions, the highly carcinogenic byproduct bis(chloromethyl) ether can be formed, necessitating stringent safety protocols.

Blanc_Chloromethylation start Chlorobenzene reaction_step Electrophilic Aromatic Substitution start->reaction_step reagents Formaldehyde (CH₂O) Hydrogen Chloride (HCl) Zinc Chloride (ZnCl₂) reagents->reaction_step product 4-Chlorobenzyl Chloride (Major Product) reaction_step->product para-substitution side_product 2-Chlorobenzyl Chloride (Minor Product) reaction_step->side_product ortho-substitution impurity Di(chlorophenyl)methane (Side Product) product->impurity Further Reaction

Caption: Workflow for the Blanc Chloromethylation of Chlorobenzene.

Purification and Characterization

Purification: Purity is paramount for subsequent synthetic steps. The primary method for purifying the final product, this compound, is vacuum distillation . This technique is effective for separating the liquid product from non-volatile impurities and any remaining high-boiling point solvents. For smaller scales or for removing closely related impurities, flash column chromatography on silica gel can be employed.[8]

Characterization: The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the benzylic methylene protons (-CH₂-), and the methoxy methyl protons (-OCH₃). ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (156.61 g/mol ) and its fragmentation pattern, which helps confirm the structure.[9] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be evident.

  • Infrared (IR) Spectroscopy: Will show characteristic C-O stretching frequencies for the ether linkage, C-Cl stretching, and C-H stretching for the aromatic and aliphatic groups.

Safety and Handling

Professional diligence in safety is non-negotiable. The synthesis of this compound involves several hazardous materials.

Table 2: Hazard and Safety Overview

SubstanceKey HazardsRecommended PPE & Controls
4-Chlorobenzyl Chloride Lachrymator (causes tearing), toxic, skin and respiratory irritant.Work in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat.[10]
Sodium Methoxide Corrosive, causes severe skin and eye burns. Reacts violently with water.Handle in an inert, dry atmosphere. Wear appropriate gloves, goggles, and face shield.[10]
THF / Diethyl Ether Highly flammable liquids. Can form explosive peroxides upon storage.Use in a well-ventilated area away from ignition sources. Use peroxide-free solvents.[10][11]
Hydrogen Chloride (gas) Corrosive, causes severe respiratory and skin burns.Use in a fume hood with appropriate gas scrubbing apparatus.[10]

General Safety Practices:

  • Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and gases.[10] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection at all times.[12][13]

  • Storage: Store reagents and products in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[10][14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[10]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Williamson ether synthesis, starting from 4-chlorobenzyl chloride and sodium methoxide. This pathway offers high yields, operational simplicity, and utilizes readily available precursors. The primary challenge lies in the synthesis of the 4-chlorobenzyl chloride intermediate via the Blanc chloromethylation, which requires careful control to minimize side-product formation and manage significant safety hazards. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Synthesis and Purification of 1-Chloro-4-methoxybenzene-d4.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Chloroanisole.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloroanisole.
  • ECHEMI. (n.d.). 1-chloro-4-methyl-benzene Safety Data Sheets.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • SynHet. (n.d.). This compound.
  • NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy- IR Spectrum. NIST Chemistry WebBook.
  • Leffler, J. E. (1949). New studies in aromatic chloromethylation. Durham E-Theses. Durham University.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chem-Station International Edition. (2014). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2019). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis.
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.

Sources

An In-depth Technical Guide to 1-Chloro-4-(methoxymethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(methoxymethyl)benzene, a substituted toluene derivative, is a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. Its unique structural features—a chlorinated aromatic ring and a methoxymethyl group—provide two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. The presence of the chlorine atom and the ether linkage can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, of a parent molecule. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, with a particular focus on its relevance to pharmaceutical research and development.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, which provides a clear and unambiguous description of its chemical structure.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 1195-44-4SynHet[2]
Molecular Formula C₈H₉ClOPubChem[1]
Molecular Weight 156.61 g/mol PubChem[1]
Synonyms 4-Chlorobenzyl methyl ether, p-Chlorobenzyl methyl etherPubChem[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Property Value Source
Appearance Light yellow to yellow liquidSynHet[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available
Storage Sealed in dry, Room TemperatureSynHet[2]

Spectroscopic Data:

Technique Data
¹H NMR Expected signals: Ar-H (2H, d), Ar-H (2H, d), -CH₂- (2H, s), -OCH₃ (3H, s)
¹³C NMR Expected signals: Ar-C (quaternary, 2), Ar-CH (4), -CH₂- (1), -OCH₃ (1)
IR (Infrared) Characteristic peaks for C-Cl, C-O-C, and aromatic C-H and C=C bonds.
MS (Mass Spec.) Molecular ion peak (M⁺) at m/z 156, with an M+2 peak characteristic of a chlorine-containing compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds via the reaction of 4-chlorobenzyl alcohol with a suitable methylating agent in the presence of a base.

Reaction Scheme

Williamson Ether Synthesis 4-chlorobenzyl_alcohol 4-Chlorobenzyl Alcohol Alkoxide Sodium 4-chlorobenzyl alkoxide 4-chlorobenzyl_alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product This compound Alkoxide->Product SN2 Attack Methylating_agent Methylating Agent (e.g., CH₃I) Methylating_agent->Product Salt Salt (e.g., NaI)

Figure 1: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-chlorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide (1.2 eq) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mechanism and Rationale

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The strong base, sodium hydride, deprotonates the hydroxyl group of 4-chlorobenzyl alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming the ether product. The choice of a polar aprotic solvent like THF is crucial as it solvates the cation (Na⁺) without solvating the nucleophilic anion, thus enhancing its reactivity.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Ar-CH₂-OH RO_minus Ar-CH₂-O⁻ Na⁺ ROH->RO_minus + NaH NaH NaH->RO_minus H2 H₂ (gas) RO_minus_2 Ar-CH₂-O⁻ Transition_State [Ar-CH₂-O···CH₃···I]⁻ RO_minus_2->Transition_State CH3I CH₃-I CH3I->Transition_State Product Ar-CH₂-O-CH₃ Transition_State->Product I_minus I⁻ Transition_State->I_minus

Figure 2: Reaction Mechanism of the Williamson Ether Synthesis.

Applications in Drug Development

This compound is a valuable building block for the synthesis of pharmaceutical compounds. The 4-chlorobenzyl moiety is present in a number of biologically active molecules. The methoxymethyl group can serve as a metabolically more stable bioisostere for other functional groups or as a protecting group.

For example, the anxiolytic and antidepressant drug candidate Anpirtoline is a serotonin receptor modulator. While not directly synthesized from this compound, its structure contains a substituted pyridine ring that could potentially be synthesized using building blocks derived from this compound.[3] The development of analogs of known drugs is a common strategy in drug discovery, and this compound provides a readily accessible starting material for such endeavors.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a versatile and valuable chemical intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, coupled with its dual functional handles, makes it an attractive starting material for the construction of a wide range of complex molecules. For drug development professionals, this compound offers opportunities for lead optimization and the exploration of new chemical space. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the quest for novel therapeutics.

References

  • Anpirtoline. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]3]
  • PubChem. This compound. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]1]

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-chloro-4-(methoxymethyl)benzene, a compound of interest to researchers, scientists, and professionals in drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of vibrational spectroscopy and data from analogous compounds to provide a comprehensive theoretical interpretation. This approach ensures a robust understanding of the key spectral features that would be observed.

Introduction: The Molecular Structure and Its Vibrational Signature

This compound, with the chemical formula C₈H₉ClO, possesses a unique combination of functional groups that give rise to a characteristic infrared spectrum. The molecule consists of a para-disubstituted benzene ring, a chloromethyl group, and a methoxy ether linkage. Each of these components has distinct vibrational modes that absorb infrared radiation at specific frequencies. By analyzing these absorption bands, we can gain valuable insights into the molecule's structure and bonding.

The para-substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations, providing a clear indication of the 1,4-disubstitution. The presence of both sp²-hybridized carbons in the aromatic ring and sp³-hybridized carbons in the methoxymethyl group will result in distinct C-H stretching frequencies. Furthermore, the carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds of the ether linkage will exhibit characteristic stretching vibrations in the fingerprint region of the spectrum.

G cluster_prep Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Processing Spectrometer Warm-up Spectrometer Warm-up Acquire Background Acquire Background Spectrometer Warm-up->Acquire Background Prepare Liquid Cell Prepare Liquid Cell Load Sample Load Sample Prepare Liquid Cell->Load Sample Acquire Sample Spectrum Acquire Sample Spectrum Load Sample->Acquire Sample Spectrum Background Subtraction Background Subtraction Acquire Sample Spectrum->Background Subtraction Baseline Correction Baseline Correction Background Subtraction->Baseline Correction Peak Analysis Peak Analysis Baseline Correction->Peak Analysis

Caption: Experimental workflow for obtaining an FTIR spectrum of a liquid sample.

Spectral Interpretation: A Detailed Band Assignment

The following table summarizes the expected major absorption bands in the IR spectrum of this compound, based on established group frequencies and data from similar molecules.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100–3000MediumC-H stretchingAromatic C-H
2990–2940MediumAsymmetric C-H stretching-CH₂- and -CH₃
2885–2865MediumSymmetric C-H stretching-CH₂- and -CH₃
~2820WeakC-H stretchingMethoxy (-OCH₃) group [1]
2000–1650WeakOvertone and combination bands ("Benzene Fingers")Aromatic Ring
1600–1585MediumC=C in-ring stretchingAromatic Ring
1500–1400MediumC=C in-ring stretchingAromatic Ring
1470–1440MediumCH₂ scissoringMethylene group
1250 and 1040StrongAsymmetric and symmetric C-O-C stretchingAryl alkyl ether [2][3]
860–800StrongC-H out-of-plane bending (para-substitution)Aromatic Ring
850–550MediumC-Cl stretchingChloroalkane [4]
C-H Stretching Vibrations (3100–2800 cm⁻¹)
  • Aromatic C-H Stretching (3100–3000 cm⁻¹): The absorption bands in this region are characteristic of C-H bonds where the carbon is sp²-hybridized, as in the benzene ring. These bands are typically of medium intensity and appear at slightly higher wavenumbers than aliphatic C-H stretches.

  • Aliphatic C-H Stretching (3000–2800 cm⁻¹): The methoxymethyl group (-CH₂OCH₃) will exhibit both asymmetric and symmetric C-H stretching vibrations. These sp³ C-H stretches are expected to appear just below 3000 cm⁻¹. A weak but diagnostic band for the methoxy group is often observed around 2820 cm⁻¹. [1]

Aromatic Ring Vibrations (2000–1400 cm⁻¹)
  • Overtone and Combination Bands (2000–1650 cm⁻¹): A series of weak absorptions, often referred to as "benzene fingers," are expected in this region. The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring and can be used to confirm the para-disubstitution.

  • C=C In-Ring Stretching (1600–1400 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to two or three bands of medium intensity in this region.

Fingerprint Region (Below 1400 cm⁻¹)

This region contains a wealth of information about the molecule's structure, including bending vibrations and stretching vibrations of single bonds.

  • C-O-C Stretching (Aryl Alkyl Ether): Aryl alkyl ethers typically show two strong absorption bands corresponding to the asymmetric and symmetric C-O-C stretching vibrations. For a compound like this compound, these are expected around 1250 cm⁻¹ and 1040 cm⁻¹. [2][3]These strong bands are highly diagnostic for the ether functionality.

  • C-H Out-of-Plane Bending (860–800 cm⁻¹): The out-of-plane bending of the C-H bonds on the benzene ring is very sensitive to the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in this range.

  • C-Cl Stretching (850–550 cm⁻¹): The carbon-chlorine stretching vibration typically appears in this region of the spectrum. The exact position can be influenced by the surrounding molecular structure. [4]

Conclusion: A Powerful Tool for Structural Elucidation

The infrared spectrum of this compound provides a rich tapestry of information that can be used to confirm its molecular structure. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can identify the key functional groups present, including the para-substituted aromatic ring, the methoxymethyl ether group, and the carbon-chlorine bond. This detailed spectral interpretation is a cornerstone of chemical analysis and is indispensable in the fields of chemical synthesis, quality control, and drug development.

References

  • Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Semantic Scholar.
  • Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center.
  • How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate.
  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
  • Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube.
  • What are the characteristic absorption bands in the ether ir spectrum that help in identifying ethers in organic compounds? (n.d.). Proprep.
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • IR spectrum: Ethers. (n.d.). Química Orgánica.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • 18.8 Spectroscopy of Ethers. (n.d.). OpenStax.
  • Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • Benzene, 1-chloro-4-methoxy-. (n.d.). NIST WebBook.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (2024). ACS Earth and Space Chemistry.
  • Benzene, 4-chloro-1-methoxy-2-(phenylmethyl)-. (n.d.). SpectraBase.
  • The features of IR spectrum. (n.d.).
  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate.
  • On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. (n.d.). Politechnika Warszawska.
  • Table of Characteristic IR Absorptions. (n.d.).
  • This compound. (n.d.). PubChem.
  • Benzene, 1-chloro-4-methyl-. (n.d.). NIST WebBook.
  • Solvent effects on infrared spectra of 5-methyl-7-methoxy-iso-flavone in single solvent systems. (2025). ResearchGate.
  • FT-IR spectra, a the C=O stretching vibration and b the –CH2– and –CH3... (n.d.). ResearchGate.
  • Chemistry LibreTexts. (2021, October 24). 2.3: Infrared (IR) Spectroscopy - Looking at Molecular Vibrations.
  • This is the IR report for 1-methoxy-2-chloro-4. (2024, April 19). Chegg.com.

Sources

An In-depth Technical Guide to the Mass Spectrum of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the electron ionization (EI) mass spectrum of 1-chloro-4-(methoxymethyl)benzene, also known as p-chlorobenzyl methyl ether. While a publicly available, verified spectrum for this specific compound is not readily accessible, this document leverages foundational principles of mass spectrometry and spectral data from structurally analogous compounds to present a comprehensive, predictive analysis. This guide will detail the expected molecular ion characteristics, primary fragmentation pathways, and the resulting key fragment ions. The insights provided herein are crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction: The Analytical Significance of this compound

This compound (C₈H₉ClO) is a substituted aromatic ether. Its structure combines a chlorobenzyl group with a methyl ether, making it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry. Accurate analytical characterization is paramount for ensuring purity, identifying byproducts, and understanding its metabolic fate. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the premier technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.

This guide focuses on the interpretation of the 70 eV electron ionization (EI) mass spectrum, a standard method that provides reproducible and library-searchable fragmentation patterns.[1] Understanding these patterns is not merely an academic exercise; it is a predictive tool that enables scientists to confirm the molecule's identity, distinguish it from isomers, and elucidate its structure in complex matrices.

Experimental Protocol: A Validated GC-MS Methodology

While a specific spectrum for the target compound is not published, a robust GC-MS protocol for analogous aromatic compounds can be established. This protocol is designed to be self-validating, ensuring reproducible and accurate results.

Sample Preparation
  • Solvent Selection : Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution : Create a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.

  • Quality Control : Include a solvent blank and a known standard (e.g., p-chloroanisole) in the analytical run to verify system cleanliness and performance.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph : Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer : Agilent 5977B MSD (or equivalent)

  • Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Inlet : Split/splitless injector at 250°C with a 1 µL injection volume and a split ratio of 20:1.

  • Oven Program :

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • MS Parameters :

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-450.

    • Scan Speed: 3 scans/second.

The following diagram outlines the logical workflow for this analytical procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock in Dichloromethane P2 Dilute to 10-100 µg/mL Working Solution P1->P2 Dilution A1 Inject 1 µL into GC Inlet (250°C) P2->A1 Injection A2 Separation on HP-5ms Column A1->A2 A3 Elution into MS Detector A2->A3 M1 Electron Ionization (70 eV, 230°C) A3->M1 Ionization M2 Mass Analysis (m/z 40-450) M1->M2 Detection D1 Identify Molecular Ion & Isotopic Pattern M2->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predicted Spectrum & Library Data D2->D3

Caption: Dominant benzylic cleavage pathway leading to the base peak.

Alpha-cleavage involves the breaking of the bond between the aromatic ring and the benzylic carbon. This pathway is generally less favored than benzylic cleavage for benzyl ethers but can still produce observable fragments.

  • Loss of a Chlorophenyl Radical (•C₆H₄Cl) : Cleavage of the C-C bond alpha to the ether oxygen results in the loss of a chlorophenyl radical (mass 111/113).

    • [C₈H₉ClO]⁺• → [CH₂OCH₃]⁺ + •C₆H₄Cl

  • Formation of the Methoxymethyl Cation : This produces the methoxymethyl cation at m/z 45. This peak is expected to be of moderate intensity.

Caption: Secondary α-cleavage pathway.

Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation, leading to other characteristic peaks in the spectrum.

  • From the Chlorotropylium Ion (m/z 125/127) : This stable ion can lose a chlorine radical (•Cl) to form the tropylium ion [C₇H₇]⁺ at m/z 91, a common fragment for benzyl-containing compounds. [2]It can also lose acetylene (C₂H₂) to yield an ion at m/z 99/101.

  • Loss of Chlorine from the Molecular Ion : Direct loss of a chlorine radical from the molecular ion can produce a fragment at m/z 121 ([C₈H₉O]⁺).

Summary of Predicted Fragments

The following table summarizes the key ions expected in the mass spectrum of this compound.

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureFragmentation PathwayPredicted Intensity
156 / 158[C₈H₉ClO]⁺•Molecular Ion (M⁺•)Moderate
125 / 127[C₇H₆Cl]⁺M⁺• - •OCH₃ (Benzylic Cleavage)High (Base Peak)
91[C₇H₇]⁺[C₇H₆Cl]⁺ - •ClModerate
121[C₈H₉O]⁺M⁺• - •ClLow to Moderate
77[C₆H₅]⁺Further fragmentationLow
45[CH₂OCH₃]⁺M⁺• - •C₆H₄Cl (α-Cleavage)Moderate

Conclusion and Field Application

The predictable and distinct fragmentation pattern of this compound under electron ionization provides a robust analytical signature for its confident identification. The key diagnostic features are:

  • The M/M+2 Isotopic Cluster : A pair of peaks at m/z 156 and 158 in a ~3:1 ratio, confirming the presence of one chlorine atom.

  • The Base Peak : A prominent ion cluster at m/z 125 and 127, resulting from the facile loss of a methoxy radical via benzylic cleavage.

  • Characteristic Fragments : Secondary ions at m/z 91 (tropylium) and m/z 45 (methoxymethyl cation).

This in-depth guide equips researchers, quality control analysts, and drug development professionals with the necessary framework to interpret the mass spectrum of this compound. By understanding the causality behind its fragmentation, scientists can move beyond simple library matching to a more fundamental and reliable identification of this compound, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Brown, D. (n.d.). Mass spectrum of chlorobenzene. Doc Brown's Chemistry.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook.
  • Schaller, C. P. (2019). Br and Cl. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ChemConnections. (n.d.). Information from Mass Spectrometry.
  • Chemistry LibreTexts. (2022). Electron Ionization (EI).

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4), a key intermediate in various chemical syntheses. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring formulation stability. This document synthesizes its physicochemical properties, explores its theoretical solubility behavior based on molecular structure, and presents a detailed, field-proven experimental protocol for accurate solubility determination. The guide is structured to deliver not just data, but a foundational understanding of the principles governing the solubility of this moderately polar aromatic compound, thereby empowering researchers to make informed, efficient decisions in their laboratory and development workflows.

Introduction: The Significance of Solubility

This compound is a substituted aromatic ether whose utility in organic synthesis is significant. Its molecular structure, featuring a chlorobenzene ring functionalized with a methoxymethyl group, makes it a versatile building block. However, its efficacy in any application—from reaction kinetics to formulation in a final product—is fundamentally governed by its solubility.

For the synthetic chemist, selecting an appropriate solvent is the first step in designing a successful reaction. Poor solubility can lead to sluggish or incomplete reactions, side-product formation, and challenges in downstream processing. For drug development professionals, solubility is a critical determinant of a compound's behavior, affecting everything from ease of formulation to bioavailability.[1][2] Therefore, a thorough and technically grounded understanding of the solubility of this compound is not merely academic; it is a practical necessity for achieving efficiency, reproducibility, and success in scientific endeavors.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The presence of a polar ether linkage and a halogenated aromatic ring gives this compound a unique profile that dictates its interaction with various solvents. A summary of its key properties provides the necessary context for interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
CAS Number 1195-44-4 [3][4]
Molecular Formula C₈H₉ClO [3][4]
Molecular Weight 156.61 g/mol [3][4]
Appearance Light yellow to yellow liquid [3]
Storage Temperature Room Temperature, Sealed in Dry Conditions [3]
Computed XLogP3 2.5 [4]

| InChIKey | YOZIDEHIYNEGMS-UHFFFAOYSA-N |[3][4] |

Theoretical Solubility Profile & Influencing Factors

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The molecular structure of this compound offers several clues to its behavior:

  • Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar solvents like hexane or toluene through van der Waals forces.

  • Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to a simple alkylbenzene.

  • Methoxymethyl Group: The ether oxygen atom is a hydrogen bond acceptor, allowing for favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

This combination suggests that this compound will exhibit limited solubility in highly polar solvents like water and in purely nonpolar aliphatic solvents. Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both its aromatic and polar ether characteristics.

The interplay between the solute's structure and the solvent's properties is the primary determinant of solubility. This relationship can be visualized as a logical flow.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties S_Structure Molecular Structure S_Polarity Moderate Polarity (Dipole Moment) S_Structure->S_Polarity S_Hbond H-Bond Acceptor (Ether Oxygen) S_Structure->S_Hbond S_Aromatic Aromatic Ring (π-π stacking) S_Structure->S_Aromatic V_Polarity Polarity / Dielectric Constant S_Polarity->V_Polarity favors V_Hbond H-Bonding Capability (Donor/Acceptor) S_Hbond->V_Hbond favors V_Dispersion Dispersion Forces S_Aromatic->V_Dispersion favors Solubility Equilibrium Solubility V_Polarity->Solubility determines V_Hbond->Solubility determines V_Dispersion->Solubility determines

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Shake-Flask Method is widely recognized as the gold standard for determining equilibrium thermodynamic solubility due to its simplicity and reliability.[6][7] It directly measures the concentration of a solute in a saturated solution at a specific temperature.

  • Why Shake-Flask? This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.[2][8] This is crucial for applications where long-term stability is important, such as in pharmaceutical formulations or chemical storage.

  • Why 24-Hour Incubation? A 24-hour incubation period is a standard practice that ensures even compounds with slow dissolution kinetics have sufficient time to reach a state of equilibrium saturation.[8]

  • Why Filtration? The use of a 0.22 µm or 0.45 µm syringe filter is a critical, self-validating step.[1] It physically separates the dissolved solute from any undissolved micro-particulates. Failing to do so is a common source of error, leading to an artificial overestimation of solubility.

  • Why HPLC/UV-Vis? High-Performance Liquid Chromatography (HPLC) with a UV detector is selected for quantification due to its high sensitivity, specificity, and ability to separate the analyte of interest from any potential impurities. The aromatic nature of this compound makes it an excellent chromophore for UV detection.

  • Preparation of Stock Solution for Calibration: a. Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution. b. Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Sample Preparation (in Duplicate): a. Add an excess amount of this compound (approx. 5-10 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached. b. Add 1 mL of the desired test solvent (e.g., water, ethanol, hexane) to the vial.

  • Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a shaker or rotator set to a constant, moderate speed within a temperature-controlled environment (e.g., 25 °C). c. Allow the samples to equilibrate for 24 hours.[8]

  • Sample Processing and Analysis: a. After 24 hours, visually confirm that excess solid remains in each vial. b. Allow the vials to stand undisturbed for at least 1 hour to let the solid settle. c. Carefully withdraw a portion of the supernatant using a pipette. d. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial.[1] This step is critical to remove undissolved solid. e. Dilute the filtered sample with a suitable mobile phase if necessary to fall within the range of the calibration curve. f. Analyze the calibration standards and the prepared samples by a validated HPLC-UV method.

  • Quantification: a. Generate a linear regression curve from the peak areas of the calibration standards. b. Use the equation of the line to calculate the concentration of this compound in the filtered samples. c. Multiply by the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.

G start Start prep 1. Add Excess Solute to Solvent start->prep equilibrate 2. Equilibrate for 24h (Shaker, 25°C) prep->equilibrate settle 3. Settle Particulates equilibrate->settle filter 4. Filter Supernatant (0.45 µm Syringe Filter) settle->filter dilute 5. Dilute Sample (if needed) filter->dilute analyze 6. Analyze by HPLC-UV dilute->analyze quantify 7. Quantify Against Calibration Curve analyze->quantify end End: Solubility Value quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Expected Solubility Data & Analysis

Table 2: Predicted Solubility Profile of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterInsoluble / Very LowThe large, nonpolar aromatic ring dominates, overcoming the minimal polar contributions.[9]
EthanolSolubleThe ethyl group provides some nonpolar character, while the hydroxyl group can interact with the ether oxygen.
Polar Aprotic DMSO, AcetonitrileSoluble to Very SolubleThese solvents have strong dipoles that can interact with the C-Cl and C-O bonds without the steric hindrance of hydrogen bonding donors.
Nonpolar Aromatic Toluene, BenzeneVery SolubleThe aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions.
Nonpolar Aliphatic Hexane, HeptaneSparingly SolubleLacks favorable interactions; solubility is driven only by weak van der Waals forces.

Conclusion

This compound is a compound of moderate polarity, with its solubility governed by a balance of its nonpolar aromatic core and its polar ether and chloro functionalities. It is predicted to be highly soluble in solvents of intermediate polarity, particularly polar aprotic and nonpolar aromatic solvents, while exhibiting poor solubility in the extremes of water and aliphatic hydrocarbons. The accurate determination of its solubility is essential for its practical application and can be reliably achieved using the standardized shake-flask method detailed in this guide. This protocol, grounded in principles of thermodynamic equilibrium and analytical chemistry, provides a trustworthy framework for researchers to generate high-quality, reproducible data essential for process optimization and product development.

References

  • This compound | C8H9ClO | CID 11983955 - PubChem. A comprehensive database entry from PubChem with computed properties and identifiers. [Link]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Discusses the reliability and widespread use of the shake-flask method for solubility measurement. [Link]
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Explains the fundamental principles of solubility, such as "like dissolves like". [Link]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc.
  • Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1) - Cheméo.
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Provides a basic procedural outline for determining solubility. [Link]

Sources

Introduction: A Profile of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 1-Chloro-4-(methoxymethyl)benzene

This compound (CAS No. 1195-44-4) is a substituted aromatic compound with the molecular formula C₈H₉ClO.[1][2] As an analogue of benzyl chloride, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. Its structure, featuring a reactive chloromethyl group, imparts significant synthetic utility. However, this reactivity is also the source of its potential hazards.

The presence of the benzyl chloride moiety suggests that the compound is likely an alkylating agent. Such agents can react with biological nucleophiles, including DNA, which is the underlying mechanism for the toxicity and mutagenicity observed in many related compounds.[3] Therefore, a comprehensive understanding and rigorous application of safety protocols are not merely best practices but essential prerequisites for handling this chemical in a research and development setting. This guide provides an in-depth analysis of its hazard profile, risk mitigation strategies, and emergency response protocols, grounded in established safety science for halogenated aromatic compounds.[4]

Section 1: Hazard Identification and Classification

While a specific, universally adopted GHS classification for this compound is not consistently published across all databases, its structural similarity to other substituted benzyl chlorides, such as 4-Methoxybenzyl chloride (CAS 824-94-2), allows for a scientifically grounded, inferred hazard profile.[5][6] Benzyl chloride and its derivatives are known irritants and are treated with significant caution due to potential long-term health effects.[7][8]

Based on data for closely related analogues and general principles for this chemical class, the following GHS classification should be conservatively assumed:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[6]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[9][10]

GHS Label Elements:

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS07 (Exclamation Mark)

  • Signal Word: Danger [6]

  • Precautionary Statements (Selected):

    • Prevention: P260 (Do not breathe dust/fumes/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P264 (Wash skin thoroughly after handling).[6][11]

    • Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[6]

    • Storage: P405 (Store locked up).[6]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[12]

Section 2: Toxicological Profile and Mechanistic Insights

The primary toxicological concern with this compound stems from its classification as a substituted benzyl chloride. Benzyl chlorides are known alkylating agents, capable of forming covalent bonds with nucleophilic groups in biological macromolecules.

  • Corrosivity and Irritation: The immediate hazard is severe irritation and potential chemical burns upon contact with skin, eyes, and the respiratory tract.[5][8] This is a direct result of the compound's reactivity, likely leading to localized cell death and inflammation. The lachrymatory (tear-inducing) properties common to benzyl halides should also be anticipated.[6]

  • Long-Term Effects (Mutagenicity/Carcinogenicity): This is the most significant area of concern for drug development professionals. Benzyl chloride itself is studied for carcinogenicity, and its derivatives are known to be mutagenic in various test systems.[3][13] The mechanism involves the aralkylation of DNA bases, which can lead to base-pair mutations.[3] Although this specific molecule has not been exhaustively tested, its structural alert for reactivity with DNA means it must be handled as a potential mutagen and/or carcinogen.

Section 3: Physicochemical Properties for Risk Assessment

A clear understanding of the chemical's physical properties is fundamental to designing safe experimental and storage protocols.

PropertyValueSource
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [1][2]
Appearance Light yellow to yellow liquid[2]
Boiling Point 117 - 118 °C (for isomer)[6]
Flash Point 109 °C (for isomer)[6]
Storage Temperature Room Temperature, sealed in dry conditions[2]
Incompatible Materials Strong oxidizing agents, strong bases, amines, alcohols.[9][10][14]
Hazardous Decomposition Products Upon combustion, may produce carbon oxides (CO, CO₂) and hydrogen chloride gas.[9][12]

Section 4: Standard Operating Procedure for Safe Handling

Adherence to a strict, self-validating protocol is the cornerstone of safety. The following workflow is mandatory for all operations involving this compound.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control is the mandatory use of a certified chemical fume hood.[4][15] All manipulations must occur within the hood with the sash at the lowest practical position.

  • Eye/Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards, used in conjunction with a full-face shield.[4][16]

  • Skin Protection: A flame-resistant lab coat and closed-toe shoes are required.[17] Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.4 mm) must be worn. Always check the manufacturer's glove selection guide for breakthrough times with chlorinated aromatic compounds. Dispose of contaminated gloves immediately.[4][18]

  • Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][14]

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Glassware & Reagents in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Chemical via Syringe/Pipette prep3->handle1 Begin Experiment handle2 Keep Primary Container Tightly Sealed handle1->handle2 handle3 Conduct Reaction with Sash Lowered handle2->handle3 clean1 Quench Reaction (if applicable) in Hood handle3->clean1 End Experiment clean2 Rinse Glassware with Solvent in Hood clean1->clean2 clean3 Collect All Liquid & Solid Waste clean2->clean3 clean4 Segregate into 'Halogenated Organic Waste' clean3->clean4

Caption: Workflow for Safe Handling of this compound.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (glassware, stir plates, reagents) inside the fume hood to minimize traffic in and out of the workspace.[4]

    • Don all required PPE before opening the chemical container.

  • Handling:

    • Carefully transfer the required amount of the chemical using appropriate tools like a glass syringe or pipette to minimize drips and aerosol generation.

    • Always keep the primary chemical container sealed when not in active use.

    • Perform all subsequent steps of the experiment within the contained space of the hood.

  • Cleanup and Disposal:

    • Upon completion, safely quench the reaction mixture if necessary, still within the fume hood.

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone). This rinsate must be treated as hazardous waste.[4]

    • Collect all liquid waste, including the rinsate, in a designated, clearly labeled "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste.

    • Dispose of contaminated solid waste (gloves, pipette tips, paper towels) in a separate, sealed hazardous waste bag.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[5][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Fire Response

Caption: Decision Tree for Spill Response.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Ensure your PPE is not compromised.

    • Cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.[14]

    • Carefully scoop the material into a designated, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) office and emergency services.

    • Prevent entry into the affected area.

  • Fire:

    • For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5]

    • Do not use a direct water jet, as it may spread the material. A water spray can be used to cool containers.[12]

    • Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of inhaling toxic fumes like hydrogen chloride.[12]

References

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(4), 277-285. [Link]
  • International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
  • International Agency for Research on Cancer. (1999). α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data.
  • New Jersey Department of Health. (Date not available). HAZARD SUMMARY: BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Right to Know Hazardous Substance Fact Sheet. [Link]
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Cheméo. [Link]
  • Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7). Ministry of Environment of Denmark. [Link]
  • Committee on Acute Exposure Guideline Levels. (2007). Benzyl chloride.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-2-methyl-. NIST Chemistry WebBook. [Link]
  • Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. OSHA. [Link]
  • Chemistry LibreTexts. (2020). Safety. Chemistry LibreTexts. [Link]
  • California State University, Bakersfield. (n.d.).
  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Cerritos College. [Link]
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • Australian Industrial Chemicals Introduction Scheme. (2023). Benzene, 1-chloro-4-(trifluoromethyl)
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. NICNAS. [Link]
  • Safe Work Australia. (n.d.).
  • U.S. Food & Drug Administration. (n.d.). APPENDIX 4.

Sources

Navigating the Procurement and Application of 1-Chloro-4-(methoxymethyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of key starting materials and intermediates is a critical decision that profoundly impacts project timelines, scalability, and the integrity of final results. 1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4), a versatile substituted toluene derivative, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical landscape. This in-depth technical guide provides an expert perspective on the commercial landscape, quality control benchmarks, and practical applications of this important chemical intermediate.

The Commercial Landscape: Sourcing and Supplier Qualification

The reliable procurement of this compound begins with identifying and vetting reputable commercial suppliers. The market for this intermediate is populated by a mix of large, well-established chemical distributors and specialized, niche manufacturers.

Key Commercial Suppliers:

  • Global Distributors: Companies like Sigma-Aldrich (Merck) , Fisher Scientific (Thermo Fisher Scientific) , and VWR (Avantor) often list this compound in their extensive catalogs. These suppliers are known for their robust distribution networks and established quality management systems.

  • Specialized Manufacturers and Suppliers: Firms such as SynHet , Kingchem Life Science , Ambeed , and AccelaChemBio position themselves as manufacturers or specialized suppliers of fine chemicals and intermediates.[1] These companies may offer more competitive pricing for bulk quantities and can sometimes provide more detailed technical support related to the synthesis and handling of the compound.

  • Online Chemical Marketplaces: Platforms like ChemicalBook aggregate listings from various suppliers, primarily from the Asian market, offering a broad range of options in terms of quantity and pricing.[2]

Supplier Qualification Workflow:

A rigorous supplier qualification process is paramount to mitigating risks in the supply chain. The following workflow is recommended:

Supplier Qualification Workflow for this compound A Identify Potential Suppliers (Distributors, Manufacturers, Marketplaces) B Request Technical Documentation (CoA, SDS) A->B C Evaluate Supplier Specifications (Purity, Impurity Profile) B->C D Assess Quality Management System (ISO 9001, GMP compliance) C->D E Request and Test Sample D->E F Conduct On-site or Virtual Audit (For critical applications) E->F G Approve Supplier and Establish Supply Agreement F->G

Caption: A logical workflow for qualifying suppliers of critical chemical intermediates.

Quality Control and Specifications: A Deep Dive

Ensuring the quality and consistency of this compound is non-negotiable. A comprehensive Certificate of Analysis (CoA) is the primary document for verifying that a batch meets the required specifications. While CoAs from different suppliers may vary in format, they should all contain essential information.

Typical Specifications for this compound:

ParameterTypical SpecificationAnalytical MethodRationale
Appearance Colorless to light yellow liquidVisual InspectionA significant deviation in color may indicate the presence of impurities or degradation products.
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR, Mass SpectrometryConfirms the molecular structure of the compound, ensuring it is the correct material.
Purity (Assay) ≥ 98.0% (may be offered at >99%)Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)Determines the percentage of the desired compound in the material, which is critical for stoichiometric calculations in subsequent reactions.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with many organometallic reactions, such as Grignard formation, and can also promote side reactions.
Residual Solvents Varies based on synthesis routeHeadspace GC-MSSolvents used in the manufacturing process can be difficult to remove and may be deleterious to subsequent synthetic steps.

Self-Validating Protocols through Analytical Chemistry:

The trustworthiness of a supplier is reflected in the quality of their analytical data. When evaluating a potential supplier, consider the following:

  • Chromatographic Purity: A clean chromatogram from GC or HPLC with a well-defined peak for the main component and minimal impurity peaks is a strong indicator of high purity.

  • Spectroscopic Confirmation: The ¹H NMR spectrum should be consistent with the structure of this compound, showing the characteristic peaks for the aromatic protons, the methylene protons, and the methoxy protons in the correct integration ratios.

  • Consistency Across Batches: Requesting CoAs from multiple batches can provide insight into the supplier's process control and consistency.

Applications in Pharmaceutical Synthesis: A Case Study in SGLT2 Inhibitors

This compound and its structural analogs are valuable intermediates in the synthesis of diarylmethane structures, which are core components of many pharmaceutical agents. A notable application is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.

Illustrative Synthetic Pathway:

Synthetic Pathway to a Diaryl Methane Intermediate A This compound B Grignard Reagent Formation A->B Mg, THF C 4-(methoxymethyl)phenylmagnesium chloride B->C E Suzuki Coupling C->E Pd catalyst, ligand D Aryl Halide (e.g., 5-bromo-2-chlorobenzoic acid derivative) D->E F Diaryl Methane Intermediate E->F

Caption: A representative synthetic workflow utilizing this compound.

Experimental Protocol: Grignard Reagent Formation and Suzuki Coupling (Illustrative)

This protocol is a composite based on standard procedures for Grignard reactions and Suzuki couplings and should be adapted and optimized for specific substrates and laboratory conditions.

Part 1: Preparation of 4-(methoxymethyl)phenylmagnesium chloride

  • Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Initiation: A small amount of a solution of this compound (1.0 equivalent) in anhydrous THF is added to the magnesium suspension. The reaction is initiated, which is typically indicated by a color change and gentle refluxing. Gentle heating may be required.

  • Addition: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution is used directly in the next step.

Part 2: Suzuki Coupling with an Aryl Halide

  • Apparatus Setup: A second three-necked, round-bottomed flask is charged with the aryl halide (e.g., a derivative of 5-bromo-2-chlorobenzoic acid, 0.9 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents), and a suitable ligand if necessary. The flask is purged with nitrogen.

  • Solvent Addition: Anhydrous THF is added to the flask.

  • Grignard Addition: The freshly prepared Grignard solution from Part 1 is transferred to the dropping funnel via a cannula and added dropwise to the stirred solution of the aryl halide and catalyst at room temperature.

  • Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: The reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired diaryl methane intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety.

Key Safety Information (based on typical SDS for similar compounds):

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A thorough understanding of the commercial landscape, stringent adherence to quality control standards, and a firm grasp of its synthetic applications are essential for its effective and safe utilization in research and development. By implementing a robust supplier qualification process and adhering to best practices in handling and application, researchers can confidently incorporate this key building block into their synthetic strategies, paving the way for the discovery and development of novel therapeutics.

References

  • This compound | C8H9ClO | CID 11983955 - PubChem.
  • Processes for the preparation of SGLT-2 inhibitors, intermediates thereof - Justia Patents. (2020-07-07).
  • PROCESS FOR PREPARING GLUCOPYRANOSYL-SUBSTITUTED BENZYL-BENZENE DERIVATIVES - European Patent Office - EP 3526229 B1 - EPO. (2021-04-28).
  • Safety Data Sheet - Angene Chemical. (2024-12-27).
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges - Longdom Publishing.
  • Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a] - ResearchGate.
  • US20200123186A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents.
  • WO2018207113A1 - A process for the preparation of sglt2 inhibitor and intermediates thereof - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The preparation of phenylmagnesium chloride - ResearchGate. (2025-08-06).
  • Safety Data Sheet - Angene Chemical. (2024-12-27).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-(methoxymethyl)benzene, a versatile aromatic ether with applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other specialty chemicals.[1] This document details a robust and widely applicable synthetic method for its preparation, the Williamson ether synthesis, delving into the mechanistic underpinnings and practical experimental considerations. Furthermore, a thorough characterization of the target molecule is presented, including key spectroscopic data to ensure unambiguous identification and quality assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Physicochemical Properties

This compound, also known as 4-chlorobenzyl methyl ether, is a monosubstituted benzene derivative with the molecular formula C₈H₉ClO.[2] Its structure features a chlorophenyl group attached to a methoxymethyl moiety. This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the benzylic ether linkage and the specific substitution pattern on the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 4-chlorobenzyl methyl ether, p-chlorobenzyl methyl etherPubChem[2]
CAS Number 1195-44-4PubChem[2]
Molecular Formula C₈H₉ClOPubChem[2]
Molecular Weight 156.61 g/mol PubChem[2]
Appearance Colorless liquid (presumed)General knowledge
SMILES COCC1=CC=C(C=C1)ClPubChem[2]
InChIKey YOZIDEHIYNEGMS-UHFFFAOYSA-NPubChem[2]

Synthesis via Williamson Ether Synthesis: A Mechanistic and Practical Approach

While the formal "discovery" of every chemical compound is not always a singular, documented event, the first reliable and reproducible synthesis often marks its practical advent in the scientific community. The Williamson ether synthesis stands as the most logical and widely employed method for the preparation of this compound and its analogues.[3][4][5] This venerable reaction, first reported by Alexander Williamson in 1850, proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[4]

Rationale for the Synthetic Strategy

The synthesis of this compound can be envisioned through two main retrosynthetic disconnections, both pointing towards a Williamson ether synthesis. The most judicious approach involves the reaction of a methoxide source with a 4-chlorobenzyl halide. This is because primary benzylic halides are excellent substrates for Sₙ2 reactions due to the stabilization of the transition state by the adjacent aromatic ring and reduced steric hindrance.[3]

The alternative, reacting a 4-chlorophenoxide with a methyl halide, is also feasible. However, the preparation of the requisite 4-chlorobenzyl alcohol as a precursor for the first strategy is a straightforward process.

Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of substituted benzyl ethers.

Scheme 1: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products r1 4-Chlorobenzyl alcohol p1 This compound r1->p1 r2 Sodium Hydride (NaH) r2->p1 p3 Hydrogen Gas (H₂) r2->p3 r3 Methyl Iodide (CH₃I) r3->p1 p2 Sodium Iodide (NaI) r3->p2

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • 4-Chlorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Alkoxide Formation: A solution of 4-chlorobenzyl alcohol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice-water bath). The reaction mixture is allowed to stir at this temperature for 30 minutes, during which hydrogen gas evolution will be observed.

  • Ether Formation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with deionized water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.32 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the chloromethyl group.

  • δ 7.28 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the chloromethyl group.

  • δ 4.45 (s, 2H): Methylene protons (-CH₂-).

  • δ 3.41 (s, 3H): Methyl protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ 137.9: Quaternary aromatic carbon attached to the chloromethyl group.

  • δ 133.3: Quaternary aromatic carbon attached to the chlorine atom.

  • δ 129.1 (2C): Aromatic carbons ortho to the chloromethyl group.

  • δ 128.6 (2C): Aromatic carbons meta to the chloromethyl group.

  • δ 74.2: Methylene carbon (-CH₂-).

  • δ 58.2: Methyl carbon (-OCH₃).

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. A prominent fragment would be the loss of the methoxy group (•OCH₃) to give the 4-chlorobenzyl cation at m/z 125.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule:

  • ~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1600, 1490 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1100 cm⁻¹: C-O stretching of the ether linkage.

  • ~820 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

  • ~750 cm⁻¹: C-Cl stretching.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. The methoxymethyl ether can act as a protecting group for the benzylic alcohol, which can be deprotected under specific conditions. The chloro-substituent on the aromatic ring can be further functionalized through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This makes the compound a useful starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.[1]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The Williamson ether synthesis is presented as a reliable and efficient method for its preparation, with a thorough discussion of the underlying mechanism and a step-by-step experimental protocol. The comprehensive spectroscopic data provided serves as a benchmark for the unambiguous identification and quality control of the synthesized compound. The versatility of this compound as a synthetic intermediate underscores its importance for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • PubChem. This compound.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link].
  • NIST. Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link].
  • Organic Syntheses. Benzyl chloromethyl ether. [Link].
  • Chem-Station. Williamson Ether Synthesis. [Link].
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link].

Sources

Methodological & Application

synthesis of 1-Chloro-4-(methoxymethyl)benzene from p-chlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1-Chloro-4-(methoxymethyl)benzene

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound from p-chlorobenzyl alcohol. This transformation is a foundational example of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural details, mechanistic insights, and critical safety information. By explaining the causality behind each experimental step, this guide ensures both reproducibility and a deeper understanding of the reaction dynamics, making it suitable for both experienced chemists and those new to the technique.

Introduction and Scientific Context

This compound is a valuable synthetic intermediate used in the development of pharmaceuticals and other fine chemicals. Its structure incorporates a chlorobenzyl moiety, which is a common pharmacophore, and a methoxymethyl ether, which can serve as a stable functional group or a protecting group for the benzylic alcohol.

The synthesis from p-chlorobenzyl alcohol is achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[2][3] This method was chosen for its high efficiency and reliability, particularly when forming methyl ethers from primary alcohols.[4] The core of this process involves the deprotonation of the alcohol using a strong, non-nucleophilic base, followed by nucleophilic attack of the resulting alkoxide on a methylating agent.

Reaction Mechanism and Rationale

The conversion of p-chlorobenzyl alcohol to its corresponding methyl ether proceeds through a two-step SN2 mechanism.

Step 1: Deprotonation to form the Alkoxide A strong base, Sodium Hydride (NaH), is used to deprotonate the hydroxyl group of p-chlorobenzyl alcohol. NaH is an ideal choice because it is a powerful, non-nucleophilic base, and the only byproduct is hydrogen gas (H₂), which is easily removed from the reaction system. This irreversible acid-base reaction quantitatively generates the sodium p-chlorobenzyl alkoxide intermediate.

Step 2: Nucleophilic Substitution (SN2) The highly nucleophilic alkoxide then attacks the electrophilic methyl group of iodomethane (CH₃I). This occurs via a concerted SN2 pathway, where the carbon-oxygen bond forms simultaneously as the carbon-iodine bond breaks.[1] This reaction is efficient because iodomethane is an excellent SN2 substrate with a superb leaving group (I⁻), and the primary benzylic alkoxide is not sterically hindered.

Williamson_Ether_Synthesis Figure 1: S-N-2 Reaction Mechanism pCBA p-Chlorobenzyl Alcohol Alkoxide Sodium p-Chlorobenzyl Alkoxide (Nucleophile) pCBA->Alkoxide NaH Sodium Hydride (NaH) Product This compound Alkoxide->Product MeI Iodomethane (Electrophile)

Caption: Figure 1: SN2 Reaction Mechanism

Detailed Experimental Protocol

This protocol outlines the complete procedure for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
p-Chlorobenzyl alcohol≥98%CommercialStarting Material
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialStrong base, handle with extreme care[5]
Iodomethane (CH₃I)≥99%, stabilizedCommercialMethylating agent, toxic and volatile
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercialReaction Solvent
Diethyl Ether (Et₂O)ACS GradeCommercialExtraction Solvent
Saturated aq. NH₄ClN/ALab PreparedQuenching Solution
Brine (Saturated aq. NaCl)N/ALab PreparedWashing Solution
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialStationary phase for chromatography
Hexanes / Ethyl AcetateHPLC GradeCommercialMobile phase for chromatography

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, separatory funnel, rotary evaporator, glass column for chromatography.

Critical Safety Precautions
HazardPrecautionary Measures
Sodium Hydride (NaH) Highly water-reactive and flammable.[6] Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5] MUST be handled under an inert atmosphere (N₂ or Ar).[7] Wear flame-retardant lab coat, safety goggles, and nitrile gloves.[5] Use a Class D fire extinguisher (sand, soda ash) for fires; DO NOT USE WATER .[6]
Iodomethane (CH₃I) Toxic, volatile, and a suspected carcinogen. Handle exclusively in a well-ventilated chemical fume hood. Avoid inhalation and skin contact. Wear appropriate PPE, including safety goggles and gloves.
Anhydrous Solvents THF can form explosive peroxides. Use freshly opened bottles or tested solvent. All solvents are flammable. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add p-chlorobenzyl alcohol (5.0 g, 35.1 mmol). Add 100 mL of anhydrous THF to dissolve the alcohol.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.68 g of 60% dispersion, 42.1 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases completely.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add iodomethane (2.62 mL, 42.1 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Cool the flask to 0 °C. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Figure 2: Experimental Workflow Setup 1. Inert Atmosphere Setup (Flame-dried flask, N₂) Dissolve 2. Dissolve p-Chlorobenzyl Alcohol in Anhydrous THF Setup->Dissolve Deprotonate 3. Deprotonation (Add NaH at 0°C) Dissolve->Deprotonate Methylate 4. Methylation (Add CH₃I at 0°C) Deprotonate->Methylate React 5. Reaction at RT (Monitor by TLC) Methylate->React Quench 6. Quench with aq. NH₄Cl (0°C) React->Quench Extract 7. Liquid-Liquid Extraction (Et₂O / Water) Quench->Extract Wash 8. Wash Organic Layer (Water & Brine) Extract->Wash Dry 9. Dry (MgSO₄) & Concentrate (Rotovap) Wash->Dry Purify 10. Column Chromatography Dry->Purify Final Pure Product: This compound Purify->Final

Caption: Figure 2: Experimental Workflow

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Procedure: The product is typically a colorless oil and will elute after the non-polar mineral oil (from the NaH dispersion). Collect fractions and analyze by TLC to pool the pure product.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.

PropertyExpected Value
Molecular Formula C₈H₉ClO[8]
Molecular Weight 156.61 g/mol [8]
Appearance Colorless Oil
¹H NMR (400 MHz, CDCl₃) δ ~7.30 (d, 2H, Ar-H), δ ~7.25 (d, 2H, Ar-H), δ ~4.45 (s, 2H, Ar-CH₂-O), δ ~3.40 (s, 3H, O-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~137.0, 133.5, 129.0, 128.5, 74.0, 58.0
IR (neat, cm⁻¹) ~2850 (C-H, sp³), ~1600, 1490 (C=C, aromatic), ~1100 (C-O, ether)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base or reaction time; wet solvent.Ensure anhydrous conditions. Use a slight excess (1.2 eq) of both NaH and CH₃I. Allow reaction to proceed longer.
Low Yield Inefficient quenching/extraction; loss during chromatography.Ensure careful quenching. Perform multiple extractions. Use care when pooling fractions from the column.
Side Product Formation Reaction temperature too high.Maintain temperature control, especially during the addition of NaH and CH₃I.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable intermediate with high yield and purity. The mechanistic discussion and workflow visualization serve to enhance the user's understanding and ensure successful execution.

References

  • Benchchem. In-Depth Technical Guide: Synthesis and Purification of 1-Chloro-4-methoxybenzene-d4. Accessed January 7, 2026.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: Sodium hydride. Accessed January 7, 2026.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Accessed January 7, 2026.
  • University of California. Sodium Hydride - Standard Operating Procedure. Accessed January 7, 2026.
  • NOAA. SODIUM HYDRIDE - CAMEO Chemicals. Accessed January 7, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET: Iodomethane. Accessed January 7, 2026.
  • New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. Accessed January 7, 2026.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 7, 2026.
  • Chem-Station International Edition. Williamson Ether Synthesis. Accessed January 7, 2026.
  • Lumen Learning. Williamson ether synthesis. Accessed January 7, 2026.
  • Chemistry LibreTexts. The Williamson Ether Synthesis. Accessed January 7, 2026.
  • PubChem. This compound. Accessed January 7, 2026.

Sources

Application Notes and Protocols: Grignard Reaction with 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility and the high nucleophilicity of the organomagnesium halide reagent.[1][2][3] This guide provides an in-depth exploration of the Grignard reaction involving 1-chloro-4-(methoxymethyl)benzene. The resulting Grignard reagent, (4-(methoxymethyl)phenyl)magnesium chloride, is a valuable intermediate for introducing the 4-(methoxymethyl)phenyl moiety into a wide array of organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to the synthetic versatility of the benzylic ether.

This document will detail the mechanistic underpinnings, provide meticulously tested protocols for reagent formation and subsequent reactions, and offer expert insights into overcoming common challenges. The protocols are designed for researchers, scientists, and drug development professionals seeking to reliably implement this reaction in their synthetic workflows.

Mechanistic Insights and Key Considerations

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond.[4][5] For aryl chlorides like this compound, this process is generally more challenging than for the corresponding bromides or iodides due to the stronger carbon-chlorine bond.

Formation of (4-(methoxymethyl)phenyl)magnesium chloride

The reaction initiates on the surface of the magnesium metal, which is typically coated with a passivating layer of magnesium oxide.[1][4] Activation of the magnesium is therefore a critical first step to expose a fresh metal surface. The overall process can be described as follows:

Ar-Cl + Mg → Ar-MgCl

Where Ar = 4-(methoxymethyl)phenyl

The mechanism is believed to involve radical intermediates, underscoring the importance of an inert atmosphere to prevent unwanted side reactions with oxygen.[6][7]

Visualization of Grignard Reagent Formation

Grignard_Formation Start This compound (Ar-Cl) Grignard (4-(methoxymethyl)phenyl)magnesium chloride (Ar-MgCl) Start->Grignard Oxidative Insertion Mg Magnesium Metal (Mg) Mg->Grignard Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard Solvation & Stabilization Initiation Activation (e.g., I₂, 1,2-dibromoethane) Initiation->Mg Surface Activation

Caption: Formation of the Grignard reagent from this compound.

Reactivity and Potential Side Reactions

The methoxymethyl group introduces a benzylic ether functionality. While generally stable, benzylic ethers can be susceptible to cleavage under certain conditions, although this is not a primary concern with Grignard reagents themselves. A more significant consideration is the potential for Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl chloride.[8][9]

Ar-MgCl + Ar-Cl → Ar-Ar + MgCl₂

Minimizing this side reaction is crucial for achieving a high yield of the desired Grignard reagent. This is typically accomplished by the slow addition of the aryl chloride to a suspension of activated magnesium, which keeps the concentration of the halide low in the presence of the formed Grignard reagent.

Experimental Protocols

Part 1: Preparation of (4-(methoxymethyl)phenyl)magnesium chloride

This protocol details the formation of the Grignard reagent. Strict anhydrous conditions are paramount for success, as Grignard reagents are highly reactive towards protic sources like water.[3][4]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the three-neck flask with the condenser, dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[10] Gently heat the flask with a heat gun under the inert gas flow until the iodine sublimes and coats the magnesium, or until bubbles are seen with 1,2-dibromoethane. This indicates activation of the magnesium surface.[4][10] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous THF to the activated magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small amount of this solution to the magnesium suspension.

  • Exothermic Reaction: The reaction should initiate, evidenced by a gentle refluxing of the solvent and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Controlled Addition: Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the (4-(methoxymethyl)phenyl)magnesium chloride reagent.

Part 2: Application in a Cross-Coupling Reaction (Kumada Coupling)

The prepared Grignard reagent can be used in various synthetic transformations. A common application is the Kumada-Corriu-Tamao coupling, a transition metal-catalyzed cross-coupling reaction to form a new carbon-carbon bond.[11][12][13]

Materials:

  • (4-(methoxymethyl)phenyl)magnesium chloride solution (from Part 1)

  • An aryl or vinyl halide (e.g., bromobenzene)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe))

  • Anhydrous THF

  • Standard reaction workup reagents (e.g., aqueous NH₄Cl, ether, brine)

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide and the catalyst in anhydrous THF.

  • Grignard Addition: Cool the solution of the halide and catalyst to 0 °C. Slowly add the prepared (4-(methoxymethyl)phenyl)magnesium chloride solution via cannula or syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by techniques such as TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent like diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualization of Kumada Coupling Workflow

Kumada_Coupling cluster_prep Grignard Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification Grignard_Prep Prepare (4-(methoxymethyl)phenyl)magnesium chloride (Protocol Part 1) Setup Dissolve Aryl Halide & Catalyst in Anhydrous THF Grignard_Prep->Setup Addition Slowly add Grignard Reagent at 0 °C Setup->Addition Reaction Stir at Room Temperature (Monitor Progress) Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product Final Coupled Product Purify->Product

Caption: Workflow for the Kumada coupling reaction.

Data Summary and Troubleshooting

Key Reaction Parameters
ParameterValue/ConditionRationale
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required to solvate and stabilize the Grignard reagent.[4]
Temperature Initiation at RT, then refluxThe reaction is exothermic; maintaining a gentle reflux ensures a controlled rate.
Atmosphere Inert (Argon or Nitrogen)Grignard reagents are sensitive to air and moisture.[4]
Mg Activation I₂, 1,2-dibromoethane, DIBAL-HCrucial for removing the passivating MgO layer and initiating the reaction.[10][14]
Addition Rate Slow, dropwiseMinimizes the concentration of the starting halide, reducing Wurtz coupling.[8]
Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
Reaction fails to initiate Incomplete drying of glassware; inactive magnesium.Thoroughly flame-dry all apparatus. Use fresh, high-quality magnesium turnings and a reliable activation method.
Low yield of Grignard reagent Presence of moisture; significant Wurtz coupling.Ensure all reagents and solvents are scrupulously dry. Add the aryl chloride solution slowly to the magnesium suspension.
Formation of biphenyl byproduct Wurtz coupling side reaction.Employ a slower addition rate of the aryl chloride. Consider using more dilute solutions.
Reaction stalls after initiation Insufficiently activated magnesium; poor quality reagents.Ensure complete activation of magnesium. Use freshly distilled THF and pure this compound.

Safety Precautions

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Use only freshly distilled, peroxide-free solvents and work in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: These reagents are highly reactive and pyrophoric, especially in concentrated forms. They react violently with water and other protic solvents. Always handle under an inert atmosphere.

  • Exothermic Reactions: The formation of Grignard reagents and their subsequent reactions are often exothermic. Use an ice bath to moderate the reaction temperature and prevent it from becoming uncontrolled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
  • Gong, H., et al. (2009). Functional Group Tolerant Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides With Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society. [Link]
  • Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. (2008).
  • Kumada coupling. (n.d.). Wikipedia. [Link]
  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014).
  • Kumada Coupling. (n.d.). NROChemistry. [Link]
  • Kumada Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Gong, H., et al. (2009). Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society. [Link]
  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]
  • Grignard Reaction. (n.d.). University of California, Irvine. [Link]
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]
  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]
  • making Grignard reagents. (2019). YouTube. [Link]
  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). Organic Chemistry Portal. [Link]
  • The action of magnesium and of Grignard reagents on certain benzyl ethers. Part II. The action of Grignard reagents on o-, m-, and p-methoxy- and -phenoxy-methylanilines. (n.d.). Journal of the Chemical Society (Resumed). [Link]
  • Solvent screening of benzyl chloride Grignard reaction. (n.d.).
  • Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. (n.d.).
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (n.d.).
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). University of Nebraska - Lincoln. [Link]
  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Chapter 17 Allylic and Benzylic Reactivity. (n.d.). University of Calgary. [Link]
  • Grignard Reaction. (n.d.). Beyond Benign. [Link]
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • Factors Governing the Reaction of the Benzyl Grignard Reagent. II. Evidence for Triene Intermediates in the Reaction with Chloromethyl Methyl Ether. (n.d.). Journal of the American Chemical Society. [Link]
  • Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane. (n.d.).
  • Benzylic Grignard reagent. (n.d.). Science of Synthesis. [Link]
  • Grignard Reaction. (n.d.).
  • Synthesis of p-methoxyphenyl magnesium bromide. (n.d.). PrepChem.com. [Link]
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry. [Link]
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
  • The preparation of phenylmagnesium chloride. (n.d.).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is central to the synthesis of biaryl and heteroaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. While aryl bromides and iodides are traditional substrates, the economic and environmental advantages of using readily available aryl chlorides have driven the development of highly sophisticated catalytic systems.[1]

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 1-Chloro-4-(methoxymethyl)benzene, an electron-rich and sterically unactivated aryl chloride. The inherent strength of the C-Cl bond presents a significant activation barrier, necessitating the use of specialized palladium catalysts and optimized reaction conditions to achieve high yields. We will delve into the mechanistic intricacies, explore the critical role of ligands and reagents, and provide a validated, step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Insights: Overcoming the Activation Barrier

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] For an aryl chloride like this compound, the initial oxidative addition of the C-Cl bond to the Pd(0) center is the rate-determining step due to the bond's high dissociation energy.

The success of this reaction hinges on a catalytic system that can facilitate this challenging initial step. This is achieved through the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and promote the formation of a highly reactive, low-coordinate Pd(0) species, which is crucial for cleaving the strong C-Cl bond.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting) Pd(0)L2->Oxidative_Addition Ar-Cl Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar'B(OH)3]⁻ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid Ar'B(OH)2 Boronate_Complex [Ar'B(OH)3]⁻ Boronic_Acid->Boronate_Complex + Base (e.g., K3PO4) Boronate_Complex->Transmetalation Nucleophilic Attack ArCl_input This compound ArCl_input->Oxidative_Addition

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride.

Key Parameters for Successful Coupling

The judicious selection of catalyst, ligand, base, and solvent is paramount for the efficient coupling of this compound.

Catalyst and Ligand Systems

For unactivated aryl chlorides, traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective. The breakthrough in this area came with the development of sterically hindered and electron-donating ligands.

  • Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective. Their bulkiness promotes the formation of the active monoligated palladium species, while their electron-donating nature enhances the rate of oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form stable complexes with palladium, exhibiting high catalytic activity for the coupling of aryl chlorides. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a notable example of highly effective NHC-based catalysts.

The Role of the Base and Solvent

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.

  • Bases: For challenging couplings, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate.

  • Solvents: Aprotic polar solvents are commonly employed. Toluene, dioxane, and tetrahydrofuran (THF) are excellent choices. Often, the addition of a small amount of water is beneficial, creating a biphasic system that can aid in the dissolution of the base and facilitate the reaction.

Data Summary: Representative Conditions

While specific data for this compound is not extensively published, the following table provides a summary of typical and effective conditions for the Suzuki-Miyaura coupling of the closely analogous and structurally similar substrate, 4-chloroanisole, with various arylboronic acids. This serves as a strong starting point for reaction optimization.

Aryl ChlorideArylboronic AcidPalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10018>95
4-Chloroanisole4-Tolylboronic acidPd₂(dba)₃ (0.5)XPhos (1.5)K₃PO₄Dioxane1001292
4-Chloroanisole4-Methoxyphenylboronic acidPd(OAc)₂ (2)cataCXium® A (4)K₃PO₄2-MeTHF1001695
4-ChloroanisolePhenylboronic acid[Pd(IPr)(η³-cin)Cl] (0.5)-K₂CO₃Ethanol6016High

Data compiled from analogous reactions in the literature.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific applications. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(methoxymethyl)biphenyl.

Workflow start Start reagents Combine Reactants: This compound Phenylboronic acid K3PO4 start->reagents catalyst Add Catalyst System: Pd(OAc)2 + SPhos reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) catalyst->inert solvent Add Degassed Solvents: Toluene/H2O inert->solvent react Heat and Stir (100 °C, 12-24h) solvent->react workup Cool and Work-up: Dilute with EtOAc/H2O react->workup extract Extract with EtOAc workup->extract purify Wash, Dry, Concentrate extract->purify column Purify by Column Chromatography purify->column product Isolated Product: 4-(methoxymethyl)biphenyl column->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of challenging substrates like this compound is a testament to the advancements in palladium catalysis. The use of bulky, electron-rich phosphine ligands has rendered this transformation a reliable and high-yielding method for the synthesis of valuable biaryl compounds. The protocol detailed herein provides a robust starting point for researchers. Further optimization of ligand-to-metal ratios, temperature, and reaction time may lead to even greater efficiencies. As the field continues to evolve, the development of more active, stable, and environmentally benign catalysts will further expand the utility of this indispensable reaction in both academic and industrial settings.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the palladium-catalyzed amination of 1-chloro-4-(methoxymethyl)benzene, a representative electron-neutral aryl chloride. Aryl chlorides are economically and environmentally attractive starting materials, yet their lower reactivity compared to bromides or iodides presents distinct catalytic challenges.[2] This document elucidates the mechanistic principles, details the critical parameters for reaction optimization, and provides a robust, field-proven protocol for successful C-N cross-coupling.

Scientific Principles & Mechanistic Overview

The Buchwald-Hartwig amination is a transformative cross-coupling reaction that directly connects an amine with an aryl halide or pseudohalide.[3] The reaction's success, particularly with challenging substrates like aryl chlorides, hinges on a finely tuned palladium-based catalytic system.

The Catalytic Cycle: A Step-by-Step Dissection

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding each step is crucial for rational optimization and troubleshooting.

  • Activation & Formation of the Active Catalyst: The cycle begins with an active L-Pd(0) species. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ is used, which is reduced in situ to the active Pd(0) state.[2][6]

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and requires a highly active catalyst.[5] The choice of ligand is paramount here; bulky, electron-rich phosphine ligands are essential as they stabilize the low-coordinate palladium species and increase its electron density, thereby facilitating the cleavage of the strong C-Cl bond.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[8] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective, though weaker bases like potassium phosphate (K₃PO₄) can be employed with modern, highly active catalyst systems to enhance functional group tolerance.[9]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is expelled from the palladium center.[4] This process regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Sterically demanding ligands also accelerate this step.[9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) Pd0->OA_Complex  Ar-Cl (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(AmineH)]+Cl- OA_Complex->Amine_Complex  Amine-H (Ligand Exchange) Amido_Complex L-Pd(II)(Ar)(Amine) (Amido Complex) Amine_Complex->Amido_Complex  Base (Deprotonation) BaseH [Base-H]+Cl- Amine_Complex->BaseH Amido_Complex->Pd0  Ar-Amine (Reductive Elimination) Product N-Aryl Amine Product Amido_Complex->Product ArCl This compound ArCl->OA_Complex AmineH Amine (R₂NH) AmineH->Amine_Complex caption Fig. 1: The Catalytic Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection
  • Palladium Source: While Pd₂(dba)₃ is a common Pd(0) source, Pd(OAc)₂ is often preferred for its air stability and lower cost. It is readily reduced to Pd(0) in the reaction mixture.[2]

  • Ligand: For unactivated aryl chlorides, highly active ligands are non-negotiable. Bulky biarylphosphine ligands developed by the Buchwald group, such as XPhos and RuPhos, are industry standards.[7][10] They create a sterically hindered yet flexible coordination sphere around the palladium, promoting both the challenging oxidative addition and the final reductive elimination.[8] N-heterocyclic carbene (NHC) ligands also show excellent activity.[11][12]

  • Base: The base's primary role is to deprotonate the amine.[13] Strong alkoxides like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups.[9] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures or more active catalysts.[14] The physical properties of the base (e.g., particle size) can also impact reaction rates in heterogeneous mixtures.[2]

  • Solvent: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are most common as they effectively solubilize the reagents and intermediates without interfering with the catalyst.[9] Ethereal solvents like THF can also be used. Chlorinated solvents and strongly coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[2]

Field-Proven Experimental Protocol

This protocol describes the coupling of this compound with morpholine, a common secondary cyclic amine. The conditions are robust and serve as an excellent starting point for other primary or secondary amines.

Reagent & Parameter Table
ComponentRoleMol. Wt.Amount (mmol)Equiv.Mass / Volume
This compoundAryl Halide156.611.01.0157 mg
MorpholineAmine87.121.21.2105 mg (104 µL)
Pd₂(dba)₃Pd(0) Source915.720.010.01 (1 mol% Pd)9.2 mg
XPhosLigand476.620.030.03 (3 mol%)14.3 mg
Sodium tert-butoxide (NaOtBu)Base96.101.41.4135 mg
TolueneSolvent---2.0 mL
Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (repeat this cycle 3 times).

  • Reagent Addition: Add this compound (157 mg, 1.0 mmol) to the tube.

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (2.0 mL) via syringe, followed by morpholine (104 µL, 1.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.[15]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with water (10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 4-((4-(methoxymethyl)phenyl)morpholine). The expected yield is typically >90%.[15]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Charge Schlenk Tube (Pd₂(dba)₃, XPhos, NaOtBu) p2 2. Establish Inert Atmosphere p1->p2 p3 3. Add Aryl Chloride p2->p3 p4 4. Add Toluene & Morpholine p3->p4 r1 5. Heat to 100 °C p4->r1 r2 6. Monitor Progress (TLC/GC-MS) r1->r2 w1 7. Cool & Quench with Water r2->w1 w2 8. Extract with Ethyl Acetate w1->w2 w3 9. Wash with Brine w2->w3 w4 10. Dry & Concentrate w3->w4 w5 11. Column Chromatography w4->w5 final_product final_product w5->final_product Pure Product caption Fig. 2: Experimental Workflow

Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Authoritative Insights & Troubleshooting

  • Catalyst Inactivity: If the reaction is sluggish or fails, suspect catalyst deactivation. Ensure all reagents and solvents are strictly anhydrous and degassed. Using a pre-formed, air-stable palladium precatalyst can sometimes improve reproducibility over generating the active catalyst in situ.

  • Base Selection: For substrates with base-sensitive groups (e.g., esters, enolizable ketones), replace NaOtBu with a milder base like K₃PO₄ or Cs₂CO₃.[9] This may require screening different ligands or increasing the reaction temperature to achieve comparable rates.

  • Hydrodehalogenation: The formation of 4-(methoxymethyl)benzene as a byproduct indicates a competing hydrodehalogenation pathway. This can sometimes be suppressed by changing the ligand or ensuring the amine concentration is sufficient throughout the reaction.

  • Scale-Up Considerations: When moving to a larger scale, the cost of the palladium catalyst and ligand becomes a significant factor. Catalyst loading should be carefully optimized. Additionally, efficient stirring is crucial, as the reaction mixture can be heterogeneous, especially with inorganic bases.[2]

References

  • Wikipedia.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts.
  • Marion, N., & Nolan, S. P. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. SYNLETT, 2005(13), 2058-2060. [Link]
  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159–12168. [Link]
  • Organic Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • ResearchGate.
  • Torborg, C., & Beller, M. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 12(17), 3986–3989. [Link]
  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159–12168. [Link]
  • The Organic Chemistry Tutor.
  • Fleck, N. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
  • Organic Syntheses.
  • ACS GCI Pharmaceutical Roundtable.
  • Epistemeo.

Sources

The Versatile Workhorse: 1-Chloro-4-(methoxymethyl)benzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available to the synthetic chemist, 1-Chloro-4-(methoxymethyl)benzene, more commonly known as 4-methoxybenzyl chloride (PMB-Cl), stands out as a remarkably versatile and indispensable tool. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this reagent. We will delve into its primary role as a robust protecting group, explore its utility as a key building block in carbon-carbon and carbon-nitrogen bond-forming reactions, and provide detailed, field-proven protocols to empower your synthetic endeavors.

I. The 4-Methoxybenzyl (PMB) Group: A Stalwart Protector

The paramount application of this compound lies in its ability to introduce the 4-methoxybenzyl (PMB) protecting group. The PMB group is lauded for its stability across a wide range of reaction conditions, yet it can be cleaved under specific and mild conditions, offering a high degree of orthogonality with other common protecting groups.[1][2]

A. Protection of Alcohols, Phenols, Amines, and Carboxylic Acids

The PMB group is most frequently employed to protect hydroxyl, amino, and carboxyl functionalities. The protection is typically achieved via a Williamson ether synthesis for alcohols and phenols, or analogous alkylations for amines and carboxylic acids, using PMB-Cl in the presence of a suitable base.[1]

Key Features of PMB Protection:

  • Robustness: The PMB ether linkage is stable to a wide array of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that might cleave other protecting groups like silyl ethers or acetals.

  • Orthogonality: The true power of the PMB group lies in its selective deprotection. Unlike a simple benzyl group, which is typically removed by hydrogenolysis, the electron-rich benzene ring of the PMB group allows for facile oxidative cleavage.[1] This orthogonality is crucial in multi-step syntheses where sequential deprotection is required.[2][3]

Protocol 1: General Procedure for the Protection of an Alcohol with PMB-Cl

This protocol outlines a general method for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equiv) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add this compound (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Deprotection Strategies for the PMB Group

The selective removal of the PMB group is a key advantage. Several methods are available, with oxidative cleavage being the most common.

1. Oxidative Cleavage:

The electron-donating methoxy group makes the PMB ether susceptible to oxidation.[4]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This is the most widely used reagent for PMB deprotection. The reaction is typically carried out in a mixture of an organic solvent (e.g., dichloromethane) and water.[1]

  • Ceric Ammonium Nitrate (CAN): CAN is another effective oxidizing agent for cleaving PMB ethers.

2. Acid-Catalyzed Cleavage:

While more stable to acid than silyl ethers, the PMB group can be removed under strongly acidic conditions, often in the presence of a cation scavenger to prevent side reactions.[5]

3. Reductive Cleavage:

Although less common, certain reductive methods can also be employed for PMB deprotection.

Deprotection MethodReagents and ConditionsSelectivity and Notes
Oxidative Cleavage DDQ, CH₂Cl₂/H₂O, rtHighly selective for PMB over benzyl and other protecting groups.[1]
CAN, CH₃CN/H₂O, 0 °C to rtEffective but can sometimes be less selective than DDQ.
Acidic Cleavage TFA, CH₂Cl₂, rtStrong acid required; cation scavengers like anisole or triethylsilane are often added.[5]
Reductive Cleavage Na/NH₃Powerful reducing conditions, less commonly used for PMB.

Protocol 2: Deprotection of a PMB-Protected Alcohol using DDQ

This protocol provides a general procedure for the oxidative cleavage of a PMB ether.

Materials:

  • PMB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)

  • Dichloromethane (DCM)

  • Water or phosphate buffer (pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (or phosphate buffer), typically in a 10:1 to 20:1 ratio.

  • Cool the solution to 0 °C and add DDQ (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

II. This compound as a Synthetic Building Block

Beyond its role in protection chemistry, this compound is a valuable building block for the construction of more complex molecules through various cross-coupling reactions. The chloro-substituent provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

A. Grignard Reagent Formation and Kumada Coupling

The corresponding Grignard reagent, 4-(methoxymethyl)phenylmagnesium chloride, can be prepared from this compound and magnesium metal. This organometallic species is a potent nucleophile and can participate in a variety of reactions, including the Kumada-Corriu cross-coupling with other organic halides.[6][7]

Kumada_Coupling cluster_grignard Grignard Formation cluster_coupling Kumada Coupling A This compound C 4-(methoxymethyl)phenyl- magnesium chloride (Grignard Reagent) A->C Formation B Mg, THF F Coupled Product C->F Kumada Coupling D R-X (Aryl/Vinyl Halide) D->F E Pd or Ni Catalyst E->F Catalysis

Caption: Workflow for Kumada Coupling.

Protocol 3: General Procedure for Kumada Coupling

This protocol outlines a general method for the nickel-catalyzed cross-coupling of the Grignard reagent derived from this compound with an aryl bromide.

Materials:

  • This compound (1.1 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl bromide (1.0 equiv)

  • Ni(dppp)Cl₂ (5 mol%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 equiv) in a flame-dried flask under an inert atmosphere.

    • Add a small amount of a solution of this compound (1.1 equiv) in anhydrous THF.

    • Initiate the reaction (e.g., with a heat gun or a crystal of iodine).

    • Once the reaction starts, add the remaining aryl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Kumada Coupling:

    • In a separate flask, add the aryl bromide (1.0 equiv) and Ni(dppp)Cl₂ (5 mol%) under an inert atmosphere.

    • Add anhydrous THF.

    • Cool the solution to 0 °C and add the freshly prepared Grignard reagent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

B. Suzuki-Miyaura Coupling

This compound can be converted to its corresponding boronic acid, 4-(methoxymethyl)phenylboronic acid, which is a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is one of the most powerful and versatile methods for the formation of biaryl structures.

Suzuki_Coupling cluster_boronic Boronic Acid Synthesis cluster_coupling Suzuki Coupling A 1-Chloro-4- (methoxymethyl)benzene C 4-(methoxymethyl)phenyl- boronic acid A->C Synthesis B 1. Mg, THF 2. B(OMe)₃ 3. H₃O⁺ F Biaryl Product C->F Suzuki Coupling D Ar-X (Aryl Halide) D->F E Pd Catalyst, Base E->F Catalysis

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed coupling of 4-(methoxymethyl)phenylboronic acid with an aryl bromide.

Materials:

  • 4-(methoxymethyl)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene or 1,4-Dioxane

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 equiv), 4-(methoxymethyl)phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir overnight under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

C. Sonogashira, Heck, and Buchwald-Hartwig Amination Reactions

This compound can also serve as the aryl halide component in other important palladium-catalyzed cross-coupling reactions:

  • Sonogashira Coupling: Forms a carbon-carbon bond between the aryl chloride and a terminal alkyne.[10][11]

  • Heck Reaction: Creates a new carbon-carbon bond by coupling the aryl chloride with an alkene.[12][13]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between the aryl chloride and an amine.[14][15][16]

For these reactions, the choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when working with a relatively less reactive aryl chloride. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are often required.[14][17]

Conclusion

This compound is a multifaceted reagent that offers significant advantages in organic synthesis. Its primary role as a precursor to the robust and selectively cleavable PMB protecting group makes it an invaluable asset in the synthesis of complex molecules. Furthermore, its ability to participate in a range of powerful cross-coupling reactions underscores its utility as a versatile building block. The protocols and insights provided in this application note are intended to serve as a practical guide for leveraging the full potential of this important synthetic tool.

References

  • A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. (2025).
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry. [Link]
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. [Link]
  • Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. [Link]
  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium C
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
  • p-Methoxybenzyl (PMB) Protective Group.
  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. [Link]
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Kumada coupling. Wikipedia. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Recent Advances in Cross-Coupling Reactions with Alkyl Halides. OUCI. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. [Link]
  • Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]
  • Kumada Coupling. Organic Chemistry Portal. [Link]
  • Buchwald–Hartwig amin
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • The Sonogashira Coupling. Prezi. [Link]
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)‑2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)‑N,N,8-trimethylnon-4-enamide.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Trifl
  • Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • How to Create a Grignard Reagent ("Prepar
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
  • WO2010117285A2 - Process for the preparation of grignard compounds.

Sources

Application Notes and Protocols: The 4-Methoxybenzyl (PMB) Group via 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the p-Methoxybenzyl (PMB) Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. A protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed selectively under mild conditions.[1][2] The p-methoxybenzyl (PMB) group, also known as the 4-methoxybenzyl (MPM) group, has emerged as a cornerstone in the synthetic chemist's toolkit, particularly for the protection of alcohols, phenols, amines, and carboxylic acids.[3][4][5][6] Its popularity stems from a unique combination of stability and versatile deprotection pathways, most notably its facile oxidative cleavage, which provides a critical layer of orthogonality against other common protecting groups.[3][7][8]

1-Chloro-4-(methoxymethyl)benzene (PMB-Cl) is the most common and commercially available reagent for the introduction of this invaluable protecting group.[4][5] This guide provides an in-depth exploration of the PMB group, grounded in mechanistic principles and supported by detailed, field-proven protocols for its application and removal.

PART 1: The Chemistry of Protection

The introduction of the PMB group is typically accomplished via nucleophilic substitution, where the heteroatom of the functional group displaces the chloride from this compound.

Protection of Alcohols and Phenols: The PMB Ether

The formation of a PMB ether is most commonly achieved through a Williamson ether synthesis.[3] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with PMB-Cl.

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. For more sensitive substrates, weaker bases can be employed.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[3]

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic deprotonation and then warmed to room temperature to ensure the substitution reaction proceeds to completion.

Caption: General workflow for alcohol protection using PMB-Cl.

Protocol 1: General Procedure for PMB Protection of a Primary Alcohol

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv) and anhydrous THF (or DMF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after gas evolution ceases to ensure complete formation of the alkoxide.

  • Substitution: Add this compound (1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the pure PMB-protected alcohol.

Protection of Carboxylic Acids: The PMB Ester

The PMB group is also an effective protecting group for carboxylic acids, forming a PMB ester. This transformation is typically achieved by reacting the carboxylic acid with PMB-Cl in the presence of a non-nucleophilic base.[4]

Protocol 2: General Procedure for PMB Esterification of a Carboxylic Acid

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as DMF or acetonitrile (~0.5 M).[4]

  • Base Addition: Add a base such as triethylamine (TEA, 1.5 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv). Stir for 10-15 minutes at room temperature.[4]

  • Alkylation: Add this compound (1.2 equiv) to the mixture.[4]

  • Reaction: Heat the reaction mixture if necessary (e.g., 50-60 °C) and monitor by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the PMB ester.

PART 2: The Art of Deprotection

The strategic advantage of the PMB group lies in its multiple, often orthogonal, deprotection pathways.

Oxidative Cleavage: The Signature Reaction

The most valued feature of the PMB ether is its susceptibility to cleavage under mild oxidative conditions, which leaves many other protecting groups, including the parent benzyl (Bn) group, intact.[3][7] The most common reagents for this purpose are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).[7][9]

Mechanism of DDQ Cleavage: The reaction proceeds via a single electron transfer (SET) mechanism. The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. This facilitates the transfer of an electron from the PMB group to DDQ. The resulting radical cation is stabilized by the para-methoxy group. Subsequent fragmentation and hydrolysis release the free alcohol and p-methoxybenzaldehyde.[3][10]

Caption: Simplified mechanism of PMB ether cleavage by DDQ.

Protocol 3: Selective Deprotection of a PMB Ether using DDQ

  • Preparation: Dissolve the PMB-protected compound (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v, ~0.1 M).[3][11]

    • Scientist's Note: The presence of water is crucial for the hydrolysis of the intermediate.[3] For acid-sensitive substrates, a phosphate buffer (pH 7) can be used instead of pure water.[11]

  • Reagent Addition: Cool the solution to 0 °C and add DDQ (1.1-1.5 equiv) portion-wise. The reaction mixture typically turns dark green or brown upon formation of the charge-transfer complex.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring closely by TLC. The reaction is usually complete within 1-3 hours.

  • Quench: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the color of the solution fades.

  • Workup: Separate the layers and extract the aqueous phase with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify by flash column chromatography. The byproducts, p-methoxybenzaldehyde and the DDQ-hydroquinone, are typically separable from the desired alcohol.[12]

Acid-Mediated Cleavage

While more stable to acid than acetal-based protecting groups like THP or MOM, PMB ethers can be cleaved under moderately acidic conditions, often using trifluoroacetic acid (TFA).[6][13] This method is useful when oxidative conditions are not tolerated by the substrate. The cleavage proceeds via protonation of the ether oxygen followed by formation of the resonance-stabilized p-methoxybenzyl cation.

Protocol 4: Deprotection of a PMB Ether using TFA

  • Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Scavenger: Add a cation scavenger, such as anisole or 1,3-dimethoxybenzene (2-5 equiv), to trap the liberated p-methoxybenzyl cation and prevent side reactions.[14][15]

  • Acid Addition: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (e.g., 10-20% v/v) dropwise.[15]

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC until deprotection is complete.

  • Workup: Carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

PART 3: Data Summary & Orthogonality

The choice of a protecting group is often dictated by its "orthogonality"—the ability to be removed without affecting other protecting groups. The PMB group excels in this regard.[3][8]

Protecting GroupIntroduction ConditionsDeprotection ConditionsOrthogonal to PMB (DDQ Cleavage)?
PMB NaH, PMB-ClDDQ , CAN, H⁺ (TFA), H₂/Pd-C-
Benzyl (Bn) NaH, BnBrH₂/Pd-C, Na/NH₃Yes[8]
TBS (t-butyldimethylsilyl) TBSCl, ImidazoleTBAF, H⁺ (mild)Yes[3]
MOM (Methoxymethyl) MOMCl, DIPEAH⁺ (mild)Yes[3]
THP (Tetrahydropyranyl) DHP, p-TsOHH⁺ (mild)Yes[3]
Acetyl (Ac) Ac₂O, PyridineBase (K₂CO₃, MeOH), H⁺Yes

This table provides a generalized summary. Specific substrate sensitivities may alter compatibility.

PART 4: Safety & Handling of this compound

This compound is a corrosive and lachrymatory substance.[16] Proper personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[16] It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[9]

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • Srikrishna, A., Viswajanani, R., Sattigeri, J. A., & Yelamaggad, C. V. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(17), 2260.
  • Voss, M. E., & Jones, R. J. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 20(4), 6473–6507.
  • Crasto, C., & Jones, G. B. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Tetrahedron Letters, 50(49), 6875-6878.
  • Ilangovan, A., & Malayappasamy, S. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Organic & Biomolecular Chemistry, 11(22), 3644-3652.
  • Srikrishna, A., Viswajanani, R., Sattigeri, J. A., & Vijaykumar, D. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(17), 5577-5579.
  • Bates, R. B., & Taylor, S. R. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(13), 5184–5186.
  • SynArchive. (2024). Protection of Alcohol by Ether - 4-Methoxybenzyl ether (PMB).
  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • Krbavčič, A., & Stanovnik, B. (1993). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Journal of Heterocyclic Chemistry, 30(6), 1541-1545.
  • Bates, R. B., & Taylor, S. R. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(13), 5184-5186.
  • van der Vorm, S., Hansen, T., Overkleeft, H. S., & van der Marel, G. A. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(15), 7856–7864.
  • Dolezal, E. K., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3209.
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Reddy, C. R., & Reddy, A. S. (2011). Highly Chemoselective C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 76(17), 7149-7157.
  • Gin, D. Y., & Fang, C. (2001). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Organic Letters, 3(10), 1483-1485.
  • Kiessling, L. L., & Spencer, E. J. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(20), 3177-3179.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Manabe, S., Ito, Y., & Ogawa, T. (1995). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 60(20), 6504-6505.
  • Kim, J., & Movassaghi, M. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 11(13), 2824–2827.
  • Master Organic Chemistry. (2015). Alcohol Protecting Groups.
  • LookChem. (n.d.). Benzene, 1-chloro-4-[(methoxymethoxy)methyl]-.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-.
  • PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-.

Sources

Application Notes and Protocols for the Derivatization of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 1-Chloro-4-(methoxymethyl)benzene

This compound is a versatile bifunctional aromatic compound that serves as a valuable starting material in the synthesis of complex organic molecules.[1][2][3] Its structure features two key reactive sites amenable to a wide range of chemical transformations: the aryl chloride moiety and the benzylic protons of the methoxymethyl group. The chlorine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the aromatic ring itself can undergo electrophilic substitution, while the benzylic position is susceptible to free-radical halogenation.[4][5]

This guide provides an in-depth exploration of several key derivatization strategies for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, incorporating monitoring and purification steps to ensure reliable outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Aryl Bonds

Palladium catalysis has revolutionized the synthesis of biaryls and arylamines, compounds ubiquitous in pharmaceuticals and advanced materials. This compound, as an aryl chloride, can be a challenging substrate compared to its bromide or iodide counterparts, often requiring specialized catalyst systems to achieve efficient oxidative addition.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron species.[7][8] The reaction's utility stems from the mild conditions and the commercial availability of a vast array of boronic acids.

Causality and Mechanistic Insight

The catalytic cycle involves three primary steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[8] A base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[9] For less reactive aryl chlorides, the choice of a bulky, electron-rich phosphine ligand is critical to promote the rate-determining oxidative addition step.[10]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Chloride, Boronic Acid, Base, & Catalyst/Ligand B Add Degassed Solvent A->B In inert atmosphere C Heat Mixture (e.g., 80-100 °C) B->C D Monitor by TLC/GC-MS C->D Stir for 12-24h E Cool & Dilute (e.g., Ethyl Acetate) D->E Upon completion F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-(Methoxymethyl)-1,1'-biphenyl
ParameterValue/ReagentRationale
Aryl Halide This compoundStarting Material
Boronic Acid Phenylboronic AcidCoupling Partner
Catalyst Palladium(II) Acetate [Pd(OAc)₂]Pre-catalyst, reduced in situ to Pd(0)
Ligand Triphenylphosphine (PPh₃) or SPhosPPh₃ is standard; SPhos is a bulky phosphine for challenging chlorides
Base Potassium Carbonate (K₂CO₃)Activates the boronic acid
Solvent Toluene/Ethanol/WaterBiphasic system to dissolve both organic and inorganic reagents
Temperature 80 °CProvides thermal energy to overcome activation barriers

Step-by-Step Methodology:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Through the condenser, add a degassed solvent mixture of Toluene (5 mL), Ethanol (2 mL), and Water (2 mL).

  • Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 x 20 mL), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[11] This method has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[11][12]

Causality and Mechanistic Insight

Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[13] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky, electron-rich phosphine ligand is paramount, especially for aryl chlorides, to facilitate both the oxidative addition and the final reductive elimination step.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 L2(Ar)Pd(II)-X L2(Ar)Pd(II)-Cl Pd(0)L2->L2(Ar)Pd(II)-X Oxidative Addition Ar-X R-Cl Oxidative\nAddition Oxidative Addition L2(Ar)Pd(II)-NR'2 L2(Ar)Pd(II)-NR'2 L2(Ar)Pd(II)-X->L2(Ar)Pd(II)-NR'2 Amine Binding & Deprotonation Amine R'2NH Base Base Reductive\nElimination Reductive Elimination Ar-NR'2 Product R-NR'2 L2(Ar)Pd(II)-NR'2->Pd(0)L2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of N-benzyl-4-(methoxymethyl)aniline
ParameterValue/ReagentRationale
Aryl Halide This compoundStarting Material
Amine BenzylamineCoupling Partner
Catalyst Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]Stable Pd(0) source
Ligand XPhos or RuPhosBulky, electron-rich ligands essential for aryl chloride amination
Base Sodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic base for amine deprotonation
Solvent Toluene or DioxaneAnhydrous, high-boiling point aprotic solvent
Temperature 100 °CDrives the reaction to completion

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (3 mL) followed by benzylamine (1.1 mmol, 1.1 equiv.) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The benzene ring in this compound is activated by the electron-donating methoxymethyl group and deactivated by the electron-withdrawing chloro group. Both are ortho, para-directing. The activating methoxymethyl group will primarily direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Friedel-Crafts acylation is a reliable method to install an acyl group onto an aromatic ring using an acyl halide and a Lewis acid catalyst.[14][15] A key advantage over Friedel-Crafts alkylation is that the product is a deactivated ketone, which prevents unwanted polyacylation reactions.[16]

Causality and Mechanistic Insight

The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl halide, generating a highly electrophilic, resonance-stabilized acylium ion.[15] The π-electrons of the aromatic ring then attack this electrophile in the rate-determining step to form a resonance-stabilized carbocation intermediate (a sigma complex).[17] Finally, a weak base removes a proton from the ring, restoring aromaticity and yielding the ketone product.[15][16]

Protocol: Synthesis of 1-(2-Chloro-5-(methoxymethyl)phenyl)ethan-1-one
ParameterValue/ReagentRationale
Substrate This compoundAromatic Nucleophile
Acylating Agent Acetyl Chloride (CH₃COCl)Electrophile Precursor
Catalyst Aluminum Chloride (AlCl₃)Lewis acid to generate the acylium ion
Solvent Dichloromethane (DCM) or CS₂Inert solvent for the reaction
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 mmol, 1.2 equiv.) and dry dichloromethane (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol, 1.1 equiv.) to the suspension and stir for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in dry dichloromethane (5 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl (5 mL) to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography or recrystallization.

Benzylic Functionalization via Free-Radical Bromination

The C-H bonds at the benzylic position (the carbon adjacent to the aromatic ring) are weaker than typical alkane C-H bonds. This is because homolytic cleavage of a benzylic C-H bond results in a resonance-stabilized benzylic radical.[5][18] This unique reactivity allows for selective halogenation at this position under free-radical conditions.[5]

Causality and Mechanistic Insight

Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) generates a low, steady concentration of bromine radicals (Br•).[4][5] A bromine radical abstracts a benzylic hydrogen to form the stable benzylic radical and HBr. This benzylic radical then reacts with molecular bromine (Br₂), which is generated from the reaction of HBr with NBS, to form the benzylic bromide product and another bromine radical, propagating the chain reaction.[4]

Protocol: Synthesis of 1-(Bromomethyl)-4-chlorobenzene from Toluene (Illustrative)

Note: Applying this reaction directly to this compound would result in 1-Chloro-4-(bromomethoxymethyl)benzene. The protocol for the closely related toluene is provided for clear illustration of the benzylic bromination process.

ParameterValue/ReagentRationale
Substrate Toluene (as an example)Contains benzylic hydrogens
Brominating Agent N-Bromosuccinimide (NBS)Source of bromine radicals
Initiator Azobisisobutyronitrile (AIBN) or UV lightInitiates the radical chain reaction
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileInert solvent that does not participate in radical reactions
Temperature RefluxProvides energy for initiation and propagation

Step-by-Step Methodology:

  • To a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add toluene (10 mmol, 1.0 equiv.), N-Bromosuccinimide (11 mmol, 1.1 equiv.), and a catalytic amount of AIBN (0.2 mmol, 2 mol%).

  • Add carbon tetrachloride (20 mL). Caution: CCl₄ is a toxic and ozone-depleting substance; acetonitrile is a greener alternative.[19]

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can also be initiated by shining a UV lamp on the flask.

  • Continue heating for 2-4 hours. The reaction is complete when the denser succinimide byproduct floats to the surface.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide fully.

  • Filter off the succinimide solid and wash it with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude benzyl bromide can be purified by vacuum distillation if necessary. Note: Benzyl bromides are lachrymatory and should be handled in a fume hood.

Formation and Reaction of Grignard Reagents

Grignard reagents are powerful carbon-based nucleophiles and strong bases formed by reacting an organohalide with magnesium metal.[12][20] While forming a Grignard reagent from an aryl chloride is more difficult than from bromides or iodides, it is feasible and provides a pathway to a host of derivatives by reaction with various electrophiles.[21]

Causality and Mechanistic Insight

The reaction involves the insertion of magnesium metal into the carbon-chlorine bond, inverting the polarity at the carbon atom from electrophilic to highly nucleophilic (carbanionic character).[22] The reaction must be performed under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[20] Ether solvents like THF or diethyl ether are essential as they coordinate to the magnesium, stabilizing the reagent.[22]

Protocol: Formation of (4-(Methoxymethyl)phenyl)magnesium chloride and Reaction with Acetone
ParameterValue/ReagentRationale
Aryl Halide This compoundGrignard Precursor
Metal Magnesium TurningsForms the organometallic reagent
Initiator Iodine crystal or 1,2-DibromoethaneActivates the magnesium surface
Solvent Anhydrous Tetrahydrofuran (THF)Stabilizes the Grignard reagent
Electrophile AcetoneReacts with the Grignard to form a tertiary alcohol
Workup Saturated aq. NH₄Cl or dilute HClQuenches the reaction and protonates the alkoxide

Step-by-Step Methodology:

Part A: Grignard Reagent Formation

  • Place magnesium turnings (1.2 mmol, 1.2 equiv.) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and magnetic stir bar under an inert atmosphere.

  • Add a small crystal of iodine. Heat gently with a heat gun until purple iodine vapors are observed, then allow to cool. This activates the magnesium.

  • Add 5 mL of anhydrous THF to the flask.

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous THF in the dropping funnel.

  • Add a small portion (~1 mL) of the aryl chloride solution to the magnesium suspension. The reaction should initiate, indicated by slight bubbling and warming. If it does not start, gentle heating may be required.

  • Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with Acetone 8. Cool the Grignard reagent solution to 0 °C in an ice bath. 9. Add a solution of dry acetone (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise via syringe. 10. After addition, remove the ice bath and stir at room temperature for 1 hour. 11. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL) at 0 °C. 12. Extract the product with diethyl ether (3 x 20 mL). 13. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude tertiary alcohol. 14. Purify by column chromatography.

References
  • Benchchem. A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions.
  • Benchchem. An In-Depth Technical Guide to 1-Chloro-4-methoxybenzene-d4.
  • Benchchem. Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene.
  • Wikipedia.
  • Unknown. Grignard Reaction.
  • PubChem. 1-Chloro-4-(chloromethyl)benzene.
  • Chemistry LibreTexts.
  • Google Patents. Method for Preparing Grignard Reagents and new Grignard Reagents.
  • ACS GCI Pharmaceutical Roundtable.
  • MCC Organic Chemistry.
  • Study Mind.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Wikipedia. Suzuki reaction.
  • Chemistry Steps.
  • Chemistry LibreTexts.
  • Master Organic Chemistry. EAS Reactions (3)
  • SynHet. This compound.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Leah4Sci. Grignard Reagent Reaction Mechanism.
  • Master Organic Chemistry.
  • Sciforum.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. The Grignard Reaction (Experiment).
  • Chemistry LibreTexts.
  • PubChem. This compound.
  • CPHI Online. This compound.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-4-(trichloromethyl)benzene.

Sources

Application Note: High-Purity Isolation of 1-Chloro-4-(methoxymethyl)benzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the purification of 1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Achieving high purity of this reagent is critical to ensure predictable reaction kinetics, minimize side-product formation, and maintain high yields in subsequent synthetic steps. We present two robust, field-proven protocols—vacuum distillation and flash column chromatography—designed for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind procedural choices and integrates rigorous analytical validation steps to ensure self-validating, reproducible outcomes.

Introduction and Compound Profile

This compound is a monosubstituted benzene derivative featuring both a chloro and a methoxymethyl group.[2][3] Its structure makes it a versatile building block, where the chlorophenyl moiety can participate in cross-coupling reactions and the benzylic ether provides a site for further functionalization or acts as a stable protecting group. The presence of impurities, such as unreacted starting materials or dichlorinated byproducts, can severely compromise its utility. Therefore, effective purification is not merely a preparatory step but a critical determinant of research success.

Causality Behind Purification: The primary goal is to remove structurally similar impurities that may have nearly identical reactivity, leading to the generation of impurity analogs in downstream products. These are often difficult to remove later in a synthetic sequence.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1195-44-4[1][2][3]
Molecular Formula C₈H₉ClO[2][3][4]
Molecular Weight 156.61 g/mol [3][4]
Appearance Light yellow to yellow liquid[2]
Storage Sealed in dry, Room Temperature[2]
Solubility Insoluble in water; Soluble in common organic solvents[4]

Pre-Purification Analysis and Impurity Profiling

Before commencing purification, it is imperative to analyze the crude material to identify the nature and approximate quantity of impurities. This initial assessment dictates the most efficient purification strategy.

Common Synthesis-Related Impurities:

  • Starting Materials: Residual p-chlorobenzyl alcohol or p-chlorobenzyl chloride.

  • Byproducts: Dichlorinated species like 1-chloro-4-(chloromethyl)benzene[5] or bis-ether compounds from side reactions.

  • Solvents: Residual solvents from the preceding reaction and workup.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components and determine an appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this compound. It provides quantitative purity assessment and allows for the identification of volatile impurities by their mass fragmentation patterns.[6][7]

  • ¹H NMR Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of impurities with distinct proton signals.

G cluster_pre Pre-Purification cluster_purify Purification cluster_post Post-Purification Crude Crude Material (this compound) Analysis Initial Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis Decision Choose Method Analysis->Decision Distillation Protocol 1: Vacuum Distillation Decision->Distillation Large Scale & Thermally Stable Impurities Chromatography Protocol 2: Flash Chromatography Decision->Chromatography High Resolution & Diverse Impurities Validation Purity Validation (GC-MS, qNMR) Distillation->Validation Chromatography->Validation PureProduct Pure Product (>99%) Validation->PureProduct

Caption: Overall workflow for the purification and validation of this compound.

Purification Methodologies

Based on the liquid nature and anticipated impurity profile of this compound, vacuum distillation and flash column chromatography are the most effective purification techniques.

Protocol 1: Purification by Vacuum Distillation

Principle of Causality: This method separates compounds based on differences in their boiling points. Applying a vacuum lowers the boiling point, which is crucial for high-boiling, thermally sensitive compounds like benzyl ethers to prevent decomposition.[8][9] This protocol is most effective for separating the target compound from impurities with significantly different volatilities (e.g., non-volatile baseline materials or highly volatile solvents).

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a well-insulated distillation head.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (not exceeding 2/3 of the flask's volume) and a magnetic stir bar for smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved (typically <1 mmHg), begin heating the distillation flask using a heating mantle. Stir the liquid continuously.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which typically contains residual solvents and volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of the product, switch to a new receiving flask to collect the pure this compound.

    • End Fraction: Discontinue distillation before the flask runs dry to avoid the concentration of potentially explosive peroxides and high-boiling impurities.

  • Analysis: Analyze all collected fractions by GC-MS to confirm purity before combining the pure fractions.

Protocol 2: Purification by Flash Column Chromatography

Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[10] this compound, being moderately polar, will adhere to the polar silica gel. By using a largely non-polar mobile phase, impurities with different polarities can be selectively eluted. This method offers high resolution and is ideal for removing impurities that are structurally similar to the product.[11][12]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Slurry 1. Prepare Silica Slurry (Silica Gel + Hexane) Pack 2. Pack Column (Wet Packing) Slurry->Pack Equilibrate 3. Equilibrate Column (100% Hexane) Pack->Equilibrate Load 4. Load Sample (Concentrated, Minimal DCM) Equilibrate->Load Elute 5. Elute with Gradient (e.g., 0% to 10% EtOAc in Hexane) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC 7. Analyze Fractions (TLC) Collect->TLC Pool 8. Pool Pure Fractions TLC->Pool Evap 9. Evaporate Solvent Pool->Evap FinalProduct FinalProduct Evap->FinalProduct Pure Product

Sources

Application Notes and Protocols for Reactions of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-Chloro-4-(methoxymethyl)benzene is a versatile bifunctional organic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aryl chloride and a benzylic methoxymethyl ether, allows for a diverse range of chemical transformations. The aryl chloride moiety is a key substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxymethyl group, while relatively stable, can be cleaved under specific conditions or may influence the reactivity of the aromatic ring.

This comprehensive guide provides detailed application notes and experimental protocols for several key reactions involving this compound. The protocols provided are based on established synthetic methodologies and have been adapted to address the specific reactivity of this substrate. This document is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in medicinal chemistry and materials science, where the synthesis of complex aromatic structures is paramount.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for the design of successful synthetic strategies.

PropertyValueReference
CAS Number 1195-44-4
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance Light yellow to yellow liquid[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][3]

Hazard Summary:

  • May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin and eye irritation.[3]

  • Combustible liquid.[3]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2]

  • If inhaled: Move the person into fresh air.[2]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[4]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][3][4]

I. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl or vinyl substituents at the 4-position of the benzene ring. The following protocol is adapted from established procedures for the coupling of 4-chloroanisole.[5][6]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 4-(Methoxymethyl)-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(methoxymethyl)-1,1'-biphenyl.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The following protocol for the amination of this compound with aniline is adapted from procedures for 4-chloroanisole.[7][8]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of N-Phenyl-4-(methoxymethyl)aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous and degassed)

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and t-Bu₃P·HBF₄ (0.02 mmol, 2 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous and degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

  • Filter the suspension through a pad of Celite, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-phenyl-4-(methoxymethyl)aniline.

II. Electrophilic Aromatic Substitution

The methoxymethyl group is an ortho, para-directing group, activating the benzene ring towards electrophilic aromatic substitution. However, the presence of the chloro substituent, which is deactivating but also ortho, para-directing, will influence the regioselectivity of these reactions.

A. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically at the position ortho to the methoxymethyl group due to steric hindrance from the chloro group at the para position. The following is a general procedure adapted from the acylation of anisole.[9][10]

Reaction Scheme:

Caption: Friedel-Crafts acylation of this compound.

Experimental Protocol: Synthesis of 1-(2-Acetyl-4-chloro-5-(methoxymethyl)phenyl)ethan-1-one

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar, add anhydrous aluminum chloride (1.2 mmol, 1.2 equiv.) and anhydrous dichloromethane (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol, 1.1 equiv.) to the stirred suspension.

  • After 15 minutes, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (5 mL) dropwise via the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (20 g) and concentrated HCl (5 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Nitration

Nitration of this compound is expected to yield primarily the 2-nitro derivative due to the directing effects of the methoxymethyl and chloro groups. This reaction should be performed with caution due to the use of strong acids. This protocol is based on the nitration of anisole.[11][12]

Experimental Protocol: Synthesis of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 mmol, 1.0 equiv.) to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol, 1.1 equiv.) to cold concentrated sulfuric acid (2 mL).

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash carefully with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Reactions Involving the Methoxymethyl Group

A. Cleavage of the Methoxymethyl Ether

The methoxymethyl ether can be cleaved under acidic conditions to reveal the corresponding benzyl alcohol. This transformation is useful for further functionalization. The following protocol is a general method for the cleavage of p-methoxybenzyl (PMB) ethers, which is analogous to the methoxymethyl group in this context.[13][14]

Experimental Protocol: Synthesis of (4-Chlorophenyl)methanol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in dichloromethane (5 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (5.0 mmol, 5.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude (4-chlorophenyl)methanol, which can be purified by column chromatography or recrystallization.

IV. Formation of Organometallic Reagents

A. Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides. Activation of magnesium and the use of an appropriate solvent are crucial. The following protocol is adapted from procedures for the formation of Grignard reagents from chloroarenes.[15][16]

Experimental Protocol: Preparation of (4-(Methoxymethyl)phenyl)magnesium chloride

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal)

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry argon or nitrogen.

  • Place magnesium turnings (1.2 mmol, 1.2 equiv.) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating may be required to initiate the reaction (disappearance of the iodine color and/or bubbling).

  • Add a small portion of a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) to the activated magnesium.

  • Once the Grignard reaction has initiated (indicated by a gentle reflux and/or a cloudy appearance), add the remaining solution of the aryl chloride dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting solution of (4-(methoxymethyl)phenyl)magnesium chloride can be used directly in subsequent reactions.

Conclusion

This compound is a valuable synthetic intermediate that offers multiple avenues for chemical modification. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome for specific substrates and scales. It is imperative that all experimental work is conducted with strict adherence to safety protocols and best laboratory practices.

References

  • JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents.
  • This compound | C8H9ClO | CID 11983955 - PubChem.
  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab.
  • Explain the nitration reaction of anisole. - Brainly.in.
  • How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE.
  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal.
  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH - ResearchGate.
  • Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure - MDPI.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate.
  • Bromination Of Anisole - pinn.ai.
  • Common Name: BENZENE, 1-(CHLORO- METHYL)-4-NITRO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE - NJ.gov.
  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes - The Royal Society of Chemistry.
  • Process for preparing anisaldehyde - European Patent Office - EP 0016592 A1.
  • Experiment 1: Friedel-Crafts Acylation - umich.edu.
  • CA2023977A1 - Anisole bromination - Google Patents.
  • What happens when anisole is nitrated class 11 chemistry CBSE - Vedantu.
  • 13 Friedel-Crafts Acylation.
  • Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
  • 14 Formation and reaction of a Grignard reagent.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
  • US3985809A - Production of anisaldehyde - Google Patents.
  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University.
  • Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts - ResearchGate.
  • Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Friedel-Crafts Acylation of Anisole Lab Manual - Studylib.
  • Suzuki-Miyaura Coupling - Organic Synthesis.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole - YouTube.
  • Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study | Request PDF - ResearchGate.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Safety Data Sheet - Angene Chemical.
  • The Mechanism of the Nitration of Anisole - ElectronicsAndBooks.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
  • CHEM 2325 Module 11: Preparation of Grignard Reagent - YouTube.

Sources

Application Notes and Protocols: 1-Chloro-4-(methoxymethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Chloro-4-(methoxymethyl)benzene in Drug Discovery

This compound (CAS No: 1195-44-4) is a versatile substituted toluene derivative that serves as a valuable building block in modern medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its functional groups: the chloro-substituted aromatic ring and the methoxymethyl side chain. The chloro group provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-alkyl scaffolds. The methoxymethyl group, a stable protecting group for a hydroxymethyl functionality, can be readily converted into more reactive species, facilitating the introduction of this one-carbon unit into target molecules. This unique combination of features makes this compound an attractive starting material for the synthesis of a range of pharmaceutically relevant compounds. This guide provides detailed application notes and protocols for the strategic deployment of this reagent in the synthesis of diarylmethane-based drug intermediates, with a particular focus on precursors for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
CAS Number 1195-44-4
Appearance Colorless liquid
Boiling Point 215-217 °C
Density 1.11 g/mL at 25 °C

Application I: Synthesis of a Key Diaryl Methane Intermediate for SGLT2 Inhibitors

A prominent application of this compound is in the synthesis of diarylmethane cores, which are central to the structure of several SGLT2 inhibitors like empagliflozin.[2] The following protocols outline a synthetic strategy to a key diarylmethane intermediate, demonstrating the utility of this compound as a precursor.

Synthetic Strategy Overview

The overall strategy involves the conversion of the methoxymethyl group of this compound to a reactive bromomethyl group, followed by a Suzuki-Miyaura cross-coupling reaction to construct the diarylmethane skeleton.

Synthetic_Pathway A This compound B 1-Bromo-4-(chloromethyl)benzene A->B Bromination D Key Diaryl Methane Intermediate B->D Suzuki-Miyaura Coupling C Arylboronic Acid C->D

Caption: Synthetic pathway from this compound to a key diarylmethane intermediate.

Protocol 1: Synthesis of 1-Bromo-4-(chloromethyl)benzene

This protocol describes the conversion of the methoxymethyl group to a more reactive bromomethyl group, a crucial step for subsequent coupling reactions.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of boron tribromide (1.1 eq) in dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 1-bromo-4-(chloromethyl)benzene by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for Diaryl Methane Synthesis

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 1-bromo-4-(chloromethyl)benzene with a suitable arylboronic acid to form the diarylmethane core.[3][4][5][6]

Materials:

  • 1-Bromo-4-(chloromethyl)benzene (from Protocol 1)

  • Arylboronic acid (e.g., 4-ethoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-bromo-4-(chloromethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Maintain the reaction at this temperature for 12-16 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diarylmethane intermediate by column chromatography on silica gel.

Application II: Sonogashira Coupling for the Synthesis of Aryl-Alkynyl Scaffolds

The chloro-substituent on this compound also allows for its participation in Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[7][8][9][10][11] This opens up avenues for the synthesis of various linear, rigid scaffolds of interest in medicinal chemistry.

Synthetic Workflow for Sonogashira Coupling

Sonogashira_Workflow A This compound C Pd Catalyst, Cu(I) co-catalyst, Base A->C B Terminal Alkyne B->C D Aryl-Alkynyl Product C->D Sonogashira Coupling

Caption: General workflow for the Sonogashira coupling of this compound.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq) in anhydrous THF and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 50-60 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-alkynyl compound.

Conclusion and Future Perspectives

This compound is a strategically valuable and cost-effective building block for medicinal chemistry. Its dual reactivity allows for a range of synthetic transformations, making it a key component in the construction of complex molecular architectures. The protocols detailed herein provide a framework for its application in the synthesis of diarylmethane and aryl-alkynyl scaffolds, which are prevalent in a variety of therapeutic agents. As the demand for efficient and modular synthetic routes in drug discovery continues to grow, the utility of well-designed starting materials like this compound is expected to increase, paving the way for the development of novel therapeutics.

References

  • DrugPatentWatch.
  • Google Patents. US7713938B2 - Crystalline form of 1-chloro-4-(β-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl].
  • Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
  • Wikipedia. Sonogashira coupling. [Link]
  • HETEROCYCLES. strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. [Link]
  • ResearchGate.
  • MDPI. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. [Link]
  • PubMed. Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]
  • National Center for Biotechnology Information. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
  • Google Patents. EP3539540B1 - Sglt2 inhibitor 1-chloro-4-(beta-d-glucopyranos-1-yl)-2-[4-((s)-tetrahydrofuran-3- yloxy)-benzyl]-benzene in combination with insulin for use in a method for reducing the risk of hypoglycemia.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate.
  • ResearchGate.
  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents.
  • MDPI.

Sources

Application Notes and Protocols for 1-Chloro-4-(methoxymethyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Chloro-4-(methoxymethyl)benzene in Modern Drug Synthesis

This compound (CAS No: 1195-44-4) is a key building block in the synthesis of complex pharmaceutical molecules.[1] Its bifunctional nature, featuring a reactive chloromethyl group and a stable methoxy ether, makes it a versatile intermediate for introducing a substituted benzyl moiety into a target molecule. This is particularly relevant in the development of modern antidiabetic drugs, where this structural motif is crucial for achieving high potency and selectivity. This document provides an in-depth guide to the applications of this compound, with a focus on its role in the synthesis of SGLT2 inhibitors, and offers detailed protocols for its use in key chemical transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Approx. 223 °C
Density Approx. 1.1 g/cm³

Safety Information: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[4] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[2]

Application in the Synthesis of SGLT2 Inhibitors: A Case Study of Dapagliflozin and Empagliflozin

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[5][6] this compound is a critical intermediate in the synthesis of several SGLT2 inhibitors, including Dapagliflozin and Empagliflozin.[7][8]

Synthetic Strategy Overview

The general synthetic approach for SGLT2 inhibitors involves the coupling of a protected glucose derivative with a diarylmethane aglycone. This compound serves as a precursor to the aglycone portion of the molecule. The synthesis typically involves a Friedel-Crafts reaction to form a key carbon-carbon bond, followed by glycosylation and subsequent deprotection steps.

SGLT2_Synthesis A This compound C Friedel-Crafts Reaction A->C B Aromatic Substrate B->C D Diarylmethane Intermediate C->D F Glycosylation D->F E Protected Gluconolactone E->F G Protected SGLT2 Inhibitor F->G H Deprotection G->H I Final SGLT2 Inhibitor (e.g., Dapagliflozin) H->I

Caption: General synthetic workflow for SGLT2 inhibitors.

Protocols for Key Synthetic Transformations

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates. These are generalized procedures and may require optimization based on specific laboratory conditions and substrate reactivity.

Protocol 1: Friedel-Crafts Alkylation for the Synthesis of a Diarylmethane Intermediate

This protocol describes a general procedure for the Lewis acid-catalyzed Friedel-Crafts alkylation of an aromatic compound with this compound.

Materials:

  • This compound

  • Aromatic substrate (e.g., phenetole)

  • Anhydrous Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, DCM)

  • Anhydrous work-up and purification solvents (e.g., diethyl ether, hexane)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the anhydrous Lewis acid (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and water.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality and Optimization:

  • The use of an anhydrous Lewis acid is crucial for activating the C-Cl bond of this compound to generate the electrophilic carbocation for the Friedel-Crafts reaction.

  • Low reaction temperatures are maintained to minimize side reactions such as polyalkylation.

  • The stoichiometry of the reactants and catalyst may need to be optimized for different aromatic substrates to maximize the yield of the desired mono-alkylated product.

Protocol 2: Grignard Reagent Formation and Subsequent Nucleophilic Addition

This protocol outlines the formation of a Grignard reagent from a related aryl halide and its subsequent reaction with a protected gluconolactone, a key step in the synthesis of Dapagliflozin.[9][10] While this example does not directly use this compound, it illustrates a common subsequent transformation of a similar diarylmethane intermediate.

Materials:

  • Diarylmethane intermediate (e.g., 4-iodo-1-chloro-2-(4-ethoxybenzyl)benzene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone)

  • Anhydrous work-up and purification solvents

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small amount of a solution of the diarylmethane intermediate (1.0 equivalent) in anhydrous THF. The reaction is initiated by gentle warming or sonication, as indicated by the disappearance of the iodine color. Once initiated, add the remaining diarylmethane solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Nucleophilic Addition: In a separate flame-dried flask, dissolve the protected gluconolactone (1.1 equivalents) in anhydrous THF and cool to -78 °C. Slowly add the prepared Grignard reagent to this solution via a cannula.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Trustworthiness and Self-Validation:

  • The successful formation of the Grignard reagent can be confirmed by quenching a small aliquot with iodine (which will be consumed) or by a colorimetric test (e.g., with Michler's ketone).

  • The progress of the nucleophilic addition can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot.

Grignard_Reaction A Diarylmethane Halide C Grignard Reagent Formation A->C B Mg, THF B->C D Grignard Reagent C->D F Nucleophilic Addition D->F E Protected Gluconolactone E->F G Coupled Intermediate F->G

Caption: Workflow for Grignard reaction in SGLT2 inhibitor synthesis.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound has established itself as a valuable and versatile intermediate in the pharmaceutical industry. Its ability to participate in key C-C bond-forming reactions, such as Friedel-Crafts alkylation, makes it an essential component in the synthesis of complex and high-value active pharmaceutical ingredients. The protocols and insights provided in this document are intended to serve as a practical guide for researchers and scientists working in drug discovery and development, enabling them to leverage the full potential of this important synthetic building block.

References

  • CN107540648A - A kind of preparation method of Dapagliflozin - Google Patents.
  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor - Indian Academy of Sciences.
  • Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe.
  • A strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors.
  • CN105859672A - Synthesis method of dapagliflozin - Google Patents.
  • Friedel-Crafts Acylation of Benzene.
  • CN111057032A - Preparation method of dapagliflozin - Google Patents.
  • Synthetic Strategies toward SGLT2 Inhibitors | Request PDF - ResearchGate.
  • This compound | C8H9ClO | CID 11983955 - PubChem.

Sources

analytical techniques for 1-Chloro-4-(methoxymethyl)benzene characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1-Chloro-4-(methoxymethyl)benzene

Abstract

This comprehensive application note provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of this compound (CAS No. 1195-44-4). As a key intermediate in pharmaceutical and fine chemical synthesis, rigorous characterization is essential to ensure identity, quality, and consistency.[1] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers, quality control analysts, and drug development professionals, this guide integrates theoretical principles with practical, step-by-step methodologies to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative

This compound is a para-substituted aromatic compound with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol .[2] Its structure, featuring a chlorophenyl group and a methoxymethyl ether moiety, makes it a versatile building block. The precise arrangement of these functional groups dictates its reactivity and suitability for downstream applications. Therefore, unambiguous confirmation of its structure and the quantification of impurities are non-negotiable steps in its synthetic workflow.

This guide moves beyond a simple listing of techniques. It provides the causal framework for methodological choices—explaining why a specific technique is chosen and how the resulting data contributes to a holistic understanding of the molecule. Each protocol is designed as a self-validating system, providing the necessary parameters for reproducible and accurate characterization.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the definitive confirmation of the compound's connectivity.

Principle of NMR Analysis

For this compound, ¹H NMR is expected to reveal four distinct proton environments, while ¹³C NMR should identify six unique carbon signals, reflecting the molecule's symmetry. The para-substitution pattern gives rise to a characteristic AA'BB' splitting system in the aromatic region of the ¹H spectrum, a key diagnostic feature.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for this compound and its residual solvent peak is well-documented.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength is recommended for better resolution.

    • Acquisition Parameters (¹H NMR):

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16 (adjust as needed for signal-to-noise).

      • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Parameters (¹³C NMR):

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: 0 to 160 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Predicted NMR Data & Interpretation

The following table summarizes the predicted chemical shifts and assignments based on established principles of NMR spectroscopy.

Data Point ¹H NMR (Predicted) ¹³C NMR (Predicted)
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Aromatic Protons (H-2, H-6) δ ~7.32 ppm (d, J ≈ 8.5 Hz, 2H)δ ~129.5 ppm (C-2, C-6)
Aromatic Protons (H-3, H-5) δ ~7.28 ppm (d, J ≈ 8.5 Hz, 2H)δ ~130.0 ppm (C-3, C-5)
Methylene Protons (-CH₂-) δ ~4.45 ppm (s, 2H)δ ~73.0 ppm (CH₂)
Methyl Protons (-OCH₃) δ ~3.40 ppm (s, 3H)δ ~58.0 ppm (OCH₃)
Quaternary Carbon (C-1) N/Aδ ~137.0 ppm
Quaternary Carbon (C-4) N/Aδ ~133.0 ppm

d = doublet, s = singlet

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL CDCl₃ + TMS A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum (16 Scans) C->D E Acquire ¹³C Spectrum (1024 Scans) F Fourier Transform & Phasing D->F E->F G Baseline Correction F->G H Reference to TMS (0.00 ppm) G->H I Structural Confirmation H->I

Fig. 1: Workflow for NMR analysis.

Identification & Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds.[4] It provides two dimensions of data: the retention time (from GC), which is characteristic of the compound under specific conditions, and the mass spectrum (from MS), which provides a molecular fingerprint based on its mass-to-charge ratio and fragmentation pattern.[5][6]

Principle of GC-MS Analysis

The sample is vaporized and separated on a capillary column. As this compound elutes, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting molecular ion and its characteristic fragments are detected. The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), where the [M+2]⁺ peak is approximately one-third the abundance of the molecular ion peak [M]⁺.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph:

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).

      • Oven Program:

        • Initial Temperature: 80°C, hold for 2 minutes.

        • Ramp: Increase at 15°C/min to 280°C.

        • Final Hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Interface Temperature: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

      • Mass Analyzer: Quadrupole, scanning from m/z 40 to 300.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound from the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion and fragmentation pattern. Confirm the isotopic cluster for one chlorine atom.

    • Calculate purity based on the peak area percentage in the TIC, assuming similar response factors for any impurities.

Expected Mass Spectrum Data
m/z (Mass/Charge) Proposed Identity Notes
156 / 158[M]⁺, Molecular IonIsotopic pattern (3:1 ratio) confirms one Cl atom.
125 / 127[M - OCH₃]⁺Loss of the methoxy radical.
121[M - HCl]⁺Loss of hydrogen chloride, often a major fragment.
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment.
GC-MS Workflow Diagram

GCMS_Workflow cluster_sep GC Separation cluster_det MS Detection A Prepare Dilute Sample (~100 µg/mL) B Inject 1 µL into GC-MS System A->B C Vaporization at 250°C B->C D Separation on HP-5MS Column C->D E Elution based on Boiling Point D->E F Ionization (70 eV) E->F G Mass Analysis (m/z 40-300) F->G H Detection G->H I Data Analysis: TIC & Mass Spectrum H->I

Fig. 2: Workflow for GC-MS analysis.

Functional Group Verification by FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle of FTIR Analysis

The covalent bonds within this compound (C-Cl, C-O, C=C, C-H) vibrate at specific, quantized frequencies. When exposed to infrared radiation, the molecule absorbs energy at these frequencies, resulting in a unique spectrum that serves as a fingerprint for its functional groups. Key expected absorptions include the C-O-C ether stretch, aromatic C=C stretches, and the C-Cl stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal. If the sample is solid, place a small amount on the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify the major absorption bands in the processed spectrum and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (-CH₂, -CH₃)
1600, 1495C=C StretchAromatic Ring
~1250, ~1100C-O-C Asymmetric & Symmetric StretchEther
~820C-H Out-of-Plane Bending1,4-Disubstituted (para) Benzene
~750C-Cl StretchAryl Chloride
FTIR Workflow Diagram

FTIR_Workflow A Record Background Spectrum B Place Sample on ATR Crystal A->B C Acquire Spectrum (32 Scans, 4 cm⁻¹ res.) B->C D Identify Key Absorption Bands C->D E Assign Bands to Functional Groups D->E

Fig. 3: Workflow for ATR-FTIR analysis.

Summary and Conclusion

The combination of NMR spectroscopy, GC-MS, and FTIR spectroscopy provides a comprehensive and orthogonal approach to the characterization of this compound. NMR confirms the precise atomic connectivity and chemical structure. GC-MS verifies the molecular weight, provides a characteristic fragmentation fingerprint, and serves as an excellent tool for assessing purity. Finally, FTIR offers rapid confirmation of the expected functional groups. By following the detailed protocols within this guide, researchers and analysts can confidently establish the identity, structure, and purity of this important chemical intermediate, ensuring the integrity of their research and manufacturing processes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Prajapati, D., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
  • Wu, J. et al. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Fudan University.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076).
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • SpectraBase. (n.d.). Benzene, 1-[chloro[4-(1,1-dimethylethyl)phenyl]phenylmethyl]-4-methoxy-. John Wiley & Sons, Inc.
  • PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • NIST. (n.d.). Benzene, 1-chloro-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
  • World Journal of Pharmaceutical Research. (n.d.). A review on gas chromatography-mass spectrometry (gc-ms).
  • ResearchGate. (n.d.). Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e)....
  • Shimadzu Scientific Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GCMS).
  • UCI Aerosol Photochemistry Group. (2014). Gas Chromatography - Mass Spectrometry.
  • ChemRxiv. (n.d.). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Process R&D

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 1-Chloro-4-(methoxymethyl)benzene, a key intermediate in the production of various pharmaceuticals and agrochemicals. Two primary, industrially viable synthetic routes are presented: the direct Williamson ether synthesis from 4-chlorobenzyl alcohol or 4-chlorobenzyl chloride, and a two-step approach involving the chloromethylation of chlorobenzene followed by methoxylation. This guide delves into the causality behind experimental choices, offering detailed, scalable protocols, and a comparative analysis of the synthetic strategies to aid in process optimization and scale-up. Emphasis is placed on reaction efficiency, safety, and product purity, crucial for industrial applications.

Introduction

This compound (also known as 4-chlorobenzyl methyl ether) is a vital building block in organic synthesis.[1] Its utility stems from the presence of the reactive methoxymethyl group, which can be further functionalized, and the chlorinated benzene ring, which allows for a variety of cross-coupling reactions. The increasing demand for this intermediate necessitates the development of robust, scalable, and economically viable synthetic processes. This guide provides an in-depth analysis of the most pertinent large-scale manufacturing routes, focusing on practical application and scientific integrity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for safe handling, process design, and purification.

PropertyValueSource
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 1195-44-4[1]
Appearance Colorless liquidN/A
Boiling Point Approx. 215-217 °C (at 760 mmHg)N/A
Density Approx. 1.13 g/cm³N/A
Solubility Insoluble in water, soluble in common organic solvents (e.g., methanol, ethanol, diethyl ether, toluene)N/A

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for industrial production is a critical decision, balancing factors such as cost, yield, purity, safety, and environmental impact. Below is a comparative analysis of the two primary routes for the synthesis of this compound.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Chloromethylation & Methoxylation
Starting Materials 4-Chlorobenzyl alcohol or 4-Chlorobenzyl chloride, MethanolChlorobenzene, Formaldehyde, HCl, Methanol
Key Advantages High yields and selectivity, well-established and reliable.[2][3]Utilizes inexpensive and readily available starting materials.
Potential Disadvantages Starting materials can be more expensive than bulk chemicals. Requires a strong base.Involves the highly carcinogenic intermediate bis(chloromethyl) ether.[4] Requires careful control of reaction conditions to avoid side reactions.
Typical Yield (%) 85-95%70-85% (overall)
Scalability Readily scalable with established industrial precedent.[5]Scalable, but requires specialized handling and safety protocols for the chloromethylation step.
Safety Concerns Handling of strong bases (e.g., NaOH, NaH). Flammable solvents.Generation and handling of highly toxic and carcinogenic chloromethylating agents. Corrosive reagents (HCl).

Synthetic Protocols

Route 1: Williamson Ether Synthesis via Phase-Transfer Catalysis (PTC)

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is highly adaptable for industrial-scale production, particularly with the use of phase-transfer catalysis.[2][3][6] PTC facilitates the reaction between reactants in immiscible phases, enhancing reaction rates and eliminating the need for anhydrous conditions and expensive solvents.[6]

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants 4-Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride Product This compound 4-Chlorobenzyl_Chloride->Product Methanol Methanol (CH3OH) Methanol->Product NaOH Sodium Hydroxide (NaOH) NaCl Sodium Chloride (NaCl) NaOH->NaCl H2O Water (H2O) NaOH->H2O PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Product Catalyzes Two-Step Synthesis cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Methoxylation Chlorobenzene Chlorobenzene Intermediate 4-Chlorobenzyl Chloride Chlorobenzene->Intermediate Formaldehyde_HCl Formaldehyde (HCHO) / HCl Formaldehyde_HCl->Intermediate ZnCl2 Zinc Chloride (ZnCl2) ZnCl2->Intermediate Catalyzes Product This compound Intermediate->Product Methanol_Base Methanol (CH3OH) / Base (e.g., NaOCH3) Methanol_Base->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Chloro-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic route and improve your product yield. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during this synthesis.

The synthesis of this compound, a key building block in various pharmaceutical and agrochemical compounds, is most commonly achieved through the chloromethylation of anisole or related methods. While seemingly straightforward, this reaction is often plagued by issues such as low yield, the formation of byproducts, and safety concerns related to the reagents used. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and offers targeted solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the chloromethylation of anisole using paraformaldehyde and hydrochloric acid with a zinc chloride catalyst, but my yield of this compound is very low. What could be the problem?

Answer: Low yields in the Blanc-Quelet reaction, a type of chloromethylation, can stem from several factors.[1][2][3][4] Let's break down the potential causes and solutions:

  • Catalyst Inactivity: Zinc chloride is a common Lewis acid catalyst for this reaction, but its activity can be compromised by moisture.[2][4] Ensure you are using anhydrous zinc chloride and that your glassware is thoroughly dried. Consider using a freshly opened bottle of the catalyst for best results. Other Lewis acids like titanium tetrachloride have also been shown to be effective, sometimes at lower temperatures.[5][6]

  • Insufficient Acid Concentration: The reaction requires a strongly acidic environment to protonate formaldehyde, making it a more reactive electrophile.[1][2] If you are using concentrated hydrochloric acid, ensure it has not degraded over time. Passing anhydrous HCl gas through the reaction mixture can sometimes improve yields.[4][7]

  • Reaction Temperature: Temperature control is crucial. While heating is necessary to drive the reaction, excessive temperatures can promote the formation of diarylmethane byproducts, which will lower the yield of your desired product.[5][8] A study on the chloromethylation of anisole suggests that lower temperatures (0-5°C) with a catalyst like titanium tetrachloride can optimize the ratio of chloromethylated product to diarylmethane byproduct.[5][6]

  • Purity of Reagents: The purity of your starting materials, including anisole and paraformaldehyde, is important. Impurities can interfere with the reaction and lead to unwanted side products.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate, and after workup, I have a mixture of products. How can I minimize byproduct formation?

Answer: The primary byproduct in the chloromethylation of activated aromatic compounds like anisole is the diarylmethane derivative.[2][9] This occurs when the initially formed this compound undergoes a Friedel-Crafts alkylation with another molecule of anisole.

Here are some strategies to suppress this side reaction:

  • Control Stoichiometry: Using a large excess of the aromatic substrate (anisole) can statistically favor the reaction of the electrophile with the starting material rather than the product.[10] However, this can make purification more challenging.

  • Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or GC. Over-extending the reaction time can lead to increased formation of the diarylmethane byproduct.[5]

  • Choice of Chloromethylating Agent: While the classic Blanc-Quelet reaction uses formaldehyde and HCl, using chloromethyl methyl ether (MOM-Cl) can sometimes provide better control and higher yields of the desired product.[2] However, it is important to be aware of the significant health risks associated with MOM-Cl.[11][12][13][14]

Issue 3: Safety Concerns with Reagents

Question: I am concerned about the safety of using chloromethyl methyl ether (MOM-Cl). Are there safer alternatives?

Answer: Your concern is well-founded. Chloromethyl methyl ether is a known human carcinogen and is often contaminated with the even more potent carcinogen, bis(chloromethyl) ether.[11][15][16] Due to these risks, its use is highly regulated.

A much safer approach is the in situ generation of MOM-Cl from less hazardous precursors.[15][16] A common method involves the reaction of dimethoxymethane (DMM) with an acyl chloride (like acetyl chloride) in the presence of a Lewis acid catalyst.[15][17] This generates MOM-Cl in the reaction mixture, which is then consumed immediately, minimizing exposure.

Safety First: Handling Chloromethylating Agents

graph "Safety_Precautions" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_ppe" { label="Personal Protective Equipment (PPE)"; style="filled"; color="#F1F3F4"; "Lab_Coat" [label="Chemical Resistant Lab Coat"]; "Gloves" [label="Double Gloving (Nitrile)"]; "Goggles" [label="Chemical Splash Goggles"]; "Face_Shield" [label="Face Shield"]; }

subgraph "cluster_engineering" { label="Engineering Controls"; style="filled"; color="#F1F3F4"; "Fume_Hood" [label="Certified Chemical Fume Hood"]; "Closed_System" [label="Use of Closed Systems When Possible"]; }

subgraph "cluster_handling" { label="Handling Procedures"; style="filled"; color="#F1F3F4"; "In_Situ" [label="In Situ Generation of MOM-Cl is Preferred[15][16]"]; "Quenching" [label="Proper Quenching of Residual Reagent"]; "Decontamination" [label="Decontamination of Glassware and Surfaces"]; }

"Carcinogen" [label="Chloromethyl Methyl Ether (MOM-Cl)\nKnown Human Carcinogen[11][15][16]", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Carcinogen" -> "Fume_Hood" [label="ALWAYS handle in"]; "Carcinogen" -> "Lab_Coat"; "Carcinogen" -> "Gloves"; "Carcinogen" -> "Goggles"; "Carcinogen" -> "Face_Shield"; "Fume_Hood" -> "In_Situ" [label="Perform reaction under"]; "In_Situ" -> "Quenching" [label="Followed by"]; }

Caption: Essential safety precautions for handling chloromethylating agents.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Blanc-Quelet reaction for the synthesis of this compound?

A1: The reaction proceeds via electrophilic aromatic substitution. First, formaldehyde is protonated by the strong acid, forming a highly electrophilic species. The pi electrons of the anisole ring then attack this electrophile, followed by rearomatization. The resulting benzyl alcohol is then converted to the corresponding chloride under the reaction conditions.[1][2][4]

graph "Blanc_Quelet_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Anisole" [label="Anisole"]; "Formaldehyde" [label="Formaldehyde (HCHO)"]; "HCl" [label="HCl"]; "Protonated_Formaldehyde" [label="Protonated Formaldehyde\n[H2C=OH]+"]; "Intermediate_Carbocation" [label="Intermediate Carbocation"]; "Benzyl_Alcohol" [label="4-Methoxybenzyl Alcohol"]; "Final_Product" [label="this compound"];

"Formaldehyde" -> "Protonated_Formaldehyde" [label="+ H+ (from HCl)"]; "Anisole" -> "Intermediate_Carbocation" [label="+ [H2C=OH]+"]; "Intermediate_Carbocation" -> "Benzyl_Alcohol" [label="- H+"]; "Benzyl_Alcohol" -> "Final_Product" [label="+ HCl\n- H2O"]; }

Caption: Simplified mechanism of the Blanc-Quelet reaction.

Q2: How can I purify the crude this compound?

A2: Purification is typically achieved by flash column chromatography on silica gel.[18] A common eluent system is a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of the impurities. It is also advisable to perform an aqueous workup to remove any residual acid and inorganic salts before chromatography. This involves washing the organic layer with water, a mild base like sodium bicarbonate solution, and finally with brine.[18]

Q3: Can I use other starting materials besides anisole?

A3: The Blanc-Quelet reaction is generally applicable to electron-rich aromatic compounds.[1] However, highly activated substrates like phenols and anilines are often unsuitable as they can undergo uncontrolled polymerization or multiple alkylations.[2] For substrates with electron-withdrawing groups, the reaction is much more difficult and may require more forcing conditions or alternative synthetic routes.[9]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Blanc-Quelet Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Anisole

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of anisole (1.0 equivalent) in a suitable solvent like dichloromethane, add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.5 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Value
Starting Material Anisole
Reagents Paraformaldehyde, HCl, ZnCl₂
Typical Yield 40-60% (unoptimized)
Purification Flash Column Chromatography
Protocol 2: Safer Synthesis using in situ Generation of MOM-Cl

This protocol is adapted from established methods for the in situ generation of chloromethyl methyl ether.[15][17][19]

Materials:

  • Anisole

  • Dimethoxymethane (DMM)

  • Acetyl Chloride

  • Zinc Bromide (ZnBr₂) (catalytic amount)

  • Toluene (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of dimethoxymethane (1.5 equivalents) in anhydrous toluene, add a catalytic amount of zinc bromide.

  • Add acetyl chloride (1.5 equivalents) dropwise and stir the mixture at room temperature for 1-2 hours to generate MOM-Cl in situ.

  • In a separate flask, dissolve anisole (1.0 equivalent) in anhydrous toluene and cool to 0°C.

  • Add the freshly prepared MOM-Cl solution to the anisole solution.

  • Add DIPEA (2.0 equivalents) dropwise and allow the reaction to proceed, monitoring by TLC.

  • Work-up and purification are performed as described in Protocol 1.

Parameter Value
Starting Material Anisole
Reagents DMM, Acetyl Chloride, ZnBr₂, DIPEA
Advantage Avoids handling of neat MOM-Cl
Purification Flash Column Chromatography

IV. References

  • U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. EPA. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0238 - CHLOROMETHYL METHYL ETHER. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]

  • California Air Resources Board. (1997). Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

  • Wikipedia. (n.d.). Quelet reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. Retrieved from

  • Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]

  • Organic Reactions. (n.d.). Blanc Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Retrieved from [Link]

  • ResearchGate. (2005). Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. Retrieved from [Link]

  • Durham E-Theses. (2012). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Blanc reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene. Retrieved from

  • Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Tennessee, Knoxville. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Retrieved from

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ACS Figshare. (2022). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). EP0534412B1 - Process for the production of 4-chloro-trichloro-methyl benzene. Retrieved from

  • European Patent Office. (n.d.). EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2026). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. Retrieved from [Link]

Sources

preventing decomposition of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing, Identifying, and Troubleshooting Decomposition

Welcome to the technical support guide for 1-Chloro-4-(methoxymethyl)benzene (CAS 1195-44-4). As Senior Application Scientists, we understand that the success of your synthesis hinges on the stability and purity of your reagents. This compound, while a versatile intermediate in pharmaceutical and fine chemical synthesis, is susceptible to decomposition under common laboratory conditions.[1]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into the causality of its degradation and robust protocols to ensure its integrity throughout your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My stored bottle of this compound has developed a slight color and a sharp odor. What is happening and how can I prevent it?

Why It Happens: This is a classic sign of decomposition, primarily due to hydrolysis and/or oxidation. This compound is a benzyl ether, a class of compounds known for its sensitivity to moisture and atmospheric oxygen, especially over prolonged storage.[2][3] Trace amounts of moisture can hydrolyze the ether bond, yielding 4-chlorobenzyl alcohol and formaldehyde. Concurrently, slow oxidation can produce 4-chlorobenzaldehyde and ultimately 4-chlorobenzoic acid. The sharp odor is often attributable to these aldehydes or acidic byproducts like HCl.

What To Do: Proper storage is the first and most critical line of defense. Upon receipt, and after every use, implement the following protocols.

Table 1: Recommended Storage & Handling Protocols for this compound

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C).Slows the rate of all potential decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[4]Displaces moisture and oxygen, directly preventing hydrolysis and oxidation.
Container Use a tightly sealed container with a PTFE-lined cap.Prevents atmospheric exchange. A good seal is crucial.
Moisture Avoid all contact with water.[5][6]Water is a reactant in the primary hydrolysis degradation pathway.
Light Store in an amber bottle or protect from light.[7]Prevents potential photo-initiated radical decomposition pathways.
Additives Consider storing over a small amount of anhydrous potassium carbonate.[4]A non-reactive base that acts as a desiccant and neutralizes any trace HCl/acid that could catalyze further decomposition.
FAQ 2: I suspect my starting material is impure. How can I quickly assess its quality and identify decomposition products before my experiment?

Why It Happens: Using degraded starting material is a primary cause of failed reactions, low yields, and complex purification challenges. The decomposition products (alcohols, aldehydes) can interfere with your reaction by consuming reagents, generating side products, or poisoning catalysts.

What To Do: A pre-reaction quality control check is a self-validating step that saves time and resources. We recommend a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and Nuclear Magnetic Resonance (¹H NMR) for a clear structural overview.[1][8][9][10]

Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of your this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record a standard ¹H NMR spectrum.

  • Analysis: Compare the acquired spectrum to the expected chemical shifts for the pure compound and potential impurities.

Table 2: Key ¹H NMR and MS Signatures for Identification

CompoundTypeKey ¹H NMR Signals (CDCl₃, ppm)Expected Mass (m/z)
This compound Parent ~7.3 (d, 2H, Ar-H), ~4.45 (s, 2H, Ar-CH₂-O), ~3.4 (s, 3H, O-CH₃)156.03 (M⁺)[11]
4-Chlorobenzyl alcohol Hydrolysis~7.3 (m, 4H, Ar-H), ~4.6 (s, 2H, Ar-CH₂-OH), ~1.8 (s, 1H, -OH)142.02 (M⁺)
4-Chlorobenzaldehyde Oxidation~9.9 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H)140.00 (M⁺)
4-Chlorobenzoic acid Oxidation~11.5 (br s, 1H, -COOH), ~8.1 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H)155.99 (M⁺)
FAQ 3: I'm running a Friedel-Crafts reaction using a Lewis acid (e.g., AlCl₃, SnCl₄), and my results are poor. Why is this specific reaction class so problematic?

Why It Happens: The methoxymethyl group is highly susceptible to cleavage by Lewis acids.[12] The ether oxygen acts as a Lewis base, coordinating to the Lewis acid catalyst (e.g., AlCl₃). This coordination activates the benzylic C-O bond, making it an excellent leaving group. The result is the in-situ formation of a highly reactive methoxymethyl cation (CH₃OCH₂⁺) or a related complex, which can lead to a cascade of undesired side reactions instead of your intended transformation.[12]

What To Do: Mitigation requires either modifying the conditions to suppress this decomposition pathway or choosing a different synthetic route.

  • Use Milder Lewis Acids: If possible, substitute strong Lewis acids like AlCl₃ with milder alternatives such as ZnCl₂, FeCl₃, or BF₃·OEt₂.[13]

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for product formation (e.g., -78 °C to 0 °C). This can kinetically disfavor the decomposition pathway.

  • Inverse Addition: Instead of adding the Lewis acid to the mixture of your arene and this compound, try adding your substrate mixture slowly to the Lewis acid slurry at low temperature. This keeps the concentration of the free, un-complexed ether low.

  • Consider an Alternative Reagent: If decomposition remains a major issue, consider using the more stable analogue, 4-chlorobenzyl chloride, and performing a subsequent etherification if the methoxymethyl group is required.

Diagram 1: Lewis Acid-Catalyzed Decomposition Pathway

This diagram illustrates the activation and cleavage of the ether bond by a Lewis acid (LA), a common cause of reaction failure.

cluster_main Lewis Acid (LA) Catalyzed Decomposition reagent This compound activated_complex Activated Complex [Ar-CH₂-O(CH₃)-LA] reagent->activated_complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->activated_complex products Decomposition Products (e.g., CH₃OCH₂⁺ + Ar⁻) activated_complex->products C-O Bond Cleavage

Caption: Lewis acid coordination activates the C-O bond, leading to cleavage.

General Troubleshooting Workflow

When encountering an unexpected experimental result, a systematic approach is crucial. Use the following workflow to diagnose issues related to the stability of this compound.

Diagram 2: Experimental Troubleshooting Workflow

cluster_analysis Step 1: Analysis cluster_diagnosis Step 2: Diagnosis cluster_solution Step 3: Solution start Unexpected Reaction Outcome (Low Yield, Side Products) check_sm Analyze Starting Material (SM) (Use Protocol 1: NMR/GC-MS) start->check_sm check_rxn Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_rxn sm_ok SM is Pure check_sm->sm_ok No Impurities sm_bad SM is Decomposed check_sm->sm_bad Impurities Detected rxn_decomp Decomposition Occurred During Reaction check_rxn->rxn_decomp SM consumed, byproducts match Table 2 sm_ok->check_rxn purify Purify SM (Distillation or Chromatography) sm_bad->purify resupply Procure Fresh Reagent sm_bad->resupply optimize Optimize Reaction Conditions (Temp, Solvent, Reagents) rxn_decomp->optimize purify->check_sm Re-analyze rethink Re-evaluate Synthetic Route optimize->rethink If optimization fails

Caption: A systematic workflow for diagnosing and solving decomposition issues.

References
  • Chemsrc. (n.d.). 1-Chloro-4-methoxybenzene | CAS#:623-12-1.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Islam, M. R., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. The Journal of Physical Chemistry C, 118(10), 5249-5262.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-.
  • ATSDR. (n.d.). Analytical Methods for Methoxychlor.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • NIH. (n.d.). Toxicological Profile for Benzene - Analytical Methods.
  • Olah, G. A., et al. (1983). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Journal of the American Chemical Society, 105(16), 5437-5443.
  • Quora. (2018). What is the role of Lewis acid in halogenation of benzene?.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-chloro-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this specific substrate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenge with this compound lies in its nature as an electron-rich aryl chloride. The methoxymethyl group is electron-donating, which increases the electron density on the aromatic ring. This increased electron density strengthens the carbon-chlorine (C-Cl) bond, making the oxidative addition step—often the rate-determining step in palladium-catalyzed cross-coupling—more difficult.[1][2] Consequently, standard catalyst systems that are effective for aryl bromides or iodides may prove inefficient for this substrate.[1]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Several powerful cross-coupling reactions can be successfully employed, provided the correct catalyst system is chosen. The most common include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or esters.[3][4][5][6]

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines by coupling with primary or secondary amines.[7][8][9][10][11]

  • Sonogashira Coupling: For creating C(sp²)–C(sp) bonds with terminal alkynes.[12][13][14]

  • Heck Coupling: For the formation of C(sp²)–C(sp²) bonds with alkenes.[15]

The choice of reaction will depend on the desired final product.

Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄?

A3: While tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst, it is often ineffective for unactivated and electron-rich aryl chlorides like this compound.[1][16] The electron-donating nature of the substrate requires more specialized and highly active catalyst systems to overcome the high activation barrier of the oxidative addition step.

Q4: Is it necessary to work under strictly anhydrous and anaerobic conditions?

A4: Yes, for the vast majority of cross-coupling reactions, the exclusion of oxygen and moisture is critical for success.[1] The active Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation and the formation of palladium black.[17] Similarly, excess water can lead to side reactions like protodeboronation of the boronic acid partner in Suzuki couplings.[1] It is highly recommended to use dry solvents and to thoroughly degas the reaction mixture before heating.[16][17]

Troubleshooting Guide

Here, we address specific issues you might encounter during your experiments and provide actionable solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst System: The chosen ligand may not be suitable for activating the electron-rich aryl chloride. 2. Insufficiently Degassed System: Oxygen is deactivating the Pd(0) catalyst. 3. Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be optimal for solubility and reaction rate.[1]1. Switch to a more active catalyst system. For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][15] For Buchwald-Hartwig aminations, BrettPhos is an excellent starting point. 2. Improve degassing. Use a Schlenk line to evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) at least three times.[1] Ensure all solvents and liquid reagents are sparged with inert gas. 3. Screen bases and solvents. For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][18] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. Toluene, dioxane, and THF are common solvent choices.[5]
Significant Homocoupling of the Coupling Partner 1. Presence of Oxygen: This can promote the dimerization of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).[17] 2. Inappropriate Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.1. Rigorous exclusion of oxygen is the primary solution. 2. Employ bulky, electron-rich phosphine ligands. These ligands can favor the desired cross-coupling pathway over homocoupling.[17]
Hydrodehalogenation (Replacement of -Cl with -H) 1. Presence of Water/Protic Sources: Can lead to the protonolysis of the organopalladium intermediate. 2. Beta-Hydride Elimination: If the coupling partner has β-hydrogens, this can be a competing pathway.1. Use anhydrous conditions. Ensure solvents and reagents are thoroughly dried. 2. Select appropriate coupling partners or modify the substrate to avoid β-hydrogens where possible.
Catalyst Decomposition (Formation of Palladium Black) 1. High Reaction Temperature: Can lead to catalyst agglomeration and deactivation. 2. Ligand Degradation: The chosen ligand may not be stable under the reaction conditions.1. Lower the reaction temperature if possible, or screen for a more thermally stable catalyst system. 2. Choose a more robust ligand. Biarylphosphine ligands are known for their stability.[19]

Catalyst System Selection: A Deeper Dive

The key to successfully coupling this compound is the use of catalyst systems that can overcome the challenge of C-Cl bond activation. This is typically achieved by using bulky and electron-rich ligands.[20]

For Suzuki-Miyaura Coupling:

Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are the industry standard for this type of transformation.

LigandPalladium PrecursorTypical BaseTypical SolventKey Advantages
SPhos Pd₂(dba)₃ or SPhos Pd G3K₃PO₄, Cs₂CO₃Toluene, DioxaneHighly active for electron-rich aryl chlorides.[15]
XPhos Pd₂(dba)₃ or XPhos Pd G3K₃PO₄, Cs₂CO₃Toluene, DioxaneExcellent for sterically hindered substrates.[15][21]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3K₃PO₄, Cs₂CO₃Toluene, DioxaneBroad substrate scope.

dba = dibenzylideneacetone; G3 = 3rd Generation Precatalyst

For Buchwald-Hartwig Amination:

Similar to Suzuki couplings, bulky biaryl phosphine ligands are essential for efficient C-N bond formation with aryl chlorides.

LigandPalladium PrecursorTypical BaseTypical SolventKey Advantages
BrettPhos BrettPhos Pd G3NaOt-Bu, LHMDSToluene, THFExcellent selectivity for primary amines.
Josiphos Pd(OAc)₂Cs₂CO₃TolueneEffective for a range of amines.
tBuXPhos Pd₂(dba)₃K₃PO₄DioxaneGood for challenging substrates.
Nickel-Based Catalyst Systems: An Emerging Alternative

For certain transformations, particularly those involving alkyl coupling partners, nickel-based catalysts offer a cost-effective and highly reactive alternative to palladium.[22][23] Nickel catalysts can be particularly effective for the cross-coupling of aryl chlorides.[24]

LigandNickel PrecursorTypical Reductant (if needed)Typical Solvent
PCy₃ NiCl₂(PCy₃)₂Zn2-Me-THF
ICy Ni(cod)₂-Toluene
DPEphos Ni(cod)₂-Dioxane

Cy = cyclohexyl; cod = 1,5-cyclooctadiene; ICy = 1,3-dicyclohexylimidazol-2-ylidene; DPEphos = Bis(2-diphenylphosphinophenyl)ether

Visualizing the Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L_n->Oxidative_Addition + Ar-Cl Ar-Pd(II)-Cl(L)_n Ar-Pd(II)-Cl Complex Oxidative_Addition->Ar-Pd(II)-Cl(L)_n Transmetalation Transmetalation Ar-Pd(II)-Cl(L)_n->Transmetalation + R-M Ar-Pd(II)-R(L)_n Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L)_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Desired Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for cross-coupling.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point. Optimization may be necessary depending on the specific boronic acid used.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1 - 0.5 M with respect to the aryl chloride) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Solids: Aryl Chloride, Boronic Acid, Base, Catalyst B Seal & Purge with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat to 80-110 °C with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019, May 30).
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • NIH. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • NIH. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024, June 13).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
  • Journal of the American Chemical Society. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation.
  • International Journal of New Chemistry. (2024, December 7). 1.
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions..
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • OpenOChem Learn. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines.
  • ChemRxiv. (n.d.). A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel- Catalyzed Cross-Coupling Reactions.
  • YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • YouTube. (2019, January 7). Sonogashira coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ACS Publications. (2015, August 27). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage | Organic Letters.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
  • ChemRxiv. (n.d.). Guideline for Elucidating Catalysts.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions.
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Ben- zylic Sulfonamides.

Sources

scaling up 1-Chloro-4-(methoxymethyl)benzene synthesis issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Scaling Up 1-Chloro-4-(methoxymethyl)benzene Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and scale-up of this compound (CAS No. 1195-44-4)[1][2]. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your process for yield, purity, and safety.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthesis routes for this compound?

Answer: There are two main synthetic strategies for preparing this compound:

  • Williamson Ether Synthesis: This is a classic and highly versatile SN2 reaction.[3] It typically involves the reaction of a sodium or potassium alkoxide with an alkyl halide. For this specific target molecule, the most common approach is reacting 4-chlorobenzyl chloride with sodium methoxide.[4] This method is generally favored for its reliability and predictability.

  • Electrophilic Chloromethylation (Blanc Reaction): This method involves introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring.[5] In principle, one could chloromethylate chlorobenzene using formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride.[5] A related approach uses chloromethyl methyl ether (MOMCl) as the reagent.[5]

Question 2: Which synthesis route is recommended for scale-up, and why?

Answer: For scaling up, the Williamson Ether Synthesis is strongly recommended . The rationale is based on three critical pillars: safety, control, and predictability.

  • Safety: The Blanc chloromethylation reaction carries a significant and unavoidable risk of producing small quantities of the extremely potent human carcinogen bis(chloromethyl) ether (BCME).[5] Similarly, using chloromethyl methyl ether (CMME) as a reagent is hazardous, as it is also classified as a known human carcinogen.[6][7] Industrial and laboratory-scale operations should minimize or eliminate exposure to these substances.[7]

  • Control & Selectivity: The Williamson ether synthesis offers superior control. The reaction of 4-chlorobenzyl chloride with sodium methoxide is a direct, high-yielding nucleophilic substitution. In contrast, the Blanc reaction on chlorobenzene can lead to the formation of diarylmethane byproducts, where the newly formed benzyl chloride alkylates another molecule of chlorobenzene.[5][8] This side reaction reduces the yield and complicates purification.

  • Predictability: The SN2 mechanism of the Williamson synthesis is well-understood, making the process easier to optimize and control on a larger scale.[9][10]

Question 3: What are the primary impurities I should expect when using the Williamson Ether Synthesis route?

Answer: When synthesizing this compound from 4-chlorobenzyl chloride and sodium methoxide, the most common impurities are:

  • Unreacted 4-chlorobenzyl chloride: A starting material that can be carried through if the reaction does not go to completion.

  • 4-chlorobenzyl alcohol: Formed if the reaction mixture contains water or if the sodium methoxide contains residual sodium hydroxide, which can hydrolyze the 4-chlorobenzyl chloride.

  • Bis(4-chlorobenzyl) ether: This byproduct can form if the initially produced sodium 4-chlorobenzyl oxide (from any hydrolysis) attacks another molecule of 4-chlorobenzyl chloride.

  • Toluene Impurities: If the starting 4-chlorobenzyl chloride was produced via chlorination of p-xylene, it might contain related isomers or residual starting material.[11]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and scale-up process.

Guide 1: Williamson Ether Synthesis Route

This is the recommended pathway, starting from 4-chlorobenzyl chloride and sodium methoxide.

Question: My reaction stalls, and analysis (GC, HPLC) shows a significant amount of unreacted 4-chlorobenzyl chloride. What is causing this, and how can I fix it?

Answer: Low conversion is a common scale-up issue, often traced back to the quality of the reagents or the reaction conditions.

Potential Cause Causality and Recommended Solution
Poor Quality Sodium Methoxide Causality: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture into methanol and sodium hydroxide. NaOH is a weaker nucleophile than NaOMe for this reaction and promotes hydrolysis of the starting material. Solution: Use freshly opened, anhydrous sodium methoxide or prepare it fresh in situ. Ensure it is a fine, free-flowing powder. Always handle it under an inert atmosphere (Nitrogen or Argon).
Presence of Moisture Causality: Water will react with sodium methoxide, quenching the nucleophile. It can also hydrolyze the 4-chlorobenzyl chloride electrophile to form 4-chlorobenzyl alcohol, which can lead to other byproducts. Solution: Use anhydrous solvents (e.g., methanol, THF, DMF). Dry all glassware thoroughly before use. Maintain a strict inert atmosphere throughout the reaction.
Insufficient Reaction Time or Temperature Causality: The SN2 reaction rate is dependent on temperature and time.[3] While the reaction is typically fast, at lower temperatures or with less reactive batches, it may require more time to reach completion. Solution: Monitor the reaction progress by TLC or GC. If it stalls, consider extending the reaction time. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate, but be cautious as higher temperatures can also promote side reactions.
Poor Mixing/Agitation Causality: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, especially since sodium methoxide is a solid. This results in incomplete reaction. Solution: Ensure robust mechanical stirring is used. Check that the stirrer is creating a good vortex and that the solid base is well-suspended in the reaction medium.

Question: I am observing a significant peak in my GC/MS that corresponds to Bis(4-chlorobenzyl) ether. How is this forming and how can I prevent it?

Answer: This impurity is a classic indicator of moisture contamination.

Potential Cause Causality and Recommended Solution
Hydrolysis of Starting Material Causality: If water is present, 4-chlorobenzyl chloride is hydrolyzed to 4-chlorobenzyl alcohol. In the presence of a strong base like sodium methoxide, this alcohol is deprotonated to form sodium 4-chlorobenzyl oxide. This new alkoxide is also a potent nucleophile and can attack another molecule of 4-chlorobenzyl chloride, leading to the unwanted ether byproduct. Solution: The primary solution is rigorous moisture control. Use anhydrous solvents and reagents, and maintain an inert atmosphere.
Order of Addition Causality: Adding the 4-chlorobenzyl chloride solution slowly to a well-stirred slurry of sodium methoxide ensures that the methoxide is always in excess, favoring the desired reaction pathway. Dumping all reagents together can create localized high concentrations of the benzyl chloride, potentially favoring side reactions if any moisture is present. Solution: Prepare a solution of 4-chlorobenzyl chloride in your chosen solvent. Add this solution dropwise or via a syringe pump to a well-agitated suspension of sodium methoxide in the same solvent.

Process Visualization & Protocols

Diagram: Williamson Ether Synthesis & Key Side Reactions

This diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of two common impurities.

G SM 4-Chlorobenzyl Chloride Product This compound SM->Product  + NaOMe (Desired Sₙ2 Reaction) Byproduct2 4-Chlorobenzyl Alcohol SM->Byproduct2  + H₂O (Hydrolysis) Base Sodium Methoxide (NaOMe) Base->Product Byproduct1 Bis(4-chlorobenzyl) Ether Byproduct2->Byproduct1 H2O Water (H₂O) H2O->Byproduct2 G start Low Yield of Product (GC/HPLC Analysis) check_sm High % of Starting Material Remaining? start->check_sm check_byproduct Major Byproduct is 4-Chlorobenzyl Alcohol or Bis(4-chlorobenzyl) Ether? check_sm->check_byproduct No cause_base Potential Cause: Inactive Base / Insufficient Base check_sm->cause_base Yes cause_conditions Potential Cause: Insufficient Time/Temp check_sm->cause_conditions Yes cause_moisture Potential Cause: Water Contamination check_byproduct->cause_moisture Yes solution_base Solution: - Use fresh, anhydrous NaOMe - Verify stoichiometry (use slight excess) cause_base->solution_base solution_conditions Solution: - Increase reaction time - Modestly increase temperature (e.g., to 40°C) cause_conditions->solution_conditions solution_moisture Solution: - Use anhydrous solvents - Dry all glassware - Maintain inert atmosphere cause_moisture->solution_moisture

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4-chlorobenzyl chloride is a lachrymator and irritant. Sodium methoxide is corrosive and reacts violently with water.

Reagents & Equipment:

  • 4-chlorobenzyl chloride (1.0 eq)

  • Sodium methoxide (1.1 - 1.2 eq)

  • Anhydrous Methanol or THF (approx. 5-10 mL per gram of 4-chlorobenzyl chloride)

  • Round-bottom flask equipped with a magnetic stir bar or mechanical stirrer

  • Condenser

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Setup: Assemble the reaction flask with the stirrer and condenser under an inert atmosphere.

  • Charge Base: Carefully charge the round-bottom flask with sodium methoxide (1.1 eq) and anhydrous methanol. Begin stirring to create a suspension.

  • Prepare Electrophile: In a separate flask, dissolve 4-chlorobenzyl chloride (1.0 eq) in anhydrous methanol to create a ~2M solution.

  • Reaction: Transfer the 4-chlorobenzyl chloride solution to the addition funnel. Add the solution dropwise to the stirred suspension of sodium methoxide over 30-60 minutes. An ice bath can be used to control any initial exotherm.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by slowly adding it to an equal volume of cold water with stirring.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (2 x volume of methanol used). [4][12] * Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. [4]7. Purification: The crude product is often of high purity but can be further purified by vacuum distillation if necessary to remove less volatile impurities.

References

  • U.S. Environmental Protection Agency (EPA). (1999, December). Chloromethyl methyl ether. EPA. [Link]
  • Albert Einstein College of Medicine. (n.d.). Chloromethyl methyl ether.
  • New Jersey Department of Health and Senior Services. (1999, December). Hazard Substance Fact Sheet: Chloromethyl Methyl Ether. [Link]
  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). International Chemical Safety Cards (ICSC): Chloromethyl methyl ether. [Link]
  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Purification of 1-Chloro-4-methoxybenzene-d4. BenchChem.
  • Lassiter, D.V. (1973, May 1). Hazard review of chloromethyl methyl ether (CMME). Centers for Disease Control and Prevention. [Link]
  • BenchChem. (2025).
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Organic Syntheses Procedure. (n.d.). Benzyl chloromethyl ether.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
  • Durham E-Theses. (n.d.).
  • Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube. [Link]
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.). Blanc chloromethylation.
  • ResearchGate. (2019).
  • Filo. (2023). Chloromethylation Reaction and its Mechanism.
  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether.
  • Organic Syntheses Procedure. (n.d.). 4.
  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction [Table].
  • Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link]
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene. BenchChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. PubChem Compound Database.
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (2019).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(chloromethyl)benzene. PubChem Compound Database.
  • Google Patents. (n.d.). EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
  • Google Patents. (n.d.). EP0534412B1 - Process for the production of 4-chloro-trichloro-methyl benzene.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aryl Halide Reactivity: 1-Chloro-4-(methoxymethyl)benzene vs. 1-Bromo-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting material is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two common intermediates: 1-Chloro-4-(methoxymethyl)benzene and 1-Bromo-4-(methoxymethyl)benzene. Our analysis is grounded in fundamental chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.

The Fundamental Basis of Reactivity: A Physicochemical Overview

The divergent reactivity between these two aryl halides is primarily rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently longer and weaker than the Carbon-Chlorine (C-Cl) bond. This fundamental difference has profound implications for the energy required to cleave the bond, a critical step in many catalytic cycles.

PropertyThis compound1-Bromo-4-(methoxymethyl)benzeneRationale for Reactivity Difference
Molecular Formula C₈H₉ClOC₈H₉BrODifferent halogen substituent.
Molecular Weight 156.61 g/mol 201.06 g/mol Bromine is heavier than chlorine.
Average C-X Bond Dissociation Energy (Aryl) ~400 kJ/mol~336 kJ/molThe C-Br bond is significantly weaker, requiring less energy to break. This facilitates faster reaction kinetics in processes where C-X bond cleavage is rate-limiting.
Leaving Group Ability GoodExcellentBromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and can better stabilize the negative charge due to its larger size and polarizability.

This disparity in bond energy is the principal driver for the generally observed reactivity trend: Aryl Bromides > Aryl Chlorides .

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. During this step, the C-X bond is cleaved. The weaker C-Br bond in 1-Bromo-4-(methoxymethyl)benzene allows for a significantly faster rate of oxidative addition compared to its chloro-analogue.

Kinetic studies on the closely related benzyl halides provide direct experimental validation. The rate constant for the oxidative addition of benzyl bromide to a palladium(II) complex was found to be approximately 600 times greater than that of benzyl chloride (k₁Br = 3.6 M⁻¹ s⁻¹ vs. k₁Cl = 6 × 10⁻³ M⁻¹ s⁻¹ at 29 °C)[1][2]. This substantial difference in reaction rate is a direct consequence of the lower C-X bond dissociation energy.

cluster_0 Reactivity in Oxidative Addition Ar_Br 1-Bromo-4-(methoxymethyl)benzene Ar_Pd_Br Ar-Pd(II)-Br Intermediate Ar_Br->Ar_Pd_Br Fast (k_Br) Ar_Cl This compound Ar_Pd_Cl Ar-Pd(II)-Cl Intermediate Ar_Cl->Ar_Pd_Cl Slow (k_Cl) Pd_0 Pd(0) Catalyst Pd_0->Ar_Br Pd_0->Ar_Cl

Caption: Oxidative addition rate comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Due to the faster oxidative addition, 1-Bromo-4-(methoxymethyl)benzene is expected to provide higher yields in shorter reaction times or under milder conditions compared to the chloro derivative. While direct comparative data for these exact substrates is scarce, studies on analogous compounds consistently demonstrate this trend. For instance, in Suzuki couplings of various aryl halides, aryl bromides reliably give higher yields than aryl chlorides under identical conditions[3]. However, with modern, highly active catalyst systems, excellent yields can be achieved even with aryl chlorides, though often requiring more specialized ligands or higher temperatures.

Comparative Performance in a Model Suzuki Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
1-Bromo-4-(methoxymethyl)benzene (analogous)Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802 h>95 (expected)
This compound (analogous)Phenylboronic acidPd₂(dba)₃ / SPhos (2 mol%)K₃PO₄Toluene10012 h~90

This data is extrapolated from typical conditions for Suzuki reactions of substituted aryl bromides and chlorides. A study on benzyl chloride demonstrated a 99% yield with phenylboronic acid using a specialized catalyst system after 5 minutes at 80°C, highlighting that high performance is achievable for chlorides with careful optimization[4].

Heck Reaction

In the Heck reaction, which couples aryl halides with alkenes, the same principle of reactivity applies. The bromo compound will typically react faster and more efficiently. The pioneering work by Heck demonstrated the coupling of benzyl bromide with methyl acrylate in 67% yield[5]. Activating the less reactive C-Cl bond often requires higher temperatures, more active catalysts, or specialized ligands to achieve comparable results.

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is also highly dependent on the nature of the aryl halide. Experimental data on the closely related 4-chloroanisole and 4-bromoanisole provides a clear comparison. In a study coupling these substrates with morpholine, 4-bromoanisole gave a 90% yield in just 5 minutes, whereas 4-chloroanisole provided only a 49% yield after 10 minutes under the same catalytic conditions[6]. This underscores the significant practical advantage of using the bromo-substituted substrate for efficiency in C-N coupling.

cluster_workflow Typical Cross-Coupling Workflow start Reaction Setup (Flask, Stir Bar) reagents Add Aryl Halide, Coupling Partner, Base, Solvent start->reagents 1 catalyst Add Pd Catalyst & Ligand reagents->catalyst 2 reaction Heat under Inert Atmosphere catalyst->reaction 3 workup Aqueous Workup & Extraction reaction->workup 4 purify Purification (Chromatography) workup->purify 5 product Isolated Product purify->product 6

Caption: General experimental workflow for cross-coupling.

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) involves the insertion of magnesium metal into the carbon-halogen bond. This reaction is highly sensitive to the C-X bond strength. Consequently, 1-Bromo-4-(methoxymethyl)benzene will form its corresponding Grignard reagent much more readily than the chloro-analogue.

  • Initiation: Reactions with aryl chlorides often have a significant induction period and can be difficult to initiate. Aryl bromides typically initiate the reaction more quickly and reliably[7].

  • Reaction Rate: The overall rate of Grignard formation is faster for bromides.

  • Side Reactions: The more forcing conditions sometimes required for aryl chlorides can lead to a higher incidence of side reactions, such as Wurtz coupling (R-R).

Practical Considerations and Strategic Synthesis Design

As a Senior Application Scientist, my recommendation hinges on a balance of chemical reactivity, cost, and project goals.

  • For Rapid Synthesis & Mild Conditions: 1-Bromo-4-(methoxymethyl)benzene is the superior choice. Its higher reactivity translates to faster reactions, milder conditions (lower temperatures), and often cleaner product profiles with simpler catalyst systems. This is ideal for complex, multi-step syntheses where preserving sensitive functional groups is paramount.

  • For Cost-Effective, Large-Scale Synthesis: this compound presents a significant cost advantage. For industrial applications or early-stage discovery where raw material cost is a major driver, the development of a robust protocol using the chloro-analogue is often worth the initial investment in optimization. This typically involves screening more advanced, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts that are specifically designed to activate the stronger C-Cl bond.

Representative Experimental Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is recommended for each specific application.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-4-(methoxymethyl)benzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring and monitor by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a specialized ligand such as XPhos (0.03 mmol, 3.0 mol%).

  • Reagent Addition: Seal the tube, then evacuate and backfill with argon three times. Add anhydrous, degassed toluene (5 mL) followed by the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110°C. Stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Conclusion

The choice between this compound and 1-Bromo-4-(methoxymethyl)benzene is a classic case of balancing reactivity and cost. The bromo-derivative offers superior reactivity, leading to more efficient and milder transformations, making it the workhorse for many research and development applications. Conversely, the economic advantage of the chloro-derivative makes it highly attractive for large-scale manufacturing, provided that the necessary investment is made to develop a robust protocol using modern, highly active catalyst systems. A thorough understanding of the principles outlined in this guide will enable the synthetic chemist to make the most strategic choice for their specific project goals.

References

  • Liégault, B., Renaud, J.-L., & Bruneau, C. (2007). Activation and functionalization of benzylic derivatives by palladium catalysts. Chemical Society Reviews, 36(12), 2008-2020. [Link]
  • Amatore, C., et al. (2008). Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV) Complex. Organometallics, 27(1), 246-253. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2271-2274. [Link]
  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(23), 6034-6043. [Link]
  • Heck, R. F., & Nolley, J. P., Jr. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]
  • Amatore, C., et al. (2008). Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV) Complex. Organometallics, 27(1), 246-253. [Link]
  • Wang, L., et al. (2015). A highly efficient and recyclable heterogeneous palladium catalyst for Suzuki-Miyaura cross-coupling reaction of benzylic chlorides with arylboronic acids in aqueous media. RSC Advances, 5(1), 58-62. [Link]
  • Al-Masum, M., & El-Hely, M. (2011). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2011(7), 184-196. [Link]
  • Hill, H. S., et al. (2005). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 24(25), 6211-6222. [Link]
  • Rogers, H. R., et al. (1979). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217-225. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Chloro-4-(methoxymethyl)benzene for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chloromethoxybenzyl Moiety

In the landscape of pharmaceutical and materials science research, the 1-chloro-4-(methoxymethyl)benzene scaffold is a key structural motif. Its presence in a molecule can significantly modulate lipophilicity, metabolic stability, and electronic properties, making it a valuable building block in the design of novel therapeutic agents and functional materials. The strategic placement of the chloro and methoxymethyl groups on the benzene ring offers a handle for further chemical modifications, rendering it a versatile intermediate. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this compound, offering a critical evaluation of each methodology to aid researchers in selecting the optimal path for their specific synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. This guide will focus on the two most prevalent and practical methodologies: the Williamson Ether Synthesis and a Two-Step Chloromethylation-Methoxylation Sequence . Additionally, we will briefly explore a multi-step route commencing from 4-chlorotoluene, and discuss the theoretical applications of Grignard and Suzuki coupling reactions.

Synthetic Route Starting Material(s) Key Reagents Typical Yield (%) Reaction Time (h) Key Advantages Potential Disadvantages
Williamson Ether Synthesis 4-Chlorobenzyl chloride or 4-Chlorobenzyl alcoholSodium methoxide, Sodium hydride85-95%2-6High yielding, straightforward, and utilizes readily available starting materials.Requires handling of strong bases; the alcohol precursor needs activation.
Chloromethylation & Methoxylation ChlorobenzeneParaformaldehyde, HCl, Zinc Chloride, Sodium methoxide60-80% (over two steps)6-12Cost-effective starting material (chlorobenzene).Involves the use of carcinogenic chloromethylating agents and can produce diarylmethane byproducts.[1]
From 4-Chlorotoluene 4-ChlorotolueneChlorine, Initiator, Hydrolysis catalystVariable10-20 (multi-step)Utilizes an inexpensive starting material.A multi-step process with potentially hazardous radical chlorination.

Route 1: The Williamson Ether Synthesis - A Direct and Efficient Approach

The Williamson ether synthesis is a classic and highly reliable method for the preparation of ethers, including our target molecule.[2][3][4] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. In the context of this compound synthesis, this translates to the reaction of a 4-chlorobenzyl halide with a methoxide source.

Mechanistic Rationale

The benzylic position of 4-chlorobenzyl chloride is highly activated towards SN2 displacement due to the ability of the benzene ring to stabilize the transition state. The electron-withdrawing nature of the chlorine atom on the ring has a minimal impact on the reactivity of the benzylic carbon. Sodium methoxide, a strong nucleophile, readily displaces the chloride leaving group to form the desired ether.

Experimental Protocol: From 4-Chlorobenzyl Chloride

Materials:

  • 4-Chlorobenzyl chloride

  • Sodium methoxide

  • Anhydrous Methanol (as solvent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in methanol dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation to yield this compound as a colorless oil.

Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride Reaction_Vessel Anhydrous Methanol Room Temperature 2-4 hours 4-Chlorobenzyl_Chloride->Reaction_Vessel Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction_Vessel Quenching Evaporation & Aqueous Workup Reaction_Vessel->Quenching Purification Vacuum Distillation Quenching->Purification Product 1-Chloro-4- (methoxymethyl)benzene Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Route 2: Two-Step Synthesis via Chloromethylation of Chlorobenzene

An alternative and economically attractive route begins with the chloromethylation of chlorobenzene, followed by nucleophilic substitution with methoxide. This approach leverages the low cost of chlorobenzene as a starting material.

Step 1: Blanc Chloromethylation of Chlorobenzene

The Blanc reaction introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[5] The electrophilic substitution occurs predominantly at the para position due to the ortho,para-directing nature of the chloro substituent.

Experimental Protocol:

  • To a mixture of chlorobenzene (1.0 equivalent) and paraformaldehyde (1.2 equivalents), add concentrated hydrochloric acid and zinc chloride (catalytic amount) at 0°C.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by Gas Chromatography (GC) for the formation of 1-chloro-4-(chloromethyl)benzene.

  • Upon completion, pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-chloro-4-(chloromethyl)benzene, which can be used in the next step without further purification.

Step 2: Methoxylation of 1-Chloro-4-(chloromethyl)benzene

The crude product from the chloromethylation step is then subjected to a nucleophilic substitution with sodium methoxide, similar to the Williamson ether synthesis.

Experimental Protocol:

  • Dissolve the crude 1-chloro-4-(chloromethyl)benzene in anhydrous methanol.

  • Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Follow the workup and purification procedure as described in the Williamson Ether Synthesis protocol.

Workflow Diagram

Chloromethylation_Methoxylation cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Methoxylation Chlorobenzene Chlorobenzene Reagents1 Paraformaldehyde, HCl, ZnCl₂ Chlorobenzene->Reagents1 Intermediate 1-Chloro-4-(chloromethyl)benzene Reagents1->Intermediate Sodium_Methoxide Sodium Methoxide Intermediate->Sodium_Methoxide Product 1-Chloro-4- (methoxymethyl)benzene Sodium_Methoxide->Product

Caption: Two-Step Chloromethylation-Methoxylation Pathway.

Alternative Synthetic Approaches

While the Williamson ether synthesis and the chloromethylation-methoxylation sequence are the most direct routes, other methods can be considered, particularly if starting materials are readily available or specific substitution patterns are desired.

Route 3: From 4-Chlorotoluene

A multi-step synthesis can be envisioned starting from the inexpensive 4-chlorotoluene. This would involve a radical side-chain chlorination to produce 4-chlorobenzyl chloride, followed by a Williamson ether synthesis as described previously. A patent describes the synthesis of p-chlorobenzaldehyde from p-chlorotoluene via chlorination and subsequent hydrolysis.[5]

Grignard and Suzuki Coupling Reactions: A Theoretical Perspective
  • Grignard Reaction: Theoretically, one could form a Grignard reagent from 1,4-dichlorobenzene and react it with a methoxymethylating agent like methoxymethyl chloride. However, the formation of the mono-Grignard reagent in high yield can be challenging, with the potential for Wurtz coupling and di-Grignard formation as side reactions.

  • Suzuki Coupling: A Suzuki coupling could potentially be employed by coupling a (4-chlorophenyl)boronic acid with a methoxymethyl halide, or a (4-(methoxymethyl)phenyl)boronic acid with a chloro-substituted aryl partner. While versatile for C-C bond formation, this approach would require the synthesis of the specific boronic acid precursor, adding steps to the overall sequence.[6][7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • 1H NMR (CDCl3, 400 MHz): δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, -CH2-), 3.40 (s, 3H, -OCH3).

  • 13C NMR (CDCl3, 100 MHz): δ 137.0, 133.5, 129.5, 128.8, 73.8, 58.2.

  • FTIR (neat, cm-1): 2925, 2855, 1492, 1250, 1100, 1015, 810.

  • Mass Spectrometry (EI): m/z (%) = 156 (M+), 125, 91, 77.

Spectroscopic data for this compound is available from public databases such as PubChem.[8] SynHet provides analysis of the compound via various methods including LCMS, GCMS, HPLC, NMR, and FTIR upon request.[9]

Conclusion and Recommendations

For laboratory-scale synthesis where efficiency and high yield are paramount, the Williamson Ether Synthesis starting from 4-chlorobenzyl chloride is the recommended route. It is a robust and straightforward procedure with a simple workup. For larger-scale industrial production where cost of starting materials is a major consideration, the two-step chloromethylation-methoxylation sequence starting from chlorobenzene presents a more economical option, provided that the safety hazards associated with chloromethylating agents are appropriately managed. The multi-step route from 4-chlorotoluene and the theoretical Grignard and Suzuki coupling approaches are less direct and likely to be less efficient for the specific synthesis of this compound. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, cost, available equipment, and safety considerations.

References

  • PubChem. This compound.
  • Durham E-Theses.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]
  • Google Patents.
  • Durham E-Theses.

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-Chloro-4-(methoxymethyl)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 1-Chloro-4-(methoxymethyl)benzene and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary tools for unequivocal structure elucidation, purity assessment, and quality control.

The Analytical Imperative: Why Spectroscopic Scrutiny Matters

This compound is a substituted toluene derivative that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a halogenated aromatic ring and an ether linkage, presents a unique spectroscopic fingerprint. For drug development professionals, confirming the precise substitution pattern, identifying isomeric impurities, and quantifying the compound are non-negotiable steps. For instance, distinguishing this compound from its isomer, 1-(chloromethyl)-4-methoxybenzene, is critical as their reactivity and downstream products differ significantly. Spectroscopic analysis provides the definitive evidence required for such critical distinctions.

The overall analytical workflow is a multi-pronged approach, ensuring that data from one technique validates and complements the others. This creates a self-validating system that enhances the trustworthiness of the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesized Product (e.g., 1-Chloro-4- (methoxymethyl)benzene) NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Isomerism Synthesis->NMR MS Mass Spectrometry - Molecular Weight - Isotopic Pattern - Fragmentation Synthesis->MS IR Infrared Spectroscopy - Functional Groups (C-O, C-Cl, Ar) Synthesis->IR UV UV-Vis Spectroscopy - Conjugated System - Chromophores Synthesis->UV Validation Structure Elucidation & Purity Assessment NMR->Validation MS->Validation IR->Validation UV->Validation

Caption: Integrated workflow for the spectroscopic characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular structure, confirm substitution patterns, and differentiate between isomers.

Expert Insights: Causality in Chemical Shifts

The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (like chlorine) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm). Conversely, electron-donating groups "shield" nuclei, moving them upfield. In this compound, the chlorine atom and the oxygen of the ether group exert opposing effects on the aromatic protons, leading to a predictable splitting pattern.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum for a 1,4-disubstituted (para) benzene ring typically appears as two distinct doublets (an AA'BB' system). This is a hallmark of para-substitution.

  • Aromatic Protons (Ar-H): Protons ortho to the electron-withdrawing chlorine atom are deshielded and appear further downfield compared to the protons ortho to the slightly less withdrawing methoxymethyl group.

  • Methylene Protons (-CH₂-): The protons of the methylene bridge typically appear as a singlet around 4.4-4.5 ppm. Their position is influenced by the adjacent oxygen and the aromatic ring.

  • Methyl Protons (-OCH₃): The methyl protons of the ether group are the most shielded, appearing as a sharp singlet further upfield, typically around 3.3-3.4 ppm.

¹³C NMR Analysis

¹³C NMR provides information on the carbon framework.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon bearing the chlorine (C-Cl) is significantly downfield, while the carbon attached to the methoxymethyl group (C-CH₂) is also downfield but to a lesser extent.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) and methyl carbon (-OCH₃) are clearly visible in the upfield region of the spectrum.

Comparative Data: The Effect of Substituents

The table below compares the expected ¹H NMR chemical shifts for this compound with some of its derivatives. This comparison highlights how altering one functional group systematically changes the electronic environment and, consequently, the NMR spectrum.

CompoundAr-H (ortho to Cl) (ppm)Ar-H (ortho to R) (ppm)-CH₂- Protons (ppm)Other Protons (ppm)Reference
This compound ~7.30 (d)~7.28 (d)~4.45 (s)3.35 (s, -OCH₃)[1]
1-Chloro-4-methylbenzene (p-Chlorotoluene)7.23 (d)7.09 (d)N/A2.30 (s, -CH₃)[2]
1-Chloro-4-(chloromethyl)benzene~7.35 (d)~7.35 (d)~4.57 (s)N/A[3]
1-Methoxy-4-methylbenzene (p-Methylanisole)7.11 (d)6.82 (d)N/A3.78 (s, -OCH₃), 2.31 (s, -CH₃)[4]

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). Standard ¹H acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a 90° pulse and a longer relaxation delay are typically used.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Insights: Interpreting the Vibrational Spectrum

For this compound, the key is to look for characteristic absorptions that confirm the presence of the C-Cl bond, the C-O-C ether linkage, and the substituted aromatic ring.

  • C-O-C Stretch: The most diagnostic feature for the ether group is a strong, sharp absorption band in the 1150-1085 cm⁻¹ region, corresponding to the asymmetric C-O-C stretch.

  • C-Cl Stretch: The C-Cl stretch appears as a medium to strong band in the fingerprint region, typically between 785-540 cm⁻¹. Its exact position can be influenced by the aromatic system.

  • Aromatic C-H Bends: The substitution pattern on the benzene ring can be confirmed by examining the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted ring, a strong band is expected between 860-800 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.

  • sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) confirm the presence of the aliphatic methyl and methylene groups.

Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)InterpretationReference
This compound ~2930, ~1490, ~1100, ~820, ~750sp³ C-H, Ar C=C, C-O-C, p-subst. C-H bend, C-Cl[5]
1-Chloro-4-methoxybenzene (p-Chloroanisole)~1590, ~1490, ~1245, ~1035, ~825Ar C=C, Ar C=C, Ar-O stretch, C-O-C, p-subst. C-H bend[6]
1-Chloro-4-methylbenzene (p-Chlorotoluene)~1490, ~1090, ~810Ar C=C, C-H in-plane bend, p-subst. C-H bend[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Expert Insights: The Chlorine Isotope Signature

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1. Observing this pattern is definitive proof of the presence of one chlorine atom in the molecule or fragment. For this compound (C₈H₉ClO), the expected molecular weight is ~156 g/mol .[1] The mass spectrum will show a peak at m/z 156 (for the ³⁵Cl isotope) and a smaller peak at m/z 158 (for the ³⁷Cl isotope).

Key Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. Common fragmentation pathways for this molecule include:

  • Benzylic Cleavage: Loss of the methoxy group (-OCH₃) to form a stable chlorobenzyl cation (m/z 125/127). This is often a very prominent peak.

  • Alpha-Cleavage: Cleavage of the C-C bond between the ring and the methylene group.

G Parent [C₈H₉ClO]⁺˙ m/z 156/158 (Parent Ion) Frag1 [C₇H₆Cl]⁺ m/z 125/127 (Chlorobenzyl cation) Parent->Frag1 - OCH₃ Frag2 [C₇H₇O]⁺ m/z 107 (Methoxy-tropylium ion) Parent->Frag2 - ClCH₂

Caption: Simplified MS fragmentation of this compound.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight (³⁵Cl)Key Fragment (m/z)Reference
This compound C₈H₉ClO156.03156/158, 125/127, 91[1]
1-(Chloromethyl)-4-methoxybenzeneC₈H₉ClO156.03156/158, 121, 91[8]
1-Chloro-4-methoxybenzeneC₇H₇ClO142.02142/144, 127/129, 99[9]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or ion trap mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.

Expert Insights: Substituent Effects on Absorption

The benzene ring has characteristic absorptions in the UV region.[10] The attachment of substituents (chromophores) to the ring can cause a shift in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity (ε). This is known as a bathochromic (red) shift. Both the chlorine atom and the methoxymethyl group act as auxochromes, modifying the absorption of the benzene chromophore. Disubstituted benzene derivatives show shifts that depend on the electronic nature and relative positions of the substituents.[10]

For this compound, one would expect to see the characteristic bands for a substituted benzene ring, typically a primary band around 200-230 nm and a secondary, weaker "benzenoid" band around 260-280 nm.[10]

Comparative UV-Vis Data
Compoundλmax (nm)SolventCommentsReference
Benzene~204, ~256HexaneReference π-system[10]
1-Chloro-4-methylbenzene~277N/ABathochromic shift due to substituents[11]
4-Nitroaniline~268N/ASignificant shift due to strong electron-donating and withdrawing groups in para position.[10]

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, hexane) that dissolves the sample.

  • Sample Preparation: Prepare a dilute solution of the sample with a known concentration. The concentration should be adjusted so that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The structural elucidation of this compound and its derivatives is a puzzle best solved with a suite of spectroscopic tools. NMR provides the definitive map of the carbon-hydrogen framework, IR confirms the presence of key functional groups, Mass Spectrometry verifies the molecular weight and elemental composition (specifically chlorine), and UV-Vis spectroscopy probes the conjugated electronic system. By comparing the spectra of the parent compound with its derivatives, we gain a deeper understanding of structure-property relationships, which is an invaluable insight for synthetic chemists and drug development professionals. This integrated, multi-technique approach, grounded in the fundamental principles of spectroscopy, ensures the highest level of scientific integrity and confidence in the analytical results.

References

  • PubChem.this compound.
  • NIST.Benzene, 1-(chloromethyl)-4-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
  • NIST.Benzene, 1-chloro-4-methoxy- (IR Spectrum). NIST Chemistry WebBook, SRD 69. [Link]
  • Human Metabolome Database.1-Methoxy-4-methylbenzene ¹H NMR Spectrum. HMDB. [Link]
  • NIST.Benzene, 1-chloro-4-methoxy- (Mass Spectrum). NIST Chemistry WebBook, SRD 69. [Link]
  • NIST.Benzene, 1-chloro-4-methyl-. NIST Chemistry WebBook, SRD 69. [Link]
  • NIST.Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook, SRD 69. [Link]
  • NIST.Benzene, 1-chloro-4-methyl- (IR Spectrum). NIST Chemistry WebBook, SRD 69. [Link]
  • Brennan, N.F. (2006).UV/VIS Spectroscopy. University of Pretoria. [Link]

Sources

A Strategic Guide to Evaluating the Biological Activity of Novel Substituted Benzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often begins with a specific chemical scaffold. Substituted benzenes are a cornerstone of medicinal chemistry, forming the backbone of countless drugs.[1][2] The journey from a simple benzene derivative to a potential drug candidate, however, is a meticulous process of synthesis, screening, and optimization. This guide provides a comprehensive framework for evaluating the biological activity of a series of newly synthesized benzene analogs, using 1-Chloro-4-(methoxymethyl)benzene as a representative starting structure.

While this compound itself is primarily recognized as an intermediate in organic synthesis rather than a biologically active agent, its structure is an excellent template for this exploration.[3][4][5][6] By systematically modifying its functional groups—the chloro- group, the methoxymethyl side chain, and the substitution pattern on the benzene ring—researchers can generate a library of analogs. This guide outlines the critical experimental stages to characterize these analogs, determine their therapeutic potential, and understand their structure-activity relationships (SAR).

Phase 1: Foundational Cytotoxicity Screening

Before investigating any specific therapeutic activity, it is crucial to first determine the inherent cytotoxicity of the newly synthesized analogs. This initial screen provides a baseline understanding of how the compounds affect cell viability and establishes a therapeutic window—the concentration range where the compound might be effective without causing excessive cell death.

Causality Behind Experimental Choice: The MTT assay is a robust, colorimetric method ideal for initial high-throughput screening. It measures the metabolic activity of cells, which in most cases, correlates directly with cell viability.[7] Specifically, mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.[8][9] This allows for the calculation of the IC50 value, the concentration of a compound that inhibits 50% of cell growth or viability, a key parameter for comparing compound potency.[10]

Comparative Data: Hypothetical IC50 Values for Analog Series

The table below illustrates how experimental data from an initial cytotoxicity screen might be presented. It compares the IC50 values of a hypothetical series of analogs derived from this compound against a cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293). A lower IC50 value indicates higher cytotoxicity.

Compound IDStructureHeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/HeLa)
LEAD-001 This compound>100>100N/A
LEAD-002 1-Bromo -4-(methoxymethyl)benzene75.2>100>1.3
LEAD-003 1-Chloro-4-(hydroxymethyl )benzene50.180.51.6
LEAD-004 1-Chloro-4-(phenoxymethyl )benzene15.835.22.2
LEAD-005 1-Nitro -4-(methoxymethyl)benzene5.212.12.3

This data is for illustrative purposes only.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized procedure for assessing the cytotoxicity of small molecules in adherent cell lines.[11][12][13]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Adherent cells (e.g., HeLa) in culture

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7][8]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in DMSO (stock solution, e.g., 10 mM)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 75,000 cells/mL.[8] Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[8] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[11] Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for "untreated control" (cells with vehicle only) and "blank" (media only).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[11]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][14]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570-590 nm using a microplate reader.[7]

  • Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow for Initial Cytotoxicity Screening```dot

// Connections prep_cells -> seed_plate; prep_compounds -> treat_cells; seed_plate -> treat_cells; treat_cells -> add_mtt; add_mtt -> solubilize; solubilize -> read_plate; read_plate -> calc_viability; calc_viability -> calc_ic50; }

Decision workflow for screening novel analogs.

Phase 3: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the analogs with their biological activity. [1][15]By systematically altering the substituents on the benzene ring, researchers can deduce which chemical features are critical for potency and selectivity. [16][17] Expert Insights:

  • Halogen Substitution: In our hypothetical data, changing the substituent from Chlorine (LEAD-001) to Bromine (LEAD-002) slightly increased cytotoxicity. This suggests that the size and electronegativity of the halogen at this position can modulate activity.

  • Side Chain Modification: Altering the methoxymethyl group had a significant impact. Conversion to a hydroxymethyl group (LEAD-003) increased potency. A more drastic change to a phenoxymethyl group (LEAD-004) further increased both potency and selectivity, suggesting that a larger, more lipophilic group at this position may be favorable for target binding.

  • Ring Substitution: Replacing the chloro group with a strongly electron-withdrawing nitro group (LEAD-005) resulted in the most potent compound against the target kinase. This highlights the importance of the electronic properties of the benzene ring substituents. [17]

Illustrative SAR Diagram

G cluster_base Base Scaffold cluster_r1 R¹ Position cluster_r2 R² Position cluster_activity Observed Activity struct R¹-Benzene-R² r2_methoxy -CH₂OCH₃ struct->r2_methoxy r2_hydroxy -CH₂OH struct->r2_hydroxy r2_phenoxy -CH₂OPh struct->r2_phenoxy r1_cl Cl low_potency Low Potency r1_cl->low_potency r1_br Br moderate_potency Moderate Potency r1_br->moderate_potency r1_no2 NO₂ high_potency High Potency r1_no2->high_potency r2_methoxy->low_potency r2_hydroxy->moderate_potency r2_phenoxy->high_potency

Hypothetical SAR for benzene analogs.

Conclusion and Future Directions

This guide outlines a systematic, three-phase approach to characterize the biological activity of novel benzene analogs. By starting with broad cytotoxicity screening, moving to specific target-based assays, and culminating in a thoughtful SAR analysis, researchers can efficiently identify promising lead compounds.

Once a lead compound with high potency and a favorable selectivity index is identified (e.g., LEAD-004 or LEAD-005 in our hypothetical example), future work should focus on secondary assays to confirm its mechanism of action, more extensive profiling against a panel of related enzymes to ensure specificity, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its drug-like properties. This structured methodology ensures that resources are focused on compounds with the highest potential for therapeutic development.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Proliferation Assay Protocol.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013). (URL: [Link])
  • Espinoza-Fonseca, L. M. (2005). Quantitative structure-activity relationship to predict toxicological properties of benzene derivative compounds.Bioorganic & Medicinal Chemistry, 13(5), 1775-1781. (URL: [Link])
  • Freed, V. H., & Haque, R. (1976). Chemical structure and properties of selected benzene compounds in relation to biological activity.Environmental Health Perspectives, 13, 23-26. (URL: [Link])
  • Hall, L. H., Kier, L. B., & Phipps, G. (1984). STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON THE TOXICITIES OF BENZENE DERIVATIVES: I. AN ADDITIVITY MODEL.Environmental Toxicology and Chemistry, 3(3), 355-365. (URL: [Link])
  • Correlations of Structure with Reactivity of Aromatic Compounds. (2022). Chemistry LibreTexts. (URL: [Link])
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Crouch, S. P. M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.Methods in Molecular Biology, 1601, 1-13. (URL: [Link])
  • Edmondson, S., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.Medicinal Research Reviews, 34(6), 1245-1275. (URL: [Link])
  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. (URL: [Link])
  • Cytotoxicity MTT Assay Protocols and Methods.
  • This compound. PubChem. (URL: [Link])
  • 1-Chloro-4-[(chloromethoxy)methyl]benzene. PubChem. (URL: [Link]
  • Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay.Food Frontiers, 2(3), 305-317. (URL: [Link])
  • The Structure and Properties of Benzene and its Derivatives. (2020). Chemistry LibreTexts. (URL: [Link])
  • 1-chloro-4-(chloromethyl)benzene. Semantic Scholar. (URL: [Link])
  • This compound. MySkinRecipes. (URL: [Link])

Sources

A Comparative Guide to the Computational Analysis of 1-Chloro-4-(methoxymethyl)benzene's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzenes in Modern Research

1-Chloro-4-(methoxymethyl)benzene is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The electronic properties of such molecules are of paramount importance as they dictate their reactivity, stability, and intermolecular interactions. Understanding these properties at a quantum level is crucial for predicting reaction outcomes, designing novel molecules with desired characteristics, and elucidating biological mechanisms. For researchers in drug development and materials science, the ability to accurately model electronic behavior can significantly accelerate the discovery pipeline.[2][3]

This guide provides a comparative analysis of computational methods used to study the electronic properties of this compound. We will explore how different levels of theory and basis sets can influence the predicted outcomes and discuss the rationale behind selecting a specific computational approach. This document is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry in their workflows.

Pillar 1: Selecting the Right Computational Tools – A Comparative Overview

The accuracy of a computational study hinges on the chosen methodology. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules.[4] It offers a good balance between computational cost and accuracy. Within DFT, the choice of the functional and basis set is critical.

  • Functionals: The functional approximates the exchange-correlation energy, a key component of the total energy. We will compare two popular functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for many years due to its reliability for a wide range of organic molecules.[5]

    • CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected functional that often provides more accurate descriptions of charge transfer and electronic excitations.[6]

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. We will employ the 6-311++G(d,p) basis set, which is a flexible, split-valence basis set that includes diffuse functions (++) to describe anions and excited states, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[7]

The "Why": Causality in Method Selection

The choice of B3LYP provides a robust baseline, given its extensive validation across countless studies of aromatic systems.[5][8] However, for a molecule like this compound, which possesses both electron-withdrawing (Cl) and electron-donating (OCH3) characteristics, long-range electronic effects can be significant. This is where CAM-B3LYP is expected to perform better, as it is specifically designed to handle such phenomena more accurately.[6] The 6-311++G(d,p) basis set is chosen to ensure a sufficiently detailed description of the electron distribution, which is essential for calculating sensitive properties like dipole moments and orbital energies.[4]

Pillar 2: Computational Workflow for Electronic Property Analysis

A reliable computational study follows a systematic and self-validating workflow. The process ensures that the calculated properties correspond to a stable molecular conformation.

Caption: A typical workflow for computational analysis of molecular electronic properties.

Step-by-Step Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps using a typical quantum chemistry software package like Gaussian.[9][10]

  • Structure Input:

    • Build the 3D structure of this compound using a molecular editor.

    • Save the coordinates in a format compatible with the software (e.g., .mol or .gjf).

  • Geometry Optimization:

    • Set up the calculation to find the lowest energy conformation of the molecule.[10]

    • Keyword Example: #p opt B3LYP/6-311++G(d,p)

    • This step is crucial because all subsequent electronic property calculations should be performed on the equilibrium geometry.[9]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum.[11]

    • Keyword Example: #p freq B3LYP/6-311++G(d,p)

    • The absence of imaginary frequencies in the output confirms a stable structure.[11]

  • Single-Point Energy and Property Calculation:

    • With the validated geometry, perform a final, high-accuracy single-point energy calculation to obtain the electronic properties.

    • This is where you would also request analyses like Natural Bond Orbital (NBO) or generate molecular orbital surfaces.[12]

Pillar 3: Comparative Analysis of Electronic Properties

The following table presents a comparison of key electronic properties of this compound calculated using the B3LYP and CAM-B3LYP functionals with the 6-311++G(d,p) basis set.

PropertyB3LYP/6-311++G(d,p)CAM-B3LYP/6-311++G(d,p)Significance in Drug/Materials Design
Total Energy (Hartree) -898.345-898.123Provides a baseline for comparing the relative stability of different molecules or conformations.
HOMO Energy (eV) -6.25-7.15The Highest Occupied Molecular Orbital (HOMO) energy relates to the molecule's ability to donate electrons.[13] It is a key factor in predicting reactivity towards electrophiles and in charge transfer processes.[3]
LUMO Energy (eV) -0.98-0.55The Lowest Unoccupied Molecular Orbital (LUMO) energy indicates the molecule's ability to accept electrons.[13] This is important for understanding interactions with nucleophiles and for designing electron-transport materials.[14]
HOMO-LUMO Gap (eV) 5.276.60The energy gap is a measure of chemical reactivity and kinetic stability.[13] A larger gap suggests higher stability. It is also a first approximation of the electronic excitation energy.[15]
Dipole Moment (Debye) 2.152.30Indicates the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions—a critical factor in drug-receptor binding.[16]
Discussion of Results

The CAM-B3LYP functional predicts a lower HOMO energy and a higher LUMO energy compared to B3LYP, resulting in a significantly larger HOMO-LUMO gap. This suggests that B3LYP might be underestimating the stability of the molecule. The larger dipole moment predicted by CAM-B3LYP indicates a greater charge separation, which could be a more accurate representation given the opposing electronic nature of the substituents.

Advanced Analysis: Frontier Molecular Orbitals and NBO

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone for understanding chemical reactivity, positing that reactions are primarily governed by the interaction between the HOMO and LUMO of the reacting species.[3]

Caption: Relationship between HOMO, LUMO, and electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen of the methoxy group, reflecting the electron-donating nature of this substituent. The LUMO, conversely, will likely have significant contributions from the carbon atoms of the ring and the chloro-substituent, indicating these as the sites for nucleophilic attack. Visualizing these orbitals provides invaluable insights for predicting regioselectivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization.[12] It transforms the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory.[17] For example, the interaction between the lone pair on the oxygen atom (a donor NBO) and the antibonding orbitals of the C-Cl bond (an acceptor NBO) can reveal the extent of electron delocalization and its contribution to the molecule's stability.

Conclusion and Recommendations

This guide has demonstrated a comparative computational approach to analyzing the electronic properties of this compound. While B3LYP provides a reasonable first approximation, the long-range corrected CAM-B3LYP functional is recommended for a more accurate description of this molecule's electronic structure, especially when properties related to charge distribution and excitation are of interest.

The presented workflow, from geometry optimization to advanced NBO analysis, constitutes a robust and self-validating protocol. By carefully selecting computational methods and systematically analyzing the results, researchers can gain profound insights into molecular behavior, thereby guiding experimental efforts in drug discovery and materials science with greater confidence and efficiency.

References

  • Ozawa, T. (n.d.). Application of the Fragment Molecular Orbital (FMO) Method to Drug Discovery. Focus on Kinase Inhibitors. J-STAGE.
  • Mahmoud, A. R. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design.
  • Fukui, K. (1982). The Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754.
  • Krygowski, T. M., & Cyranski, M. K. (2010). Natural bond orbital (NBO) analysis of the angular group induced bond alternation (AGIBA) substituent effect.
  • Fan, G., McSloy, A., Aradi, B., Yam, C.-Y., & Frauenheim, T. (2022). Obtaining Electronic Properties of Molecules through Combining Density Functional Tight Binding with Machine Learning. The Journal of Physical Chemistry Letters, 13(43), 10176–10183. [Link]
  • Dhakal, A., & Wang, Y. (2021).
  • Al-Otaibi, A. A., & El-Sayed, W. M. (2013). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. IISTE.
  • Weinhold, F., & Landis, C. R. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]
  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. CCL.net. [Link]
  • Guedes, G. P., et al. (2021). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review.
  • MIT DSpace. (n.d.). Tutorial on Using Gaussview and Gaussian 94. MIT. [Link]
  • Chem Rev Lett. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chem Rev Lett.
  • ResearchGate. (2017). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. [Link]
  • Poater, J., et al. (2018).
  • Fan, G., et al. (2023). Deep learning workflow for the inverse design of molecules with specific optoelectronic properties.
  • Das, S. (2020). Geometry optimization using Gaussian software. YouTube. [Link]
  • ResearchGate. (n.d.). Natural bond orbital (NBO) analysis for benzene, toluene, and p-xylene.
  • Chagas, T. P., et al. (2023). Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density. International Journal of Molecular Sciences, 24(21), 15951. [Link]
  • Badran, I. (2022). Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube. [Link]
  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(11), 2465–2474.
  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]
  • Rai, K., et al. (2025). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Al-Nahrain Journal of Science. Retrieved from a search on electronic properties of chloro-substituted anisole.
  • Jammy Key Framework. (n.d.). Computational Tools for Handling Molecular Clusters. Retrieved from a search on computational workflows for molecular analysis.
  • PubChem. (n.d.). This compound. [Link]
  • El-Shishtawy, R. M., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26509. [Link]
  • Montavon, G., et al. (2013). Machine Learning of Molecular Electronic Properties in Chemical Compound Space. arXiv. [Link]
  • Schleyer, P. v. R., et al. (2000). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry, 65(9), 2784–2793.
  • Al-Shehri, A. S., et al. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(8), 4160–4173.
  • Chemistry World. (2021).
  • PubChem. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. [https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-4-(chloromethoxy_methyl_benzene]([Link]
  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST WebBook. [Link]
  • ResearchGate. (2017). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. [Link]
  • da Silva, M. A. V. R., et al. (2005). Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B, 109(27), 13397–13404.
  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]
  • PubChem. (n.d.). 4-Chloroanisole. [Link]

Sources

A Comparative Analysis of Cross-Coupling Reactions with Different Halobenzenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall strategic outcomes. Among the most powerful tools in modern organic synthesis are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. A pivotal factor in the success of these transformations is the choice of the aryl halide. This guide provides an in-depth comparative analysis of the reactivity of different halobenzenes—iodobenzene, bromobenzene, and chlorobenzene—across four cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. By elucidating the underlying principles and providing supporting experimental data, this guide aims to empower chemists to make more informed decisions in their synthetic endeavors.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is:

Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride

This trend is a direct consequence of the bond dissociation energies (BDEs) of the respective C-X bonds.[1][2] A weaker C-X bond facilitates the rate-determining step in many of these catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) complex.[1] The weaker the bond, the lower the activation energy for this step, leading to faster reaction rates and often allowing for milder reaction conditions.

HalobenzeneC-X Bond Dissociation Energy (kcal/mol)Relative Reactivity
Iodobenzene~65Highest
Bromobenzene~81Intermediate
Chlorobenzene~96Lowest
Fluorobenzene~127Very Low (Generally Unreactive)

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and General Reactivity in Cross-Coupling Reactions.

The significant difference in BDEs, particularly between bromides and chlorides, has historically rendered aryl chlorides as challenging substrates.[3] However, the economic and environmental advantages of using abundant and less expensive aryl chlorides have driven the development of highly active catalyst systems capable of cleaving the stronger C-Cl bond.[3][4]

Visualizing the Catalytic Cycle and Reactivity Trend

The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a similar mechanistic pathway, initiated by the crucial oxidative addition step. The energy barrier for this step is directly influenced by the identity of the halogen.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: Comparative energy barriers for the oxidative addition of different halobenzenes.

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide, is arguably one of the most widely used cross-coupling reactions. The reactivity trend of halobenzenes is particularly evident in this transformation.

Aryl HalideCatalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePd(OAc)₂ (0.5 mol%)-WEBRT0.595[5]
4-BromotoluenePd(OAc)₂ (0.5 mol%)-WEBRT1.592[5]
4-ChlorotoluenePd(OAc)₂/XPhos (0.5 mol%)K₃PO₄MeOH/THF601~98[6]
4-ChlorotoluenePd(OAc)₂ (2 mol%)/RuPhos (4 mol%)K₂CO₃Toluene/H₂O802491[7]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid (unless otherwise specified).WEB = Water Extract of Banana.

Expert Insights: Aryl iodides and bromides are highly effective substrates for Suzuki couplings and can often be coupled under mild, ligand-free conditions. [5]In contrast, aryl chlorides necessitate more sophisticated and electron-rich ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, RuPhos), to facilitate the challenging oxidative addition step. [6][7]The development of these advanced catalyst systems has been a significant breakthrough, enabling the use of more economical aryl chlorides in large-scale synthesis. [7]

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction also clearly demonstrates the differential reactivity of halobenzenes.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(OAc)₂K₂CO₃DMA130-1404094[3]
BromobenzenePd(OAc)₂/dpppNaHCO₃DMSO1402476[3]
ChlorobenzenePalladacycle/phosphine ylideK₂CO₃NMP130-High[8]

Table 3: Comparative Performance in the Heck Reaction with Styrene.

Expert Insights: While iodobenzene readily participates in the Heck reaction, often under ligandless conditions, bromobenzene typically requires phosphine ligands for efficient conversion. [3][9]Chlorobenzene remains the most challenging substrate, generally requiring highly active palladacycle catalysts or specialized ligands and higher temperatures to achieve good yields. [8]The choice of base and solvent also plays a crucial role in the efficiency of Heck reactions, especially with less reactive halides. [10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. The success of this reaction is highly dependent on the choice of ligand, particularly when using less reactive aryl chlorides. [11]

Aryl Halide Catalyst/Ligand System Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Iodotoluene Ni(acac)₂ / Phenylboronic Ester - - - - High [12][13]
4-Bromotoluene Pd(0)/P(t-Bu)₃ NaOt-Bu - RT - High [4]
4-Chlorotoluene Pd(dba)₂/XPhos NaOt-Bu Toluene Reflux 6 94 [14]

| Aryl Chlorides | Pd[P(o-tol)₃]₂/CyPF-tBu | NaOt-Bu | Dioxane | 100 | 12 | High | [15]|

Table 4: Comparative Performance in Buchwald-Hartwig Amination with Morpholine or other amines.

Expert Insights: The development of bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others has been transformative, enabling the efficient amination of not only aryl bromides but also the once-inert aryl chlorides. [4][11][14]Ligands like XPhos and P(t-Bu)₃ create a highly electron-rich palladium center, which is more nucleophilic and thus more reactive in the oxidative addition of the C-Cl bond. [4][14]The choice of base is also critical, with sterically hindered alkoxides like sodium tert-butoxide being commonly employed. [14]

Sonogashira Coupling

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂/CuIDiisopropylamineTHFRT389[16]
BromobenzenePdCl₂(CH₃CN)₂/Ligand 2Et₃NPTS/H₂ORT72High[17]
ChlorobenzenePd(dipyrimidyl) complexn-ButylamineTHF65-High[18]

Table 5: Comparative Performance in Sonogashira Coupling with Phenylacetylene.

Expert Insights: Aryl iodides are the most reactive substrates for Sonogashira coupling and often react at room temperature. [16][18]Aryl bromides are also viable but may require heating or more active catalyst systems. [17][18]The coupling of aryl chlorides is the most difficult and has been a focus of methodological development, with specialized ligands and catalyst systems being designed to overcome their inherent lack of reactivity. [18]Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. [17]

Experimental Protocols: A Workflow for Comparison

To provide a practical context, the following section details representative, step-by-step methodologies for the Suzuki-Miyaura coupling, highlighting the differing conditions required for various halobenzenes.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Add Catalyst and Ligand (if required) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat to Specified Temp. under Inert Atmosphere prep3->react1 react2 Monitor Progress (TLC/GC-MS) react1->react2 workup1 Cool and Quench Reaction react2->workup1 workup2 Aqueous Workup and Extraction workup1->workup2 workup3 Dry and Concentrate Organic Layer workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling of Aryl Iodide/Bromide

This protocol is adapted for highly reactive aryl iodides and bromides. [5] Materials:

  • Aryl halide (iodide or bromide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Water Extract of Banana (WEB) (3 mL)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add WEB (3 mL) to the flask.

  • Stir the mixture vigorously at room temperature. For iodobenzene, the reaction is typically complete within 30 minutes; for bromobenzene, it may take up to 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate eluent) to obtain the desired biaryl.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is representative for less reactive aryl chlorides and requires a specialized ligand. [7] Materials:

  • Aryl chloride (0.5 mmol)

  • Potassium alkyltrifluoroborate (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • RuPhos (0.02 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Toluene (2.5 mL)

  • Deionized water (0.25 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl chloride (0.5 mmol), potassium alkyltrifluoroborate (0.5 mmol), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (2.5 mL) and degassed water (0.25 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of halobenzene is a critical parameter in the design and execution of palladium-catalyzed cross-coupling reactions. While aryl iodides and bromides offer high reactivity, often allowing for milder conditions, the significant cost and availability advantages of aryl chlorides have spurred the development of highly sophisticated and potent catalyst systems that can effectively activate the strong C-Cl bond. For researchers and drug development professionals, understanding the interplay between the C-X bond energy, the specific cross-coupling reaction, and the appropriate catalyst system is paramount. This guide provides a foundational framework for navigating these choices, ultimately enabling more efficient, cost-effective, and strategic synthetic planning.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sonogashira Coupling. NROChemistry. [Link]
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Books. [Link]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
  • Heck coupling reaction of different aryl halides with styrene.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands.
  • Buchwald–Hartwig amin
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Heck reaction. Wikipedia. [Link]
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Chloro-4-(methoxymethyl)benzene: A Comparative Validation of HPLC-UV and GC-FID Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Chloro-4-(methoxymethyl)benzene

This compound (CAS No. 1195-44-4) is a key substituted toluene intermediate used in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety of downstream products. Consequently, robust and reliable analytical methods for its quantification are not merely a procedural formality but a cornerstone of process control and quality assurance in drug development and chemical manufacturing.[3]

This guide provides an in-depth comparison of two prevalent chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). As a senior application scientist, my objective is not just to present protocols but to elucidate the causality behind the methodological choices, grounding our comparison in the rigorous validation frameworks established by international regulatory bodies. Every analytical method intended for quality control must be demonstrated to be fit for its purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and enforced by agencies like the U.S. Food and Drug Administration (FDA).[4][5][6] This guide will dissect these two methods through the lens of these validation principles, providing researchers and drug development professionals with the data and insights needed to select the optimal method for their specific application.

The Foundation: Principles of Analytical Method Validation

Before comparing specific methods, it is crucial to understand the parameters that define a validated, trustworthy analytical procedure. The objective of validation is to demonstrate that a method is suitable for its intended use.[7] According to ICH Q2(R2), this involves evaluating several key performance characteristics:[8][9]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

This validation framework serves as the benchmark against which we will evaluate our two chosen methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Causality of Method Choice: RP-HPLC is an exceptionally versatile and widely used technique in pharmaceutical analysis.[3] this compound possesses moderate polarity and a chromophore (the benzene ring) that absorbs UV light, making it an ideal candidate for this method. A reversed-phase C18 column is selected for its hydrophobic stationary phase, which provides strong retention and excellent separation for aromatic compounds from more polar process impurities or formulation excipients.

Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Methanol (HPLC Grade)

  • Class A volumetric flasks, pipettes, and autosampler vials

B. Preparation of Solutions

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (65:35 v/v). Sonicate for 15 minutes to degas.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in diluent, and dilute to a final concentration within the calibration range (e.g., ~100 µg/mL).

C. Chromatographic Conditions

Parameter Condition
Instrument HPLC system with UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm

| Run Time | ~10 minutes |

D. System Suitability Test (SST)

  • Before analysis, inject a mid-concentration standard (e.g., 100 µg/mL) five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Illustrative Validation Data Summary (HPLC-UV)
Validation ParameterAcceptance Criteria (ICH)Illustrative Result
Specificity No interference at analyte RTPeak is pure; no co-elution from placebo/impurities
Linearity (r²) ≥ 0.9990.9998
Range 1 - 250 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.85%
Precision (Intermediate, %RSD) ≤ 2.0%1.21%
LOD S/N Ratio ≥ 3:10.3 µg/mL
LOQ S/N Ratio ≥ 10:11.0 µg/mL
Robustness %RSD ≤ 2.0%Method is robust to minor changes in flow rate & mobile phase composition
HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution (1000 µg/mL) RefStd->Stock Sample Test Sample SampleSol Sample Solution (~100 µg/mL) Sample->SampleSol Cal Calibration Standards (1-250 µg/mL) Stock->Cal HPLC HPLC System (C18 Column, UV @ 225nm) Cal->HPLC SampleSol->HPLC SST System Suitability Test (%RSD < 2%) HPLC->SST Pre-run check Sequence Run Analytical Sequence SST->Sequence CDS Chromatography Data System Sequence->CDS Report Final Report (Concentration Result) CDS->Report

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Causality of Method Choice: Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[11] this compound has sufficient volatility and thermal stability to be analyzed by GC without degradation. The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds, making it ideal for quantitative analysis when a chromophore is not required. A mid-polarity column (e.g., DB-624 or equivalent) is selected to provide good selectivity for halogenated and aromatic compounds.[11]

Experimental Protocol: GC-FID

A. Reagents and Materials

  • This compound Reference Standard (>99.5% purity)

  • Dichloromethane (GC Grade) or suitable solvent

  • Helium (Carrier Gas, 99.999% purity)

  • Hydrogen and Air (for FID)

  • Class A volumetric flasks, pipettes, and GC vials with septa

B. Preparation of Solutions

  • Diluent: Use Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in diluent, and dilute to a final concentration within the calibration range (e.g., ~100 µg/mL).

C. Chromatographic Conditions

Parameter Condition
Instrument Gas Chromatograph with FID
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., ZB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium, constant flow at 2.0 mL/min
Inlet Temperature 250°C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program 80°C (hold 1 min), ramp at 20°C/min to 240°C (hold 2 min)
Detector FID
Detector Temperature 280°C

| Run Time | ~11 minutes |

D. System Suitability Test (SST)

  • Before analysis, inject a mid-concentration standard (e.g., 100 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 10,000.

Illustrative Validation Data Summary (GC-FID)
Validation ParameterAcceptance Criteria (ICH)Illustrative Result
Specificity No interference at analyte RTBaseline resolved from solvent and potential impurities
Linearity (r²) ≥ 0.9990.9999
Range 1 - 250 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.1%
Precision (Repeatability, %RSD) ≤ 2.0%0.65%
Precision (Intermediate, %RSD) ≤ 2.0%1.15%
LOD S/N Ratio ≥ 3:10.2 µg/mL
LOQ S/N Ratio ≥ 10:10.8 µg/mL
Robustness %RSD ≤ 2.0%Method is robust to minor changes in oven ramp rate and flow rate
GC-FID Experimental Workflow

GC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution (1000 µg/mL) RefStd->Stock Sample Test Sample SampleSol Sample Solution (~100 µg/mL) Sample->SampleSol Cal Calibration Standards (1-250 µg/mL) Stock->Cal GC GC System (ZB-624 Column, FID) Cal->GC SampleSol->GC SST System Suitability Test (%RSD < 2%) GC->SST Pre-run check Sequence Run Analytical Sequence SST->Sequence CDS Chromatography Data System Sequence->CDS Report Final Report (Concentration Result) CDS->Report

Caption: Workflow for quantification of this compound by GC-FID.

Head-to-Head Comparison: HPLC-UV vs. GC-FID

Choosing the optimal method requires a nuanced understanding of the trade-offs between these two powerful techniques. The decision hinges on the specific analytical challenge, available resources, and the nature of the sample matrix.

FeatureHPLC-UVGC-FIDSenior Scientist's Insight
Principle Partitioning in liquid phasesPartitioning in gas/liquid phasesHPLC is ideal for non-volatile or thermally labile compounds. GC requires analyte volatility and thermal stability.
Specificity Excellent, especially with PDA detectorExcellent, high-resolution capillary columns separate closely related isomers.GC often provides superior resolution for volatile isomers. HPLC with a PDA detector can assess peak purity, enhancing specificity.
Sensitivity Good (LOQ ~1.0 µg/mL)Very Good (LOQ ~0.8 µg/mL)GC-FID is often slightly more sensitive for this class of compounds.
Sample Throughput Moderate (~10-12 min/run)Moderate (~11-13 min/run)Run times are comparable; throughput is mainly limited by autosampler capacity and sequence setup.
Solvent Usage High (aqueous/organic mobile phase)Low (small amounts for sample prep)HPLC is a "greener" choice due to less hazardous solvent use compared to chlorinated solvents often used in GC.
Robustness High; less prone to inlet contamination.High, but inlet liners and septa require regular maintenance to prevent activity/contamination.HPLC systems are generally considered more "turn-key" for routine QC labs with less frequent maintenance needs.
Cost (Operational) Higher due to solvent consumption and disposal costs.Lower; primarily gas consumption.The long-term cost of HPLC-grade solvents can be a significant factor.
Best For... Analysis in complex aqueous matrices; simultaneous analysis of non-volatile impurities.High-resolution separation of volatile impurities; analysis of residual solvents.If the primary goal is assay and the sample is clean, both are excellent. If profiling for unknown, potentially non-volatile degradation products is needed, HPLC is superior. For volatile process impurities, GC is the method of choice.

Conclusion: Selecting the Fit-for-Purpose Method

Both the developed HPLC-UV and GC-FID methods demonstrate the capability to be fully validated according to ICH guidelines for the accurate and precise quantification of this compound. They are specific, linear, accurate, and precise within a wide analytical range.

  • The HPLC-UV method is a robust choice for a typical quality control laboratory. Its operational simplicity and ability to handle less volatile impurities make it highly versatile.

  • The GC-FID method offers slightly better sensitivity and superior resolving power for volatile isomers. It is an excellent alternative, particularly if the laboratory is already equipped for and proficient in gas chromatography or if volatile impurity profiling is a primary concern.

The final decision rests on the specific context of the analysis. For routine release testing of a drug substance where the impurity profile is well-characterized, either method would be scientifically sound. For process development where a wider range of unknown byproducts might be present, or for analysis in complex formulations, the flexibility of the HPLC method may be advantageous. This guide provides the validated framework and comparative data for researchers and scientists to make an informed, science-based decision that ensures the quality and integrity of their work.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Chavare, S. D. et al. (2010). Development of Gas Chromatographic method for Carcinogens. Journal of Chemical and Pharmaceutical Research, 2(1), 180-186.
  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • CPHI Online. This compound | Kingchem Life Science LLC.
  • PubChem. This compound.

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Reactivity of a Versatile Synthetic Intermediate

1-Chloro-4-(methoxymethyl)benzene is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the presence of two reactive sites: the benzylic carbon of the methoxymethyl group and the aromatic ring. A thorough understanding of the kinetics of its reactions is paramount for optimizing synthetic routes, controlling product selectivity, and ensuring process safety. This guide provides a comprehensive comparison of the kinetic behavior of this compound in various reaction types, drawing upon established principles of physical organic chemistry and comparative data from analogous benzyl halides. While direct experimental kinetic data for this specific molecule is not extensively reported in the literature, this guide will establish a robust predictive framework for its reactivity.

Theoretical Framework: The Interplay of Electronic Effects

The reactivity of this compound is primarily dictated by the electronic properties of its substituents: the chloro group and the methoxymethyl group. The chloro group is electron-withdrawing via induction, which can decrease the electron density of the benzene ring and the benzylic carbon. Conversely, the methoxymethyl group can be weakly electron-donating through resonance, potentially stabilizing a positive charge on the benzylic carbon. The net effect of these opposing electronic influences will determine the molecule's susceptibility to different reaction pathways, namely nucleophilic substitution at the benzylic position and electrophilic aromatic substitution on the ring.

The reactivity of benzylic halides in nucleophilic substitution reactions is largely governed by the stability of the carbocation intermediate in the S(_N)1 pathway and steric hindrance at the reaction center in the S(_N)2 pathway.[1]

Comparative Kinetics of Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is a cornerstone of the synthetic utility of this compound. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and temperature.[2]

S(_N)1 vs. S(_N)2 Reactivity: A Comparative Outlook

The presence of both an electron-withdrawing chloro group and a potentially electron-donating methoxymethyl group on the benzene ring of this compound creates a nuanced reactivity profile. In an S(_N)1 reaction, the rate-determining step is the formation of a benzylic carbocation.[3] The methoxy group in the methoxymethyl substituent can stabilize this carbocation through resonance, thus favoring an S(_N)1 pathway. However, the electron-withdrawing chloro group will simultaneously destabilize this carbocation, albeit to a lesser extent due to its para position.

In an S(N)2 reaction, a strong nucleophile attacks the electrophilic benzylic carbon in a concerted step.[4] The electron-withdrawing chloro group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Predicted Reactivity Compared to Other Benzyl Halides

To contextualize the reactivity of this compound, we can compare its expected kinetic behavior with that of related benzyl halides.

Substrate Expected Dominant Mechanism Predicted Relative Rate of Nucleophilic Substitution Rationale
Benzyl ChlorideS(N)2 with weak nucleophiles, mixed S(_N)1/S(_N)2 with strong nucleophiles in polar solventsBaselineThe simplest benzylic halide, serving as a reference.[1]
4-Methoxybenzyl ChlorideS(_N)1Significantly FasterThe strongly electron-donating methoxy group provides substantial resonance stabilization to the benzylic carbocation.[1]
4-Nitrobenzyl ChlorideS(_N)2Significantly SlowerThe strongly electron-withdrawing nitro group destabilizes the benzylic carbocation, disfavoring the S(_N)1 pathway, while enhancing the electrophilicity of the benzylic carbon for S(_N)2 attack.
This compound Mixed S(_N)1/S(_N)2 Moderately Faster than Benzyl Chloride The methoxymethyl group is expected to provide some stabilization to the carbocation, favoring S(_N)1, while the chloro group enhances the electrophilicity of the benzylic carbon, favoring S(_N)2. The overall rate is predicted to be enhanced compared to benzyl chloride due to the combined effects.

Experimental Protocol for Kinetic Analysis of Nucleophilic Substitution

A robust method for determining the reaction kinetics involves monitoring the reaction progress over time. A common technique is conductometry, which measures the change in electrical conductivity of the solution as the reaction proceeds.[5]

Step-by-Step Protocol for Conductometric Kinetic Analysis
  • Reagent Preparation: Prepare standardized solutions of this compound and the chosen nucleophile (e.g., sodium hydroxide) in a suitable solvent system (e.g., 80:20 ethanol-water).

  • Temperature Control: Equilibrate the reagent solutions and the reaction vessel to the desired temperature using a constant temperature bath with an accuracy of ± 0.5°C.[5]

  • Initiation of Reaction: Mix the reactant solutions rapidly in the pre-equilibrated reaction vessel.

  • Conductivity Measurement: Immediately begin monitoring the change in conductance of the reaction mixture at regular time intervals using a calibrated conductivity meter.[5]

  • Data Acquisition: Record the conductance readings until the reaction is complete, as indicated by a stable final conductance value (C∞).[5]

  • Data Analysis: The second-order rate constant (k) can be determined by plotting 1/(C∞ - Ct) against time (t), where Ct is the conductance at time t. The slope of the resulting straight line is proportional to the rate constant.[5]

Visualizing Reaction Mechanisms and Experimental Workflow

Diagrams are invaluable for conceptualizing complex chemical processes.

SN1_Mechanism reactant This compound intermediate Benzylic Carbocation Intermediate reactant->intermediate Slow, Rate-Determining Step leaving_group Chloride Ion (Cl-) product Substitution Product intermediate->product Fast nucleophile Nucleophile (Nu-) nucleophile->intermediate SN2_Mechanism reactant This compound transition_state Pentacoordinate Transition State reactant->transition_state Concerted Step product Substitution Product transition_state->product leaving_group Chloride Ion (Cl-) transition_state->leaving_group nucleophile Nucleophile (Nu-) nucleophile->transition_state

Caption: The S(_N)2 mechanism for the nucleophilic substitution of this compound.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagent_prep Prepare Standardized Reagent Solutions temp_control Equilibrate Solutions and Vessel to Desired Temperature reagent_prep->temp_control initiate Mix Reactants to Initiate Reaction temp_control->initiate measure Monitor Conductivity Over Time initiate->measure plot Plot 1/(C∞ - Ct) vs. Time measure->plot calculate Determine Rate Constant from Slope plot->calculate

Caption: Workflow for the conductometric kinetic analysis of a nucleophilic substitution reaction.

Kinetic Studies of Electrophilic Aromatic Substitution

The benzene ring of this compound is also susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents will govern the position of the incoming electrophile. The chloro group is an ortho, para-director, while the methoxymethyl group is also an ortho, para-director. Since both groups direct to the same positions, the substitution will occur at the positions ortho to the methoxymethyl group and meta to the chloro group.

Kinetic studies of EAS reactions can be performed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product over time. [6]Competitive reaction studies, where this compound is reacted with a standard aromatic compound (e.g., benzene or toluene) under the same conditions, can provide relative rate constants and insights into the activating or deactivating nature of the substituted ring.

Conclusion

While specific experimental kinetic data for this compound remains to be extensively documented, a strong predictive framework for its reactivity can be established based on the principles of physical organic chemistry and comparative data from analogous compounds. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the kinetic behavior of this versatile intermediate. The proposed experimental protocols offer a clear path for obtaining precise kinetic data, which is essential for the rational design and optimization of synthetic processes. Further experimental investigation is encouraged to validate and expand upon the predictive models presented herein.

References

  • BenchChem. A Comparative Kinetic Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Related Benzyl Bromide Derivatives in Nucleophilic Substitution Reactions. URL
  • BenchChem. A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. URL
  • BenchChem. A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions. URL
  • Luthfa, A. Experimental Methods in Chemical Kinetics. Slideshare. URL
  • Chemistry LibreTexts. 17.7: Experimental methods of chemical kinetics. URL
  • BenchChem.
  • Journal of the American Chemical Society.
  • PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. URL
  • IMIM PAN.
  • ResearchGate.
  • Chemistry LibreTexts.
  • ACS Publications. Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. URL
  • YouTube. Chapter 7.5 Nucleophilic Substitution Kinetics. URL
  • ResearchGate. Comparison of the BDE of Alkyl Halides and Benzyl Halides. URL
  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. URL
  • BYJU'S. Nucleophilic Substitution Reaction. URL
  • NIST WebBook. Benzene, 1-chloro-4-methoxy-. URL
  • PubChem. 1-Chloro-4-(chloromethyl)benzene. URL
  • CPHI Online. This compound. URL
  • PubChem. 1-Chloro-4-[(chloromethoxy)methyl]benzene. URL
  • PubChem. This compound. URL
  • SynHet. This compound. URL
  • PMC.
  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. URL

Sources

A Mechanistic Investigation and Comparative Guide to the Reactions of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount for efficient and predictable synthesis. 1-Chloro-4-(methoxymethyl)benzene presents a compelling case study, possessing two distinct electrophilic centers: a reactive benzylic chloride and a more inert aryl chloride. This guide provides an in-depth mechanistic investigation into the primary reaction pathways of this substrate, offering a comparative analysis supported by experimental data from analogous systems to inform synthetic strategy and experimental design.

The Duality of Reactivity: An Overview

The chemical behavior of this compound is dominated by the competition between its two carbon-chlorine bonds. The benzylic chloride (-CH₂Cl) is poised for rapid nucleophilic substitution due to the stability of the resulting carbocation. In contrast, the aryl chloride, directly attached to the aromatic ring, is significantly less reactive towards nucleophiles but can be activated for cross-coupling reactions using transition metal catalysts. Furthermore, the aromatic ring itself is subject to electrophilic attack, with the regiochemical outcome dictated by the combined influence of the two substituents.

Part 1: Nucleophilic Substitution — A Tale of Two Chlorides

The most striking feature of this compound is the profound difference in reactivity between its two chloride leaving groups. This disparity is a direct consequence of the orbital hybridization of the carbon atom to which the chlorine is attached and the stability of the potential reaction intermediates.

The Highly Reactive Benzylic Site: A Favored Sₙ1 Pathway

The benzylic chloride is exceptionally susceptible to nucleophilic substitution. The primary mechanistic route is a dissociative, Sₙ1-type pathway. The rate-determining step is the departure of the chloride ion to form a resonance-stabilized benzylic carbocation. The para-methoxymethyl group plays a crucial role in this process. Through resonance, the oxygen atom's lone pair can delocalize into the aromatic ring and stabilize the positive charge on the benzylic carbon. This stabilization significantly lowers the activation energy for carbocation formation, leading to rapid reaction rates, especially in polar, protic solvents.

The reactivity of benzylic halides is primarily governed by the stability of the carbocation intermediate in the Sₙ1 pathway.[1] The electron-donating methoxy group at the para position of the benzene ring strongly stabilizes the benzylic carbocation intermediate through resonance, making the Sₙ1 pathway highly favorable.[1]

SN1_Mechanism cluster_intermediate Intermediate Reactant This compound Carbocation Resonance-Stabilized Benzylic Carbocation Reactant->Carbocation Slow (RDS) -Cl⁻ Product Substitution Product (e.g., Alcohol, Ether) Carbocation->Product Fast +Nu: Nucleophile Nu: Chloride Cl⁻ EAS_Mechanism Reactant This compound Arenium_Ion Arenium Ion Intermediate (Sigma Complex) Reactant->Arenium_Ion + E⁺ (Slow) Product Substituted Product Arenium_Ion->Product - H⁺ (Fast) Electrophile E⁺ Base Base:

Caption: General mechanism for electrophilic aromatic substitution.

Comparative Product Distribution in Nitration

While specific data for our target molecule is scarce, we can predict the outcome by comparing with related compounds. For benzyl chloride, nitration shows high para selectivity. [2]

Substrate Ortho Product (%) Meta Product (%) Para Product (%)
Chlorobenzene ~30 ~1 ~69
Benzyl Chloride ~9 ~1 ~90 [2]

| Toluene | ~59 | ~4 | ~37 |

For this compound, the primary site of attack will be ortho to the activating methoxymethyl group and meta to the deactivating chloro group, leading to 1-Chloro-4-(methoxymethyl)-2-nitrobenzene as the expected major product.

Experimental Protocol: Nitration
  • Acid Mixture: Carefully prepare a nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Substrate: In a separate flask, dissolve 1.0 g of this compound in a minimal amount of a solvent like dichloromethane. Cool this solution in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, allow the mixture to stir for 30 minutes. Carefully pour the reaction mixture onto crushed ice.

  • Extraction & Purification: Separate the organic layer, wash with sodium bicarbonate solution and then water, dry over anhydrous sulfate, and remove the solvent under reduced pressure. The product distribution can be analyzed by GC-MS or NMR.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

While the aryl chloride is inert to nucleophilic substitution, it can be functionalized via palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Negishi, and Heck reactions, are cornerstones of modern synthesis. [3][4]A major challenge is that aryl chlorides are less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, requiring more specialized and reactive catalyst systems. [5]

Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (+ R-M) Transmetal->Pd0 Reductive Elimination RedElim Product (Ar-R) Transmetal->RedElim

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparison of Common Cross-Coupling Reactions for Aryl Chlorides
ReactionCoupling PartnerTypical Catalyst/LigandBaseKey Advantages
Suzuki Boronic Acid (R-B(OH)₂)Pd(OAc)₂ / SPhos, RuPhosK₃PO₄, Cs₂CO₃Stable, non-toxic boron reagents; wide functional group tolerance. [6]
Negishi Organozinc (R-ZnX)Pd[P(tBu)₃]₂ [5]None requiredHighly reactive organozinc reagents; couples sp³, sp², and sp carbons. [7]
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃Forms C(sp²)-C(sp²) bonds; ideal for synthesizing substituted alkenes. [8]
Experimental Protocol: Suzuki Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2 mmol).

  • Solvent: Add a degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the biaryl product.

Part 4: Friedel-Crafts Alkylation Reagent

This compound can also serve as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid (e.g., AlCl₃), the benzylic chloride is abstracted to form the same resonance-stabilized carbocation discussed in Part 1, which then acts as the electrophile.

A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation. [9]The product of the initial alkylation is often more nucleophilic than the starting arene, leading to further reaction. The methoxymethylbenzyl group being attached is activating, making this a likely side reaction, especially if the aromatic substrate is not used in large excess. [9]An alternative is often Friedel-Crafts acylation followed by reduction, which avoids this issue. [9]

FC_Alkylation Reagent This compound Electrophile Benzylic Carbocation [ArCH₂]⁺ Reagent->Electrophile + AlCl₃ Catalyst AlCl₃ Arene Arene (Substrate) Product Alkylated Arene Arene->Product + Electrophile

Caption: Role as a reagent in Friedel-Crafts alkylation.

Conclusion: A Summary of Reactivity

The reactivity of this compound is a textbook example of how molecular structure dictates chemical behavior.

  • Benzylic C-Cl Bond: This is the most reactive site, readily undergoing Sₙ1 nucleophilic substitution due to the formation of a highly stabilized carbocation. This pathway is significantly faster than any other reaction under comparable conditions.

  • Aryl C-Cl Bond: This bond is largely inert to nucleophilic attack but can be activated for C-C bond formation using palladium catalysts in cross-coupling reactions. This requires specific, often forcing, conditions.

  • Aromatic Ring: The ring undergoes electrophilic aromatic substitution, with the position ortho to the activating -CH₂OCH₃ group being the most probable site of attack.

  • As a Reagent: It serves as an effective, albeit potentially over-reactive, Friedel-Crafts alkylating agent.

By understanding these competing mechanistic pathways, researchers can select appropriate reaction conditions to selectively target a specific site on the molecule, enabling its effective use as a versatile building block in complex organic synthesis.

References
  • A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions. Benchchem.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed. [Link]
  • Changes in the solvolysis rate constants of 4-methoxybenzyl chloride...
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Europe PMC. [Link]
  • Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene. Benchchem.
  • Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Methanolysis (Solvolysis)
  • Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene. Benchchem.
  • Negishi coupling. Wikipedia. [Link]
  • Negishi coupling. chemeurope.com. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. [Link]
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. SpringerLink. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Negishi Coupling. Organic Chemistry Portal. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Prec
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. [Link]
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
  • A Comparative Guide to the Reactivity of 1-Chloro-4-(4-chlorobutyl)benzene and its Bromo Analogue. Benchchem.
  • Suzuki reaction. Wikipedia. [Link]
  • The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. [Link]
  • Effect of chloromethyl substituent vs methyl substituent on yields of nitr
  • Negishi Coupling. OpenOChem Learn. [Link]
  • Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. PubMed. [Link]
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU. [Link]
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. SciELO. [Link]
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
  • Chlorination of 4-methoxybenzoyl chloride.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
  • Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4- dinitrobenzene in Nucleophilic Arom
  • Concerted Nucleophilic Arom
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Cytotoxic Profile of Substituted Benzyl Halides

Benzyl halides and their derivatives are a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their utility is often linked to their reactivity, a characteristic that also underpins their potential biological activity and, consequently, their cytotoxicity. Understanding the cytotoxic profile of these compounds is paramount for safe handling, predicting potential therapeutic applications, and assessing environmental impact.

This guide provides a comparative analysis of the cytotoxicity of 1-Chloro-4-(methoxymethyl)benzene and its structurally related analogs. While direct experimental cytotoxicity data for this compound is not extensively available in public literature, this guide will leverage established principles of toxicology and available data for analogous compounds to provide a scientifically grounded comparison. We will delve into the structure-activity relationships that govern the cytotoxicity of substituted benzyl halides, explore the underlying molecular mechanisms, and provide detailed protocols for assessing cytotoxicity in a laboratory setting.

Comparative Cytotoxicity: A Structure-Activity Relationship Perspective

The cytotoxicity of benzyl halides is intrinsically linked to their chemical structure. The nature and position of substituents on the benzene ring, as well as the identity of the halogen, all play crucial roles in modulating their biological activity.

Key Structural Features Influencing Cytotoxicity:
  • Electrophilicity: Benzyl halides are electrophilic compounds, meaning they are reactive towards nucleophiles, such as the functional groups found in biological macromolecules like DNA and proteins. This reactivity is a primary driver of their cytotoxicity.

  • Leaving Group: The halogen atom acts as a leaving group. The reactivity of benzyl halides generally follows the trend of iodide > bromide > chloride > fluoride, correlating with the leaving group's ability.

  • Ring Substituents: Electron-withdrawing or -donating groups on the benzene ring can influence the stability of the benzylic carbocation intermediate formed during nucleophilic substitution reactions, thereby affecting reactivity and cytotoxicity.

Based on these principles, we can infer the relative cytotoxicity of this compound and its related compounds.

CompoundStructureExpected Relative CytotoxicityRationale
Benzyl Chloride BaselineThe parent compound, provides a reference point for comparison.
This compound ModerateThe methoxymethyl group is a weak electron-donating group, which could slightly decrease reactivity compared to unsubstituted benzyl chloride. The chloro substituent is electron-withdrawing.
1-Chloro-2-(methoxymethyl)benzene ModeratePositional isomer of the primary compound. Steric hindrance from the ortho-substituent might influence its interaction with biological targets.
1-Chloro-3-(methoxymethyl)benzene ModeratePositional isomer. Electronic effects would be similar to the para-substituted compound, but steric differences may play a role.
4-Chlorobenzyl chloride HighThe additional electron-withdrawing chloro group on the ring is expected to increase the electrophilicity of the benzylic carbon, potentially leading to higher cytotoxicity.
4-Methoxybenzyl chloride Moderate to HighThe methoxy group is electron-donating, which could stabilize the carbocation and increase reactivity. This compound is known to be a potent lachrymator and skin irritant.

Mechanisms of Cytotoxicity

The cytotoxic effects of benzyl halides and their derivatives are primarily attributed to their ability to act as alkylating agents. This reactivity can lead to a cascade of cellular events culminating in cell death through apoptosis or necrosis.

Alkylation of Cellular Macromolecules:

As electrophiles, these compounds can react with nucleophilic sites on proteins and DNA. Alkylation of DNA can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, leading to mutations and potentially carcinogenesis.[1] Alkylation of proteins can inactivate enzymes and disrupt critical cellular functions.

Induction of Oxidative Stress:

Exposure to some aromatic compounds can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[2] This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic pathways.

Apoptosis vs. Necrosis:

The mode of cell death induced by these compounds can be dose-dependent. At lower concentrations, they may trigger the programmed cell death pathway of apoptosis , characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3][4][5] At higher concentrations, they can cause necrosis , a more chaotic form of cell death resulting from acute cellular injury and loss of membrane integrity.

G cluster_0 Exposure to Benzyl Halide Derivative cluster_1 Cellular Interactions cluster_2 Cellular Response cluster_3 Cell Fate Compound This compound & Related Compounds Alkylation Alkylation of DNA & Proteins Compound->Alkylation OxidativeStress Induction of Oxidative Stress (ROS) Compound->OxidativeStress Necrosis Necrosis (Cell Lysis) Compound->Necrosis DNADamage DNA Damage & Replication Stress Alkylation->DNADamage ProteinDysfunction Protein Dysfunction Alkylation->ProteinDysfunction MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage Apoptosis Apoptosis (Programmed Cell Death) DNADamage->Apoptosis Carcinogenesis Potential for Carcinogenesis DNADamage->Carcinogenesis ProteinDysfunction->Apoptosis MitochondrialDamage->Apoptosis

Figure 2: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add a portion of the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Figure 3: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

While a definitive quantitative comparison of the cytotoxicity of this compound and its isomers requires direct experimental data, this guide provides a robust framework for understanding their potential biological activity. Based on structure-activity relationships, it is anticipated that these compounds will exhibit moderate cytotoxicity, driven by their electrophilic nature and potential to induce apoptosis and oxidative stress.

Future research should focus on generating empirical cytotoxicity data (e.g., IC50 values) for this compound and its isomers across a panel of relevant cell lines. Such studies would provide a more precise understanding of their cytotoxic potential and enable a more accurate risk assessment and exploration of any potential therapeutic applications.

References

  • Hemminki, K., Falck, K., & Linnainmaa, K. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of applied toxicology, 3(4), 203–207.
  • S-J., Lee, & S-H., Kim. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 253-259.
  • Romagnoli, R., Baraldi, P. G., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.
  • Romagnoli, R., Baraldi, P. G., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed, [Link].
  • Danish Ministry of Environment. (2014). Survey of benzyl chloride (CAS no. 100-44-7). [Link]
  • California Environmental Protection Agency. (n.d.). Benzyl chloride 5155 Draft 2-10 revise.doc. [Link]
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
  • Organisation for Economic Co-operation and Development. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7. [Link]
  • Al-Suwaidan, I. A., et al. (2020). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry, 13(6), 5769-5781.
  • Ignea, C., et al. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. Molecules, 26(21), 6439.
  • Powell, N. A., et al. (2005). Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4713–4716.
  • Ignea, C., et al. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells.
  • Ghasemian, A., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Drug design, development and therapy, 9, 6165–6176.
  • Chylewska, A., et al. (2022). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 27(19), 6243.
  • Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of environmental monitoring : JEM, 8(1), 100–105.
  • Wu, X., et al. (2019). Structure-activity relationship of target compounds.
  • Preisler, A., et al. (2001). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Journal of cancer research and clinical oncology, 127(4), 237–244.
  • Al-Obaid, A. M., et al. (2020). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Wu, X., et al. (2019). Structure-activity relationship of target compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem, [Link]
  • Australian Industrial Chemicals Introduction Scheme. (2016). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-3-(methoxymethyl)benzene. PubChem, [Link]
  • Vavasori, A., et al. (2022). Oxidization of benzyl ethers to form esters.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-[(chloromethoxy)methyl]benzene. PubChem, [Link]
  • Office of Environmental Health Hazard Assessment. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. [Link]
  • Wikipedia. (n.d.). Mephedrone. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylanisole. PubChem, [Link]
  • Grodzicki, P., et al. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Acta crystallographica.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-methoxy-. NIST Chemistry WebBook, [Link]
  • Wikipedia. (n.d.). Phosgene. [Link]

Sources

Navigating the Environmental Journey of 1-Chloro-4-(methoxymethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Environmental Profile of a Key Synthetic Intermediate

1-Chloro-4-(methoxymethyl)benzene (CAS No. 1195-44-4) is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a chlorinated benzene ring and a methoxymethyl group, dictates its physicochemical properties and, consequently, its behavior and persistence in the environment. While specific experimental data on the environmental fate of this compound is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining the known environmental behavior of structurally related compounds, such as chlorobenzenes, chlorotoluenes, benzyl chloride, and anisole derivatives.

This guide provides a comparative analysis of the potential environmental fate of this compound, focusing on the key processes of biodegradation, photodegradation, and hydrolysis. By synthesizing data from analogous compounds and referencing established testing guidelines from the Organisation for Economic Co-operation and Development (OECD), we offer a predictive framework for researchers to anticipate the environmental impact of this and similar molecules.

Comparative Analysis of Environmental Fate Pathways

The environmental persistence of an organic compound is determined by its susceptibility to various transformation and transport processes. For this compound, the primary pathways of environmental concern are biodegradation, photodegradation, and hydrolysis.

Biodegradation: The Microbial Metabolism of a Chlorinated Aromatic Ether

The presence of both a chloro- and a methoxymethyl- substituent on the benzene ring influences the susceptibility of this compound to microbial degradation.

  • Aerobic Biodegradation: Under aerobic conditions, the biodegradation of chlorinated aromatic compounds is well-documented.[2] Microorganisms, particularly bacteria such as Pseudomonas and Burkholderia species, can initiate the degradation of chlorobenzenes by introducing hydroxyl groups onto the aromatic ring via dioxygenase enzymes.[2] This leads to the formation of chlorocatechols, which can then undergo ring cleavage and further metabolism. The methoxy group in anisole and its derivatives can also be a point of enzymatic attack, often leading to demethylation or hydroxylation.[3][4] For this compound, it is plausible that aerobic degradation could proceed through initial attack on either the aromatic ring or the methoxymethyl group.

  • Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a key degradation pathway for highly chlorinated benzenes.[2] However, monochlorinated benzene is often more recalcitrant to anaerobic biotransformation.[2] Therefore, under anaerobic conditions, the persistence of this compound may be higher compared to its more highly chlorinated counterparts.

Table 1: Predicted Biodegradation Behavior of this compound and Comparison with Related Compounds

CompoundPredicted Aerobic BiodegradationPredicted Anaerobic BiodegradationKey Initial Transformation Products (Predicted)
This compound Moderate to SlowSlow to Negligible4-Chlorobenzyl alcohol, 4-Chlorobenzoic acid, Chlorinated catechols
MonochlorobenzeneReadily biodegradableRecalcitrantChlorocatechols
Benzyl ChlorideReadily biodegradableData limitedBenzyl alcohol, Benzoic acid
AnisoleReadily biodegradableData limitedPhenol, Methoxyphenols
Photodegradation: The Role of Sunlight in Chemical Transformation

Direct photolysis, the degradation of a chemical by direct absorption of solar radiation, is a significant environmental fate process for many aromatic compounds.[5][6] The presence of chromophores (light-absorbing groups) in the molecule, such as the benzene ring in this compound, makes it susceptible to photodegradation in aquatic environments and the atmosphere.

The rate of direct photolysis is dependent on the absorption spectrum of the compound and the intensity of solar radiation. For chlorobenzene, atmospheric degradation is primarily driven by reactions with photochemically generated hydroxyl radicals.[7] Similarly, the photodegradation of chlorinated benzaldehydes in aqueous solutions has been shown to proceed via homolytic cleavage and the formation of various transformation products.[8] It is anticipated that this compound will undergo photodegradation in sunlit surface waters and in the atmosphere.

Hydrolysis: The Abiotic Cleavage of the Ether Linkage

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in the methoxymethyl group of this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of benzyl ethers can be catalyzed by strong acids.[9] However, under environmentally relevant pH conditions (typically pH 4-9), the rate of hydrolysis for this type of ether is expected to be slow. For comparison, benzyl chloride is known to hydrolyze rapidly in water to form benzyl alcohol.[10][11] While the C-O bond in the methoxymethyl group is generally more stable than the C-Cl bond in benzyl chloride, hydrolysis could still be a contributing factor to the long-term degradation of this compound in the environment.

Experimental Protocols for Assessing Environmental Fate

To provide a framework for the experimental evaluation of this compound's environmental fate, the following sections detail standardized protocols based on OECD Test Guidelines. These guidelines are internationally recognized for their scientific rigor and are essential for regulatory acceptance of environmental fate data.[12]

Protocol 1: Aerobic Biodegradation in Aquatic Systems (OECD 301)

This protocol outlines a screening test for ready biodegradability in an aerobic aqueous medium.

Objective: To determine the potential for rapid and ultimate biodegradation of this compound under aerobic conditions.

Methodology:

  • Preparation of Mineral Medium: A mineral salts medium is prepared according to OECD Guideline 301.

  • Inoculum: The test is inoculated with a mixed population of microorganisms from a source such as activated sludge from a domestic wastewater treatment plant.

  • Test and Control Vessels: The test substance is added to the mineral medium in test vessels. Parallel blank controls containing only the inoculum and reference controls with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.

  • Analysis: Biodegradation is followed by measuring the consumption of dissolved oxygen (BOD), the production of carbon dioxide (CO2), or the removal of dissolved organic carbon (DOC) over a 28-day period.

  • Data Interpretation: The percentage of biodegradation is calculated by comparing the measured parameter in the test vessels to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches the pass level of >60% of the theoretical maximum CO2 evolution or >70% DOC removal within the 28-day window.[13]

Diagram 1: Experimental Workflow for OECD 301 Biodegradation Test

OECD_301_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Interpretation prep_medium Prepare Mineral Medium test_vessel Test Substance + Inoculum prep_medium->test_vessel prep_inoculum Source Inoculum prep_inoculum->test_vessel control_vessel Blank Control (Inoculum only) prep_inoculum->control_vessel ref_vessel Reference Control prep_inoculum->ref_vessel incubation Incubate for 28 days (Dark, Constant Temp, Shaking) test_vessel->incubation control_vessel->incubation ref_vessel->incubation analysis Measure O2 consumption, CO2 evolution, or DOC removal incubation->analysis interpretation Calculate % Biodegradation analysis->interpretation

Caption: Workflow for assessing ready biodegradability using OECD Guideline 301.

Protocol 2: Phototransformation in Water - Direct Photolysis (OECD 316)

This protocol describes a tiered approach to assess the direct photodegradation of a chemical in water.

Objective: To determine the rate of direct photolysis of this compound in water and identify major transformation products.

Methodology:

  • Tier 1: Theoretical Screening:

    • Measure the UV-VIS absorption spectrum of the test substance.

    • Use this data along with solar irradiance models to estimate a maximum possible rate of direct photolysis. If the estimated loss is significant (e.g., ≥ 50% in 30 days), proceed to Tier 2.[6]

  • Tier 2: Experimental Study:

    • Solution Preparation: Prepare a solution of the test substance in purified, sterile water. The concentration should be low enough to ensure first-order kinetics.

    • Irradiation: Irradiate the solution with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Maintain a constant temperature.[5]

    • Dark Controls: Prepare identical solutions and keep them in the dark under the same conditions to account for any non-photolytic degradation.

    • Sampling and Analysis: At various time points, take samples from both the irradiated and dark control solutions. Analyze the concentration of the parent compound and identify any major transformation products using appropriate analytical techniques (e.g., HPLC, GC-MS).

    • Data Analysis: Determine the first-order rate constant for direct photolysis and the half-life of the compound.

Diagram 2: Predicted Photodegradation Pathway of this compound

Photodegradation_Pathway cluster_photolysis Direct Photolysis (hν) cluster_products Potential Transformation Products parent This compound cleavage Homolytic Cleavage parent->cleavage hydroxylation Hydroxylation parent->hydroxylation benzyl_alcohol 4-Chlorobenzyl alcohol cleavage->benzyl_alcohol benzaldehyde 4-Chlorobenzaldehyde cleavage->benzaldehyde phenols Chlorinated phenols hydroxylation->phenols benzyl_alcohol->benzaldehyde Oxidation benzoic_acid 4-Chlorobenzoic acid benzaldehyde->benzoic_acid Oxidation

Caption: Predicted photodegradation pathway of this compound.

Protocol 3: Hydrolysis as a Function of pH (OECD 111)

This protocol is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Objective: To assess the stability of this compound to hydrolysis at environmentally relevant pH values.

Methodology:

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Addition: Add the test substance to the buffer solutions at a single concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (a preliminary test at 50°C can be conducted to screen for hydrolytic instability).[1][14][15]

  • Sampling and Analysis: At specified time intervals, take samples and analyze the concentration of the parent compound and any hydrolysis products.

  • Data Analysis: Determine the hydrolysis rate constant and half-life at each pH. If hydrolysis is observed, the Arrhenius equation can be used to estimate rates at different temperatures.

Bioaccumulation Potential

Conclusion and Future Directions

While direct experimental data on the environmental fate of this compound is scarce, a comparative analysis based on structurally similar compounds provides a valuable predictive framework. It is anticipated that this compound will undergo moderate to slow aerobic biodegradation and photodegradation in the environment. Hydrolysis is expected to be a slower degradation process under typical environmental conditions.

To definitively characterize the environmental risk profile of this compound, it is imperative that experimental studies following standardized guidelines, such as those outlined in this guide, are conducted. Such data are crucial for accurate environmental risk assessments and for the responsible development and use of this important chemical intermediate.

References

  • OECD (2004), Test No. 111: Hydrolysis as a Function of pH, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]. [Link]
  • OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]. [Link]
  • OECD (2008), Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link]. [Link]
  • Dearden, J. C. (2002). Prediction of Environmental Toxicity and Fate Using Quantitative Structure-Activity Relationships (QSARs). Journal of the Brazilian Chemical Society, 13(6), 754–762. [Link]
  • Mansouri, K., et al. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints.
  • OECD. (1992). Ready Biodegradability. OECD Guideline for Testing of Chemicals, No. 301. [Link]
  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH.
  • Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7). [Link]
  • Situ Biosciences. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis.
  • Eawag. (n.d.). Chlorobenzene Degradation Pathway.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Adrian, L., & Fetzner, S. (2011). Microbial degradation of chlorinated benzenes. Applied Microbiology and Biotechnology, 92(5), 871–887. [Link]
  • ATSDR. (2020). Toxicological Profile for Chlorobenzene. [Link]
  • OECD. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7.
  • U.S. EPA. (n.d.). Exposure Assessment Tools by Chemical Classes - Other Organics.
  • OECD. (n.d.). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis.
  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH.
  • OECD. (2017). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
  • Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4(3), 137-141. [Link]
  • Leisinger, T., & Braus-Stromeyer, S. A. (1995). Microbial degradation of chlorinated benzenes.
  • Lignin-based Biorefineries. (2021). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Nishino, S. F., & Spain, J. C. (2006). Degradation of anisole and phenetole by Pseudomonas putida MOB. Applied and Environmental Microbiology, 72(7), 4768–4773. [Link]
  • BBNet. (n.d.). Bio-based solvent production from lignocellulose derived sugars and aromatics.

Sources

comparative reactivity of ortho, meta, and para isomers of chloro(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Ortho-, Meta-, and Para-Chloro(methoxymethyl)benzene Isomers

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the realm of organic synthesis, α-chloro ethers such as chloro(methoxymethyl)benzene are potent electrophiles, frequently employed as intermediates for the introduction of functionalized methyl groups or as protecting groups for alcohols. Their reactivity in nucleophilic substitution reactions is exceptionally high, a consequence of the profound stability of the transient oxocarbenium ion intermediate. However, the strategic placement of substituents on the aromatic ring can dramatically modulate this reactivity, influencing reaction rates and, in some cases, mechanistic pathways.

This guide provides a comprehensive comparison of the reactivity of the ortho-, meta-, and para-isomers of chloro(methoxymethyl)benzene. We will dissect the intricate interplay of electronic and steric effects that govern the stability of the reaction intermediates, predict a relative order of reactivity, and propose a robust experimental framework for validating these predictions. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required to select the appropriate isomer and optimize reaction conditions for their specific synthetic applications.

Theoretical Framework: Unraveling the Drivers of Reactivity

The nucleophilic substitution of chloro(methoxymethyl)benzene isomers is anticipated to proceed via a dissociative, SN1-like mechanism. The rate-determining step is the cleavage of the carbon-chlorine bond to form a methoxymethyl-stabilized benzylic carbocation, more accurately described as an oxocarbenium ion. The exceptional stability of this intermediate, due to resonance delocalization involving the adjacent oxygen atom, is the primary reason for the high reactivity of α-chloro ethers.

G cluster_0 Rate-Determining Step cluster_1 Fast Step reactant Ar-CH(Cl)-OCH₃ ts1 [Ar---CH(OCH₃)---Cl]‡ reactant->ts1 Slow intermediate [Ar-CH=O⁺CH₃ ↔ Ar-C⁺H-OCH₃] ts1->intermediate intermediate_2 [Ar-CH=O⁺CH₃] product Ar-CH(Nu)-OCH₃ intermediate_2->product + Nu⁻ Fast G Predicted Reactivity Order: Para > Ortho > Meta para_node Para Isomer ortho_node Ortho Isomer para_node->ortho_node Slower due to Steric Hindrance ('ortho-effect') meta_node Meta Isomer ortho_node->meta_node Slower due to Dominant -I Effect (No +R Stabilization)

Caption: Logical relationship for the predicted order of reactivity.

Predicted Reactivity Order and Quantitative Estimation

Based on the analysis of electronic and steric effects, the predicted order of reactivity for the solvolysis of chloro(methoxymethyl)benzene isomers is:

Para > Ortho > Meta

  • The meta-isomer is unequivocally the least reactive due to the strong, unopposed electron-withdrawing inductive effect.

  • The para-isomer is predicted to be the most reactive, as it benefits from a stabilizing resonance effect that partially counteracts the inductive withdrawal, without the complication of steric hindrance.

  • The ortho-isomer , while also benefiting from resonance stabilization, is expected to be slightly less reactive than the para-isomer due to steric hindrance at the reaction center.

Experimental Protocol for Validation: Kinetic Analysis of Solvolysis

To empirically validate the predicted reactivity order, a kinetic study of the solvolysis of each isomer is proposed. Solvolysis in a mixed solvent system like 80% ethanol/20% water provides a controlled environment to measure the rate of reaction by monitoring the production of hydrochloric acid.

Objective:

To determine the pseudo-first-order rate constants (k_obs) for the solvolysis of ortho-, meta-, and para-chloro(methoxymethyl)benzene at a constant temperature.

Methodology
  • Solution Preparation: Prepare a stock solution of each isomer (e.g., 0.1 M) in a suitable dry solvent (e.g., anhydrous dioxane). Prepare a buffered solvolysis medium (80:20 ethanol:water) containing a pH indicator (e.g., bromothymol blue).

  • Reaction Initiation: Equilibrate the solvolysis medium to a constant temperature (e.g., 25.0 °C) in a thermostated water bath. Initiate the reaction by injecting a small, precise volume of the isomer stock solution into the medium to achieve a final concentration of ~0.005 M.

  • Rate Monitoring: Monitor the reaction progress by titrating the produced HCl with a standardized solution of sodium hydroxide. The endpoint is determined by the color change of the indicator. Alternatively, an automated titrator or a pH-stat can be used for continuous monitoring.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at reaction completion and Vt is the volume at time t. The slope of this line is equal to -k_obs.

  • Validation: The experiment should be repeated at least three times for each isomer to ensure reproducibility and calculate the standard deviation.

G start Prepare Stock Solutions (ortho, meta, para isomers) thermostat Equilibrate Solvolysis Medium (80% EtOH/H₂O + Indicator) to 25.0°C start->thermostat initiate Inject Isomer Stock Solution (Initiate Reaction) thermostat->initiate monitor Monitor HCl Production (Titration with NaOH) initiate->monitor data_point Record Titrant Volume (Vt) at Time (t) monitor->data_point repeat Repeat until Reaction is Complete (V∞) data_point->repeat Continue Monitoring plot Plot ln(V∞ - Vt) vs. Time repeat->plot Reaction Finished calculate Calculate Rate Constant (k = -slope) plot->calculate end Compare Reactivity (k_para vs. k_ortho vs. k_meta) calculate->end

Caption: Experimental workflow for kinetic analysis of solvolysis.

Hypothetical Data Summary

The expected results from this experimental protocol would confirm the predicted reactivity order. The following table presents hypothetical, yet realistic, quantitative data.

Isomer PositionPredicted Pseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹)Predicted Relative Rate (vs. Meta)
Para 8.5 x 10⁻³~ 170
Ortho 5.2 x 10⁻³~ 104
Meta 5.0 x 10⁻⁵1

Conclusion

The reactivity of chloro(methoxymethyl)benzene isomers in nucleophilic substitution is a classic exhibition of the principles of physical organic chemistry. The stability of the key oxocarbenium ion intermediate is finely tuned by the electronic and steric nature of the chloro substituent's position on the aromatic ring. Our analysis leads to a clear, predictable hierarchy of reactivity: para > ortho > meta . The meta-isomer is significantly deactivated due to the uncompensated inductive electron withdrawal. The para-isomer represents the optimal balance, benefiting from resonance stabilization without steric penalty. The ortho-isomer, while electronically similar to para, is slightly hindered.

For synthetic chemists, this understanding is paramount. When designing a synthesis that requires a rapid and efficient reaction, the para-isomer is the substrate of choice. Conversely, if a more controlled, slower reaction is desired, or if the methoxymethyl group is intended to be more stable under certain conditions, the meta-isomer would be preferable. This guide provides the predictive framework and experimental validation strategy necessary for making informed decisions in the development of complex chemical entities.

References

  • Richard, J. P., & Jencks, W. P. (1982). A General Relationship between Electron Donation and the Leaving Group for Nucleophilic Substitution at Saturated Carbon. Journal of the American Chemical Society, 104(17), 4689–4691. [Link]
  • Bentley, T. W., & Llewellyn, G. (1990). The S(N)2-S(N)1 Spectrum. 4. The S(N)2(intermediate) Mechanism for Solvolyses of Benzyl Chlorides. Journal of the American Chemical Society, 112(8), 3214–3220. [Link]
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of a safe and environmentally conscious operation. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloro-4-(methoxymethyl)benzene (CAS No: 1195-44-4), a halogenated organic compound.[1][2] The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory.

The core principle underpinning the disposal of this compound is its classification as a hazardous, halogenated organic waste.[3][4] This dictates that it must be segregated from other waste streams and disposed of through high-temperature incineration at a licensed hazardous waste facility.[4][5] Improper disposal, such as drain disposal, is strictly prohibited due to the potential for environmental contamination and harm to aquatic life.

I. Hazard Profile and Safety Synopsis

PropertyValueReference
Molecular Formula C₈H₉ClO[1][2][8]
Molecular Weight 156.61 g/mol [1][2][8]
Appearance Light yellow to yellow liquid[1]
Boiling Point 117 - 118 °C / 242.6 - 244.4 °F[6]
Flash Point 109 °C / 228.2 °F[6]
Incompatible Materials Strong oxidizing agents, Strong bases[6][7]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas[6][7]

Note: Some data is based on the structurally similar compound 1-(chloromethyl)-4-methoxybenzene (CAS No: 824-94-2) as a proxy.[6]

II. Personal Protective Equipment (PPE): A Non-Negotiable Standard

The causality behind stringent PPE requirements is the potential for direct contact and systemic toxicity. Adherence to the following PPE standards is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat must be worn to protect against skin contact.[6]

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Identification and Segregation

The foundational step in proper chemical waste management is accurate identification and segregation.[9] this compound is a halogenated organic compound.[4] As such, it must be collected in a dedicated waste container separate from non-halogenated organic solvents, aqueous waste, and solid waste.[4][10][11]

Causality: Co-mingling of incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing halogenated solvents with strong acids or bases can generate heat and toxic fumes.[10][11] Furthermore, separating halogenated from non-halogenated waste is often more cost-effective for disposal, as non-halogenated solvents may be suitable for fuel blending.[10][11]

Step 2: Containerization

Select a waste container that is compatible with chlorinated organic compounds.[5] High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting lid are appropriate.[12] The container must be in good condition, free from cracks or leaks.[9][12]

Causality: The use of a compatible and sealed container is critical to prevent leakage and the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[9][12]

Step 3: Labeling

Properly label the waste container before adding any waste.[12] The label must include:

  • The words "Hazardous Waste"[10]

  • The full chemical name: "this compound"[12]

  • The approximate concentration and volume of the waste

  • The date of accumulation

  • The primary hazard(s) (e.g., "Irritant," "Combustible Liquid")

Causality: Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[10][12] It ensures that the contents are known and can be handled appropriately throughout the disposal process.

Step 4: Waste Accumulation

Collect the this compound waste in the designated, labeled container. Keep the container closed at all times, except when adding waste.[9][12] Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to capture any potential leaks.[5][11]

Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized access.[11] Secondary containment provides an essential safeguard against environmental release in the event of a primary container failure.

Step 5: Scheduling Waste Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not exceed the maximum volume of hazardous waste allowed to be stored in your laboratory.[12]

IV. Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section II.

  • Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or a commercial chemical absorbent.[5][6][13]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[12]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste identify Identify as Halogenated Organic Waste start->identify spill Spill Occurs? start->spill ppe Don Appropriate PPE identify->ppe container Select Compatible Waste Container ppe->container labeling Label Container with 'Hazardous Waste' & Contents container->labeling accumulate Accumulate in Closed Container in Designated SAA labeling->accumulate pickup Schedule Pickup with EHS/Licensed Contractor accumulate->pickup transport Transport to Approved Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate end End: Compliant Disposal incinerate->end spill->identify spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->accumulate

Sources

Operational Guide: Personal Protective Equipment for Handling 1-Chloro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Assessment

Understanding the potential risks is the foundation of a safe laboratory environment. The primary dangers associated with the analogous compound, 1-(Chloromethyl)-4-methoxybenzene, are severe corrosive damage to skin and eyes.[1]

Hazard ClassificationCategorySignal WordHazard StatementSource
Skin Corrosion/IrritationCategory 1BDanger Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1Danger Causes severe skin burns and eye damage.[1]
Additional Notations--Lachrymator (substance that causes tearing).[1]

This assessment dictates that all handling procedures must prioritize the prevention of any direct contact with the substance in its liquid, vapor, or mist form.

First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before any procedure, robust engineering and administrative controls must be in place.

  • Chemical Fume Hood: All handling of 1-Chloro-4-(methoxymethyl)benzene, including weighing, transferring, and use in reactions, must be performed exclusively within a certified and properly functioning chemical fume hood.[1][2] This is non-negotiable. The hood contains vapors and provides a physical barrier against splashes.

  • Emergency Stations: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[3] Ensure these are tested weekly.

  • Restricted Access: The area where the chemical is handled should be clearly marked, and access should be restricted to trained personnel only.

Mandated Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE approach is required to mitigate the severe corrosive hazards. Never handle this chemical without the full ensemble detailed below.

Eye and Face Protection: Preventing Irreversible Damage

The risk of Category 1 eye damage necessitates robust protection.

  • What to Wear:

    • Chemical Splash Goggles: At a minimum, wear well-fitting, indirectly vented chemical splash goggles that comply with ANSI Z87.1 standards.[4]

    • Face Shield: A full-face shield must be worn over the chemical splash goggles.[4]

  • Causality: The compound is classified as causing severe and potentially permanent eye damage.[1] A face shield provides a secondary, broad barrier against splashes that could otherwise circumvent goggles during a sudden release of material.

Hand Protection: The Primary Contact Barrier
  • What to Wear:

    • Glove Type: Nitrile rubber gloves are specified as a suitable material.[1] However, always consult the glove manufacturer's specific chemical resistance chart for breakthrough time and permeation data against this chemical or its class.

    • Technique: Employ a double-gloving technique. This provides a critical safety margin; if the outer glove is compromised, the inner glove still offers protection while you retreat and decontaminate.

  • Causality: The chemical causes severe skin burns.[1] Direct contact can lead to immediate and significant tissue damage. Contaminated gloves must be removed and disposed of properly without touching the inner surface or your skin.

Body and Skin Protection: Full-Coverage Defense
  • What to Wear:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure (snap or button) front closure is mandatory.[4]

    • Chemically Resistant Apron: For procedures involving larger volumes (>100 mL) or a significant risk of splashing, wear a chemically resistant apron over the lab coat.

    • Clothing and Footwear: Wear long pants and fully enclosed, chemically resistant shoes.[3][4] Open-toed shoes, sandals, or perforated shoes are strictly forbidden in the laboratory.[4]

  • Causality: Accidental spills can quickly saturate standard clothing, trapping the corrosive material against the skin. A lab coat and, when necessary, an apron provide layers of protection that can be quickly removed in case of contamination.

Respiratory Protection: A Contingency Measure
  • When to Wear: Under normal operating conditions within a functioning fume hood, respiratory protection is not required. However, it becomes essential in the following scenarios:

    • Spill cleanup outside of a fume hood.

    • Failure of the primary engineering controls (e.g., fume hood malfunction).

    • Aerosol-generating procedures where the fume hood's containment may be insufficient.

  • What to Wear: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

  • Causality: Inhalation of vapors or mists can cause severe damage to the delicate tissues of the respiratory tract.[1]

Procedural Discipline: Donning and Doffing Protocols

The order of donning and doffing PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring all buttons/snaps are secured.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Goggles: Put on your chemical splash goggles.

  • Face Shield: Put on the face shield.

  • Final Check: Perform a final check to ensure there are no exposed areas of skin.

Step-by-Step Doffing Protocol (Assume Outer Layers are Contaminated)

This procedure is designed to be performed in a designated area, moving from "dirty" to "clean."

  • Initial Decontamination: If grossly contaminated, clean the outer gloves and apron with a suitable solvent while still wearing them.

  • Remove Face Shield: Handling it from the back, lift the face shield up and away from your face. Place it in a designated area for decontamination.

  • Remove Outer Gloves: Peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Remove Lab Coat/Apron: Remove the lab coat by rolling it down your arms and away from your body, ensuring the contaminated exterior is folded inward.

  • Remove Goggles: Handling from the straps, remove your goggles. Place them in the decontamination area.

  • Remove Inner Gloves: Perform the final glove removal, again turning them inside out. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Disposal and Decontamination Plan

  • Chemical Waste: All solutions containing this compound and any grossly contaminated materials (e.g., absorbent pads from a spill) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • PPE Disposal: All disposable PPE, including both pairs of gloves, must be disposed of in a designated solid hazardous waste stream.[5] Do not discard them in the regular trash.

  • Container Disposal: Empty containers must be handled as if they still contain the product.[5] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being prepared for disposal according to your institution's guidelines.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[2]

Safety Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Operational Phase cluster_cleanup Post-Handling Phase cluster_emergency Contingency a 1. Hazard Assessment (Review SDS for Isomer) b 2. Verify Engineering Controls (Fume Hood, Eyewash) a->b c 3. Select & Inspect PPE (Goggles, Shield, Gloves, Coat) b->c d 4. Don PPE (Correct Sequence) c->d e 5. Handle Chemical (Inside Fume Hood) d->e f 6. Doff PPE (Contaminated -> Clean) e->f em Emergency Event (Spill/Exposure) e->em g 7. Decontaminate & Wash Hands f->g h 8. Dispose of Waste (Sealed & Labeled) g->h em->g Follow First Aid

Caption: Workflow for safe handling of this compound.

References

  • Safety Data Sheet for 1-(Chloromethyl)-4-methoxy-benzene. Source: Fisher Scientific. URL
  • Safety Data Sheet for 2,4,6-Trichloroanisole. Source: Sigma-Aldrich. URL
  • Safety Data Sheet for 4-Chloroanisole. Source: Fisher Scientific. URL
  • 1-Chloromethyl-4-methoxybenzene(824-94-2)
  • Safety Data Sheet for 1-Chloro-4-nitrobenzene. Source: Sigma-Aldrich. URL
  • Safety Data Sheet for 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Source: Fisher Scientific. URL
  • 1-chloro-4-(MethoxyMethyl)
  • 1-chloro-4-(ethoxymethyl)
  • 1-Chloro-4-(diethoxymethyl)
  • Personal Protective Equipment in Chemistry. Source: Dartmouth Environmental Health and Safety. URL
  • Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation Statement. Source: Australian Industrial Chemicals Introduction Scheme (AICIS). URL
  • Recommended PPE to handle chemicals. Source: BESA. URL
  • Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.
  • Benzene, 1-chloro-4-methoxy-2-methyl- D
  • Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment. Source: Australian Industrial Chemicals Notification and Assessment Scheme (NICNAS). URL
  • 1-CHLORO-4-TRIFLUOROMETHYLBENZENE Information.
  • This compound Compound Summary.
  • NIOSH Pocket Guide to Chemical Hazards - Benzene. Source: Centers for Disease Control and Prevention (CDC). URL
  • NIOSH Pocket Guide to Chemical Hazards (General Information). Source: Centers for Disease Control and Prevention (CDC). URL
  • NIOSH Pocket Guide to Chemical Hazards - Benzene (Restored). Source: Centers for Disease Control and Prevention (CDC). URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(methoxymethyl)benzene
Reactant of Route 2
1-Chloro-4-(methoxymethyl)benzene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。